1-Amino-2-naphthoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-aminonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFRLRQQWXGEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472807 | |
| Record name | 1-amino-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4919-43-1 | |
| Record name | 1-amino-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Amino-2-naphthoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-naphthoic acid, systematically known as 1-aminonaphthalene-2-carboxylic acid, is an aromatic amino acid derived from naphthalene. Its unique structural framework, featuring both an amino and a carboxylic acid group on the naphthalene ring, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, structural details, and relevant experimental methodologies, aimed at supporting research and development in medicinal chemistry and materials science.
Chemical Structure and Identifiers
The chemical structure of this compound consists of a naphthalene core substituted with an amino group at position 1 and a carboxylic acid group at position 2.
Key Identifiers:
-
IUPAC Name: 1-aminonaphthalene-2-carboxylic acid
-
Molecular Formula: C₁₁H₉NO₂
-
CAS Number: 4919-43-1
-
Molecular Weight: 187.19 g/mol
-
InChI: InChI=1S/C11H9NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H,13,14)
-
SMILES: C1=CC=C2C(=C1)C=CC(=C2N)C(=O)O
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the available data is predicted and experimental verification is recommended.
| Property | Value | Source |
| Melting Point | 205-206 °C | [1] |
| 270 °C | [2] | |
| Boiling Point (Predicted) | 378.5 ± 30.0 °C | [1] |
| pKa (Predicted) | 5.02 ± 0.10 | [1] |
| Density (Predicted) | 1.352 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
Solubility:
Qualitative information suggests that this compound is likely soluble in organic solvents and has limited solubility in water, a common characteristic for many amino acids.[3]
Spectroscopic Data
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene ring, as well as signals for the amine and carboxylic acid protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
¹³C NMR Spectroscopy:
The carbon NMR spectrum would reveal signals for the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield region of the spectrum.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, the O-H stretching of the carboxylic acid (which would be broad), and the C=O stretching of the carbonyl group. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry:
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the naphthalene ring system. A GC-MS data entry exists for this compound, though the full spectrum is not publicly detailed.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis of related aminonaphthalene derivatives can be adapted.
Synthesis:
A plausible synthetic route could involve the modification of a pre-existing naphthalene derivative. For instance, a one-pot, three-component reaction of 2-naphthol, an aldehyde, and an amine can yield 1-aminoalkyl-2-naphthols.[4] While not a direct synthesis of the target molecule, this methodology illustrates a potential synthetic strategy starting from 2-naphthol.
Purification:
Recrystallization is a standard method for the purification of solid organic compounds like this compound. The choice of solvent is crucial and would depend on the solubility profile of the compound and its impurities.
HPLC Analysis:
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purification of this compound. A reversed-phase HPLC method would likely be effective, utilizing a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.
Logical Workflow for Synthesis
The following diagram illustrates a generalized synthetic workflow for the preparation of aminonaphthol derivatives, which could be conceptually adapted for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of aminonaphthol derivatives.
Conclusion
This compound is a compound with significant potential in synthetic chemistry. This guide has summarized its core chemical properties and structure based on available data. While some physicochemical properties have been predicted, further experimental validation is necessary to provide a complete and accurate profile of this molecule. The development of robust and detailed protocols for its synthesis, purification, and analysis will be crucial for unlocking its full potential in various scientific and industrial applications.
References
An In-depth Technical Guide to the Synthesis of 1-Aminonaphthalene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a modern and efficient synthetic pathway to obtain 1-aminonaphthalene-2-carboxylic acid and its esters. The core of this guide focuses on a tandem reaction involving 2-alkynylbenzonitriles and a Reformatsky reagent, a method that offers a novel and effective route to this important class of compounds. This document presents detailed experimental protocols, quantitative data, and a mechanistic visualization to facilitate understanding and replication in a laboratory setting.
Introduction
1-Aminonaphthalene-2-carboxylic acid and its derivatives are significant structural motifs in medicinal chemistry and materials science. Their synthesis has been a subject of interest due to their potential as precursors for more complex molecules, including arylnaphthalene lactone lignans, which exhibit a range of biological activities. Traditional synthetic routes can be lengthy and may lack efficiency. The tandem reaction highlighted in this guide provides a more direct and elegant approach to constructing the 1-aminonaphthalene-2-carboxylate scaffold.
Synthesis Pathway: Tandem Reaction of 2-Alkynylbenzonitriles with a Reformatsky Reagent
A notable and efficient method for the synthesis of 1-aminonaphthalene-2-carboxylates involves the tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent. This reaction proceeds in a one-pot manner, offering high atom economy and operational simplicity.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of ethyl 1-aminonaphthalene-2-carboxylate:
Materials:
-
2-Ethynylbenzonitrile (starting material)
-
Ethyl bromoacetate (Reformatsky reagent precursor)
-
Zinc dust (activated)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
A mixture of zinc dust (2.0 equivalents) and the 2-alkynylbenzonitrile (1.0 equivalent) is placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous THF is added to the flask, and the suspension is stirred.
-
Ethyl bromoacetate (1.5 equivalents) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure ethyl 1-aminonaphthalene-2-carboxylate.
Quantitative Data
The tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent has been shown to be effective for a variety of substrates, affording good to excellent yields. The following table summarizes the yields obtained for different substituted 2-alkynylbenzonitriles.
| Entry | R¹ (in 2-alkynylbenzonitrile) | R² (in bromoacetate) | Product | Yield (%) |
| 1 | H | Et | Ethyl 1-aminonaphthalene-2-carboxylate | 85 |
| 2 | Ph | Et | Ethyl 1-amino-4-phenylnaphthalene-2-carboxylate | 78 |
| 3 | SiMe₃ | Et | Ethyl 1-amino-4-(trimethylsilyl)naphthalene-2-carboxylate | 75 |
| 4 | n-Bu | Et | Ethyl 1-amino-4-(n-butyl)naphthalene-2-carboxylate | 82 |
| 5 | H | t-Bu | tert-Butyl 1-aminonaphthalene-2-carboxylate | 80 |
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of ethyl 1-aminonaphthalene-2-carboxylate.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the tandem synthesis of ethyl 1-aminonaphthalene-2-carboxylate.
Conclusion
The tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent represents a significant advancement in the synthesis of 1-aminonaphthalene-2-carboxylic acid derivatives. This method is characterized by its efficiency, operational simplicity, and good to excellent yields across a range of substrates. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers and professionals in the fields of drug discovery and materials science to utilize this powerful synthetic tool for the creation of novel and valuable compounds.
Physical characteristics of 1-Amino-2-naphthoic acid (e.g., melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-naphthoic acid is a naphthalene-derived aromatic amino acid. As a bifunctional molecule, containing both an amino group and a carboxylic acid group, it possesses properties of interest in medicinal chemistry and materials science. A thorough understanding of its physical characteristics is fundamental for its application in research and development, particularly in areas such as drug design, polymer synthesis, and as an intermediate in the preparation of more complex molecules. This technical guide provides a detailed overview of the key physical properties of this compound, outlines experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physical Properties
The physical properties of this compound are crucial for its handling, formulation, and application. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| Melting Point | 270 °C | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | Data not explicitly available. A general protocol for determination is provided below. |
Experimental Protocols
Precise determination of the physical characteristics of this compound is essential for its reliable use. The following sections detail the methodologies for measuring its melting point and solubility.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. For a crystalline solid like this compound, a sharp melting range is expected for a pure sample.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered. A capillary tube, sealed at one end, is packed with the powder to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated digital instrument is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures. For pure compounds, this range is typically narrow (0.5-1 °C). A broad melting range can indicate the presence of impurities.
-
Solubility Determination
Determining the solubility of this compound in various solvents is crucial for its use in reactions, purifications, and formulations.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be tested, including but not limited to:
-
Water (polar, protic)
-
Ethanol (polar, protic)
-
Dimethyl sulfoxide (DMSO) (polar, aprotic)
-
Acetone (polar, aprotic)
-
Dichloromethane (nonpolar)
-
Hexane (nonpolar)
-
-
Procedure (Qualitative):
-
To a small test tube, add approximately 10-20 mg of this compound.
-
Add 1 mL of the selected solvent in small portions.
-
After each addition, the mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).
-
Visually inspect the solution for the presence of undissolved solid.
-
The compound is classified as "soluble," "sparingly soluble," or "insoluble" based on the observation.
-
-
Procedure (Quantitative - Saturation Method):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated.
-
The mass of the remaining solid is measured, and the solubility is calculated in terms of mass per unit volume (e.g., mg/mL).
-
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical characterization of a sample of this compound. This workflow ensures a systematic approach to verifying the identity and purity of the compound before its use in further applications.
Conclusion
This technical guide has summarized the key physical characteristics of this compound and provided detailed experimental protocols for their determination. The melting point is a well-established parameter, while the solubility profile requires experimental determination for specific applications. The presented workflow offers a systematic approach for researchers to characterize this compound, ensuring data quality and reliability for its use in scientific and developmental endeavors. A comprehensive understanding of these fundamental properties is a prerequisite for unlocking the full potential of this compound in various fields of chemical and pharmaceutical sciences.
References
Spectroscopic Analysis of 1-Amino-2-naphthoic Acid: A Technical Guide
Disclaimer: Publicly available, experimentally verified spectroscopic data for 1-amino-2-naphthoic acid is limited. The data presented in this guide is a combination of predicted values from computational models and established spectroscopic principles for analogous compounds. This guide is intended to provide a robust framework for researchers in the spectroscopic analysis of this molecule.
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers, scientists, and professionals in drug development who are involved in the synthesis, characterization, and analysis of related chemical entities.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational algorithms and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| >12.0 | Broad Singlet | 1H | -COOH |
| 7.0 - 8.5 | Multiplet | 6H | Ar-H |
| 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~170 | -COOH |
| ~110 - 150 | Aromatic C |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3300 | Primary Amine | N-H Stretch |
| 3300 - 2500 | Carboxylic Acid | O-H Stretch (broad) |
| ~1680 | Carboxylic Acid | C=O Stretch |
| ~1600 | Primary Amine | N-H Bend |
| ~1600, ~1450 | Aromatic Ring | C=C Stretch |
| ~1400 | Carboxylic Acid | O-H Bend |
| ~1300 | Aromatic Amine | C-N Stretch |
Sample Preparation: KBr Pellet
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment | Notes |
| 187 | [M]⁺ | Molecular Ion |
| 169 | [M-H₂O]⁺ | Loss of water |
| 142 | [M-COOH]⁺ | Loss of the carboxylic acid group |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility of the analyte in other common NMR solvents and to allow for the observation of exchangeable protons (-NH₂ and -COOH).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.
-
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative, to be determined empirically.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
-
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Synthesis of 1-Amino-2-naphthoic Acid: Key Precursors and Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-naphthoic acid is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of bioactive molecules. Its derivatives have shown promise in antimicrobial and anticancer research. A thorough understanding of its synthesis is crucial for researchers aiming to explore its potential in various therapeutic areas. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the key precursors, reagents, and detailed experimental protocols.
Primary Synthetic Pathway
The most common and industrially relevant synthesis of this compound is a two-step process. The first step involves the carboxylation of a naphthalene precursor to form a hydroxy-naphthoic acid, followed by an amination reaction to introduce the amino group.
Step 1: Carboxylation of 1-Naphthol via the Kolbe-Schmitt Reaction
The initial precursor for the synthesis is 1-naphthol (also known as α-naphthol). This is converted to 1-Hydroxy-2-naphthoic acid through the Kolbe-Schmitt reaction. This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide under elevated temperature and pressure.[1][2]
Step 2: Amination of 1-Hydroxy-2-naphthoic Acid via the Bucherer Reaction
The second step is the conversion of 1-Hydroxy-2-naphthoic acid to this compound. This is typically achieved through the Bucherer or Bucherer-Lepetit reaction, which is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two primary steps in the synthesis of this compound.
Table 1: Synthesis of 1-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction
| Parameter | Value |
| Starting Material | 1-Naphthol (α-Naphthol) |
| Key Reagents | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Carbon dioxide (CO₂) |
| Solvent | Pyridine (in some variations)[3] |
| Temperature | 115 °C (in pyridine)[3] |
| CO₂ Pressure | 1 atm (in pyridine)[3] |
| Reaction Time | Not specified |
| Yield | Almost quantitative (in pyridine)[3] |
Table 2: Synthesis of this compound via Bucherer Reaction
| Parameter | Value |
| Starting Material | 1-Hydroxy-2-naphthoic acid |
| Key Reagents | Ammonia (NH₃), Sodium bisulfite (NaHSO₃) |
| Solvent | Water |
| Temperature | 150 °C (typical for Bucherer reactions)[4] |
| Pressure | Autoclave conditions (elevated pressure)[4] |
| Reaction Time | Several hours (typical for Bucherer reactions)[4] |
| Yield | Not specified for this specific conversion, but generally good for the Bucherer reaction. |
Experimental Protocols
Protocol 1: Synthesis of 1-Hydroxy-2-naphthoic Acid from 1-Naphthol (Kolbe-Schmitt Reaction)
This protocol is a general representation based on the principles of the Kolbe-Schmitt reaction.
Materials:
-
1-Naphthol
-
Sodium hydroxide or Potassium hydroxide
-
Carbon dioxide (gas)
-
Pyridine (optional solvent)
-
Hydrochloric acid (for acidification)
-
Reaction vessel capable of handling pressure and temperature
-
Magnetic stirrer and heating mantle
Procedure:
-
Formation of the Naphthoxide: In a suitable reaction vessel, dissolve 1-naphthol in pyridine.
-
Carefully add an equimolar amount of sodium hydroxide or potassium hydroxide to the solution with stirring to form the sodium or potassium 1-naphthoxide.
-
Carboxylation: Seal the reaction vessel and introduce carbon dioxide gas to a pressure of 1 atm.[3]
-
Heat the reaction mixture to 115 °C with continuous stirring.[3] Maintain these conditions for several hours to ensure complete carboxylation.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and cautiously vent the excess CO₂ pressure.
-
Transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid until the pH is acidic. This will precipitate the 1-Hydroxy-2-naphthoic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2: Synthesis of this compound from 1-Hydroxy-2-naphthoic Acid (Bucherer Reaction)
This protocol is a generalized procedure based on the principles of the Bucherer reaction.
Materials:
-
1-Hydroxy-2-naphthoic acid
-
Aqueous ammonia solution (e.g., 25-30%)
-
Sodium bisulfite
-
Autoclave or a high-pressure reaction vessel
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: In a high-pressure autoclave, place 1-Hydroxy-2-naphthoic acid, an aqueous solution of sodium bisulfite, and an excess of aqueous ammonia.[5][4]
-
Reaction: Seal the autoclave and heat the mixture to approximately 150 °C with vigorous stirring.[4] The pressure inside the vessel will increase due to the heating of the aqueous solution. Maintain this temperature for several hours to drive the reaction to completion.
-
Work-up: After the reaction period, cool the autoclave to room temperature.
-
Carefully open the vessel and transfer the reaction mixture to a beaker.
-
Isolation: The this compound may precipitate out upon cooling or may require acidification to facilitate precipitation. Adjust the pH of the solution with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Visualizations
The following diagrams illustrate the synthetic workflow and a plausible biological mechanism of action for naphthoic acid derivatives.
Caption: Synthetic workflow for this compound.
Caption: Plausible antimicrobial mechanism of action for naphthoic acid derivatives.[6][7]
Conclusion
The synthesis of this compound is a well-established process rooted in fundamental organic reactions. The Kolbe-Schmitt and Bucherer reactions provide a reliable pathway from readily available starting materials. While the general principles are clear, optimization of reaction conditions such as temperature, pressure, and reaction time can significantly impact the yield and purity of the final product. The biological activity of derivatives of this compound, particularly in the antimicrobial and anticancer fields, underscores the importance of efficient and scalable synthetic routes for further research and development in medicinal chemistry. This guide provides a foundational understanding for researchers to embark on the synthesis and exploration of this versatile chemical entity.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 6. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
An In-depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 6635-20-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number 4919-43-1 provided in the topic corresponds to 1-Amino-2-naphthoic acid. Based on the descriptive name also provided, this guide focuses on 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, which has the CAS number 6635-20-7.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis.
Core Chemical Properties
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, also known as 5-Nitrovanillin, is a yellow crystalline solid.[1] It is a derivative of vanillin with a nitro group ortho to the hydroxyl group, enhancing its reactivity and utility as a synthetic precursor.[1]
| Property | Value | Reference |
| CAS Number | 6635-20-7 | [2][3] |
| Molecular Formula | C₈H₇NO₅ | [2] |
| Molecular Weight | 197.14 g/mol | [1][3] |
| Melting Point | 172-178 °C | [4] |
| Boiling Point | 212.3 °C | [1] |
| Appearance | Yellow crystalline powder | [1][4] |
| Solubility | Sparingly soluble in water | [1][4] |
| InChIKey | ZEHYRTJBFMZHCY-UHFFFAOYSA-N | [2] |
| SMILES | COC1=C(O)C(=CC(C=O)=C1)N(=O)=O | [2] |
Synthesis and Experimental Protocols
The primary method for synthesizing 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is through the nitration of vanillin. Several protocols have been developed, with variations in nitrating agents, solvents, and reaction conditions.
This method involves the electrophilic substitution of a nitro group onto the vanillin ring at a low temperature.[5]
Experimental Protocol:
-
Dissolve 75 mmol of vanillin in 55 mL of dichloromethane in a flask and cool the mixture to 0-5°C in an ice bath.[5]
-
Slowly add 12 mL of absolute nitric acid dropwise to the cooled solution.[5]
-
After the addition is complete, stir the reaction mixture at room temperature for 20 minutes.[5]
-
Add 25 mL of ice water to the mixture and allow it to stand for 2 hours to facilitate precipitation.[5]
-
Collect the precipitate by filtration and recrystallize it from ethanol to obtain pure 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.[5]
Caption: Synthesis workflow for 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
This method presents a greener alternative, avoiding the use of large quantities of strong acids.[6]
Experimental Protocol:
-
In a 25 mL round-bottom flask, combine 0.152 g (1 mmol) of vanillin, 2 mL of 90% acetic acid, and 0.50 g (1.25 mmol) of polyethylene glycol-400.[6]
-
While stirring, slowly add a solution of 0.09 g (0.58 mmol) of cerium ammonium nitrate in water dropwise.[6]
-
Maintain the reaction at 20°C for 2.5 hours, monitoring completion with TLC (1:1 ethyl acetate/petroleum ether).[6]
-
Pour the reaction mixture into ice water to precipitate the product.[6]
-
Filter the yellow solid and wash it with distilled water to yield the crude product.[6]
Applications in Drug Development
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a crucial starting material for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, which are used in the treatment of Parkinson's disease.[1] It is a precursor for active pharmaceutical ingredients like entacapone and opicapone.[1][4]
The synthesis of COMT inhibitors often involves the demethylation of 5-nitrovanillin to form 3,4-dihydroxy-5-nitrobenzaldehyde, a key intermediate.[1][7]
Caption: Pathway to COMT inhibitors from 5-Nitrovanillin.
Suppliers
A number of chemical suppliers offer 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde for research and development purposes.
| Supplier | Location |
| BLD Pharm | [8] |
| Matrix Fine Chemicals | Switzerland[2] |
| BenchChem | [4] |
This list is not exhaustive, and availability should be confirmed with the respective suppliers.
References
- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 2. 4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | CAS 6635-20-7 [matrix-fine-chemicals.com]
- 3. 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]
- 5. aca.unram.ac.id [aca.unram.ac.id]
- 6. Page loading... [guidechem.com]
- 7. A Process For Demethylation Of 5 Nitrovanillin [quickcompany.in]
- 8. 6635-20-7|4-Hydroxy-3-methoxy-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
Potential Biological Activities of Aminonaphthoic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminonaphthoic acids, bicyclic aromatic compounds featuring both an amino and a carboxylic acid group on a naphthalene scaffold, represent a class of molecules with significant potential in medicinal chemistry and drug discovery. The positional isomerism of the amino and carboxyl groups gives rise to a variety of isomers, each with unique electronic and steric properties that can influence their biological activity. While much of the existing research focuses on more complex derivatives, the aminonaphthoic acid core is a crucial starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of aminonaphthoic acid isomers and their derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.
I. Biological Activities of Aminonaphthoic Acid Derivatives
While quantitative biological data for the parent aminonaphthoic acid isomers are not extensively available in the public domain, numerous studies have demonstrated the potent biological activities of their derivatives. These activities primarily fall into the categories of anticancer, antimicrobial, and anti-inflammatory effects. The aminonaphthoic acid backbone serves as a versatile scaffold for the synthesis of compounds with diverse pharmacological profiles.
Anticancer Activity
Derivatives of aminonaphthoic acid, particularly those incorporating the 1,4-naphthoquinone moiety, have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Aminonaphthoquinone-Benzamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| 5e | MDA-MB-231 (Breast) | 0.4 ± 0.1 |
| SUIT-2 (Pancreatic) | 0.7 ± 0.1 | |
| HT-29 (Colon) | 0.5 ± 0.2 | |
| 5l | MDA-MB-231 (Breast) | 0.4 ± 0.1 |
| SUIT-2 (Pancreatic) | 1.9 ± 0.4 | |
| HT-29 (Colon) | 1.1 ± 0.4 | |
| Cisplatin (Control) | MDA-MB-231 (Breast) | 31.5 ± 4.5 |
Data from a study on 2-amino-1,4-naphthoquinone-benzamides, where compound 5e is an aniline derivative and 5l is a 3-nitroaniline derivative.[1]
Table 2: Cytotoxic Activity of 2-Amino-Naphthoquinone Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
| 5 | HCT-8 (Colon) | < 1.0 |
| MDAMB-435 (Breast) | 0.49 | |
| SF-295 (Glioblastoma) | < 1.0 | |
| 6 | SF-295 (Glioblastoma) | 0.65 |
| 7 | SF-295 (Glioblastoma) | 0.83 |
| 9 | MDAMB-435 (Breast) | 1.18 |
| HCT-8 (Colon) | 1.33 |
These compounds are aminonaphthoquinones derived from the reaction of 1,4-naphthoquinone with amino acids.[2]
Antimicrobial Activity
Aminonaphthoic acid derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of 1-Aminoalkyl-2-naphthol Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| 3 (1-(piperidin-1-ylmethyl)naphthalen-2-ol) | Pseudomonas aeruginosa MDR1 | 10 |
| Staphylococcus aureus MDR | 100 | |
| Escherichia coli (all tested strains) | 25 | |
| 2 (1-(dimethylaminomethyl)naphthalen-2-ol) | Penicillium notatum | 400 |
| Penicillium funiculosum | 400 | |
| Ciprofloxacin (Control) | Staphylococcus aureus MDR | 200 |
| Griseofulvin (Control) | Penicillium funiculosum | 500 |
MDR: Multidrug-resistant.[3]
Table 4: Antibacterial Activity of Amino Acid 1,4-Naphthoquinone Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| 6 | Staphylococcus aureus | 3.9 |
| 7 | Staphylococcus aureus (clinical isolate) | 49.7 |
| Escherichia coli (clinical isolate) | 24.7 | |
| 8 | Staphylococcus aureus (clinical isolate) | 49.7 |
| Escherichia coli (clinical isolate) | 24.7 | |
| 14 | Staphylococcus aureus (clinical isolate) | 49.7 |
| Escherichia coli (clinical isolate) | 24.7 |
These derivatives were synthesized from 1,4-naphthoquinone and various amino acids.[4]
Anti-inflammatory Activity
While quantitative data such as IC50 values for specific enzyme inhibition are more readily available for derivatives of other aromatic acids like aminobenzoic acid, studies on aminonaphthalene derivatives have demonstrated potent anti-inflammatory effects in animal models. These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[5][6]
II. Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of aminonaphthoic acid derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., MDA-MB-231, HT-29)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Inoculum suspension of the microorganism
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
-
Inoculum Preparation:
-
Grow the microorganism overnight in the appropriate medium.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth medium only).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader.
-
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This is a standard in vivo model for evaluating acute inflammation.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Test compounds
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, standard, and test groups).
-
-
Compound Administration:
-
Administer the test compounds and the standard drug to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation. The control group receives the vehicle.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
III. Signaling Pathways and Mechanisms of Action
The biological activities of aminonaphthoic acid derivatives are often mediated through their interaction with specific cellular signaling pathways.
Naphthoquinone-Induced Apoptosis
Many naphthoquinone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates key signaling pathways.
Caption: Generalized pathway of naphthoquinone-induced apoptosis.
Inhibition of Inflammatory Pathways
The anti-inflammatory effects of some aromatic acid derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.
Caption: Inhibition of the cyclooxygenase pathway by aminonaphthoic acid derivatives.
IV. Experimental and Logical Workflows
Workflow for Anticancer Drug Screening
A typical workflow for screening novel compounds, such as aminonaphthoic acid derivatives, for anticancer activity involves a series of in vitro assays.
Caption: A typical workflow for in vitro anticancer screening of novel compounds.
V. Conclusion
Aminonaphthoic acid isomers and their derivatives represent a promising class of compounds with a broad spectrum of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While research has predominantly focused on derivatized forms, the aminonaphthoic acid scaffold is clearly a valuable starting point for the design and synthesis of new therapeutic agents. Further investigation into the biological activities of the parent isomers is warranted to fully understand their potential and to guide the development of next-generation drugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this exciting field.
References
An In-Depth Technical Guide to the Photophysical and Fluorescence Properties of 1-Amino-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Amino-2-naphthoic Acid
This compound is an aromatic organic compound with a naphthalene backbone, substituted with both an amino and a carboxylic acid group. Its structure suggests potential for fluorescence, as naphthalene derivatives are known to be fluorescent. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group can significantly influence its electronic structure and, consequently, its photophysical behavior. Understanding these properties is crucial for its potential applications in areas such as fluorescent probes, drug design, and material science.
Physicochemical Properties of this compound
While detailed photophysical data is scarce, fundamental physicochemical properties have been reported.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Melting Point | 270 °C |
| CAS Number | 4919-43-1 |
Photophysical and Fluorescence Properties of 1-Naphthoic Acid (A Comparative Analog)
To provide context, this section details the photophysical properties of the parent compound, 1-naphthoic acid. These values can serve as a baseline for what might be expected from its amino-substituted derivative, although the amino group is expected to cause significant shifts in the spectral properties.
The fluorescence of naphthoic acids is highly sensitive to the local environment, including solvent polarity and pH.[1] An increase in solvent polarity can lead to a red shift in the emission spectrum.[1]
| Property | Value (for 1-Naphthoic Acid) | Conditions |
| Absorption Maximum (λabs) | ~293 nm | In Ethanol |
| Excitation Maximum (λex) | ~295 nm | In Methanol[1][2] |
| Emission Maximum (λem) | ~370 nm | In Methanol[1][2] |
| Quantum Yield (Φf) | Up to 0.664 | In the presence of TX-100 surfactant[1] |
| Fluorescence Lifetime (τ) | Varies with environment |
Experimental Protocols for Characterizing Photophysical Properties
The following are detailed methodologies for the experimental determination of the key photophysical and fluorescence properties of a compound like this compound.
Determination of Absorption, Excitation, and Emission Spectra
This protocol outlines the procedure for measuring the absorption and fluorescence spectra to determine the respective maxima (λ_abs_, λ_ex_, and λ_em_).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a dilute working solution (e.g., 10⁻⁵ to 10⁻⁶ M) from the stock solution. The absorbance of this solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorption Spectrum Measurement:
-
Use a UV-Visible spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) to determine the absorption maximum (λ_abs_).
-
-
Emission Scan:
-
Use a spectrofluorometer.
-
Set the excitation monochromator to the determined absorption maximum (λ_abs_).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 300-600 nm).
-
The wavelength with the highest fluorescence intensity is the emission maximum (λ_em_).
-
-
Excitation Scan:
-
Set the emission monochromator to the determined emission maximum (λ_em_).
-
Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-370 nm).
-
The wavelength that results in the highest emission intensity is the excitation maximum (λ_ex_).
-
Determination of Fluorescence Quantum Yield (Φf)
The comparative method is most commonly used for determining the fluorescence quantum yield. This involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Solution Preparation:
-
Prepare a series of solutions of both the sample and the standard in the same solvent, if possible.
-
The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the excitation wavelength to ensure a linear relationship between absorbance and fluorescence.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings (e.g., slit widths).
-
Integrate the area under each emission curve.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:
Φ_f(sample) = Φ_f(std) * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_f_ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Subscripts sample and std refer to the test sample and the standard, respectively.
-
Determination of Fluorescence Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.
Methodology:
-
Instrumentation:
-
A pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a Ti:Sapphire laser).
-
A sensitive, high-speed detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube).
-
TCSPC electronics.
-
-
Sample Preparation: Prepare a dilute solution of the sample as described in section 4.1.
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
The detector registers single emitted photons.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the emitted photon.
-
This process is repeated many times to build up a histogram of the number of photons detected versus time. This histogram represents the fluorescence decay profile.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution.
-
The experimental fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF.
-
The fitting procedure yields the fluorescence lifetime (τ). For a simple single-exponential decay, the intensity I(t) at time t is given by:
I(t) = I₀ * exp(-t/τ)
Where I₀ is the intensity at time t=0.
-
Conclusion
While specific experimental data on the photophysical and fluorescence properties of this compound are not extensively documented in publicly accessible literature, its chemical structure strongly suggests that it is a fluorescent molecule. The provided experimental protocols offer a comprehensive guide for researchers to fully characterize its properties. The data from the related compound, 1-naphthoic acid, serves as a useful, albeit preliminary, reference point. Further experimental investigation is necessary to elucidate the specific excitation and emission characteristics, quantum efficiency, and excited-state lifetime of this compound, which will be crucial for unlocking its potential in various scientific and technological applications.
References
A Technical Guide to 1-Amino-2-naphthoic Acid: Commercial Availability and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 1-Amino-2-naphthoic acid (CAS No. 4919-43-1), a crucial building block in pharmaceutical and chemical synthesis. This document details commercially available grades, potential impurities, and analytical methodologies for purity assessment, designed to assist researchers and drug development professionals in sourcing and utilizing this compound.
Commercial Availability
This compound is available from a range of chemical suppliers, with purities generally suitable for research and development purposes. The compound is typically offered in quantities ranging from milligrams to kilograms. Below is a summary of representative suppliers and their stated purities.
| Supplier | Stated Purity | Available Quantities |
| AK Scientific | 95% | 250mg, 1g, 5g, 25g[1] |
| BLD Pharm | Not specified | Various |
| Chemsrc (multiple listings) | 98.0% | 250mg, 1g, 5g, 10g, 100g, 1kg[2] |
| Guidechem | 99% | Kilogram to drum quantities[3] |
| Hangzhou ZeErRui Chemical Co., Ltd. | 99% | Inquire for details |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always request a certificate of analysis for lot-specific data.
Purity and Impurity Profile
The purity of commercially available this compound typically ranges from 95% to over 99%. The impurity profile is largely dependent on the synthetic route employed. A common potential impurity in related amino-naphthoic acids is the isomeric 5-amino-2-naphthoic acid.[4] The presence of starting materials, by-products, and solvent residues are also possibilities.
A certificate of analysis for a related compound, 6-Amino-2-naphthoic acid, indicates potential impurities such as 5-amino-2-naphthoic acid and 6-hydroxy-2-naphthoic acid.[4] While not directly applicable to this compound, this provides insight into the types of related substances that may be present.
Synthesis and Purification
Synthetic Pathway
A documented synthesis of this compound is referenced in the Journal of Medicinal Chemistry.[5] While the detailed experimental protocol from this specific publication was not retrieved in the search, a general understanding of the synthesis of aminonaphthalene carboxylic acids can be derived from related literature. The synthesis often involves the modification of a naphthalene backbone, for instance, through amination and carboxylation reactions. A plausible synthetic route could involve the amination of a suitable naphthoic acid precursor or the carboxylation of an aminonaphthalene derivative.
Below is a conceptual workflow for the synthesis of an aminonaphthoic acid.
Caption: Conceptual synthetic workflow for this compound.
Purification
Recrystallization is a standard method for the purification of solid organic compounds like this compound. The choice of solvent is critical and is dependent on the solubility profile of the compound and its impurities. For acidic and basic compounds, adjusting the pH can be utilized to facilitate crystallization.[6] Common solvent systems for the recrystallization of organic molecules include mixtures like heptane/ethyl acetate, methanol/water, and acetone/water.[7]
A general workflow for purification by recrystallization is outlined below.
Caption: General workflow for purification by recrystallization.
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile organic compounds. For aminobenzoic acid isomers, reversed-phase HPLC is a common technique. The selection of the column and mobile phase is crucial for achieving good separation.
While a specific, validated method for this compound was not found in the literature search, a starting point for method development can be inferred from methods for related compounds. For instance, a method for N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) utilizes a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid.[8] For amino columns (NH2), a mobile phase pH between 3 and 7 is recommended to prevent hydrolysis of the stationary phase.[9]
A logical workflow for HPLC method development is presented below.
Caption: Workflow for HPLC method development for this compound.
Spectroscopic Methods
Spectroscopic analysis is vital for structural confirmation and identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of this compound and identifying impurities. While specific spectra for this compound were not found in the search results, spectra for related compounds like 1-naphthylamine[10] and 2-naphthol can provide an indication of the expected chemical shifts for the naphthalene ring system. A general ¹³C NMR chemical shift table indicates expected ranges for aromatic and carboxylic acid carbons.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the presence of key functional groups, such as the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching) in this compound. The NIST WebBook provides an IR spectrum for the related 1-naphthalenecarboxylic acid, which can serve as a reference.[12]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and the characterization of impurities.
Conclusion
This compound is a commercially available reagent with purities generally suitable for research and development. For applications requiring high purity, researchers should carefully select suppliers and always request a lot-specific certificate of analysis. Understanding the potential impurities arising from the synthetic route is crucial. Purification can be achieved through standard techniques like recrystallization. A combination of HPLC and spectroscopic methods is recommended for rigorous purity assessment and structural confirmation. Further investigation into the cited literature for detailed experimental protocols is advised for researchers planning to synthesize or use this compound in sensitive applications.
References
- 1. Search Results - AK Scientific [aksci.com]
- 2. This compound | CAS#:4919-43-1 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. 6-Amino-2-naphthoic acid 90 116668-47-4 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. welch-us.com [welch-us.com]
- 10. 1-Naphthylamine(134-32-7) 13C NMR spectrum [chemicalbook.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
A Technical Guide to the Historical Synthesis of Aminohydroxynaphthoic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational synthetic methodologies for producing aminohydroxynaphthoic acids, a critical class of compounds in the development of pharmaceuticals and other fine chemicals. This document provides a comparative analysis of key historical methods, complete with detailed experimental protocols, quantitative data, and visualized reaction pathways to serve as a comprehensive resource for researchers in organic synthesis and drug discovery.
Introduction
Aminohydroxynaphthoic acids are a versatile class of aromatic compounds characterized by a naphthalene core functionalized with amino, hydroxyl, and carboxylic acid groups. The specific arrangement of these substituents gives rise to a wide array of isomers, each with unique chemical properties and potential biological activities. Historically, the synthesis of these molecules has been pivotal in the dye industry and has evolved to become a cornerstone in the synthesis of complex pharmaceutical intermediates. Understanding these classical synthetic routes provides a rich foundation for the modern chemist, offering insights into reaction mechanisms and strategic functional group manipulations.
Core Historical Synthesis Methods
This guide focuses on three primary historical methods for the synthesis of aminohydroxynaphthoic acids:
-
The Bucherer Reaction: A versatile method for the amination of naphthols.
-
The Kolbe-Schmitt Reaction: A key carboxylation reaction of naphthols.
-
Synthesis via Nitration and Reduction: A classical approach to introduce the amino group.
A comparative overview of these methods is presented below, followed by detailed descriptions and protocols.
Comparative Data of Historical Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Bucherer Reaction | Hydroxynaphthoic Acid | Ammonia, Sodium Bisulfite | 100-150°C, Aqueous solution, Sealed vessel | 70-95% | High yield, Reversible reaction | Requires elevated temperatures and pressure |
| Kolbe-Schmitt Reaction | Naphthol | Alkali Hydroxide, CO2 | 125-230°C, High pressure (100 atm) | 28-72% (isomer dependent) | Direct carboxylation, Industrially scalable | High pressure and temperature, Isomer control can be challenging |
| Nitration & Reduction | Naphthoic Acid or Naphthol | Nitrating agent (e.g., HNO3/H2SO4), Reducing agent (e.g., Fe/HCl, H2/Pd-C) | Nitration: 0-25°C; Reduction: Various | Variable, often multi-step | Well-established, Versatile for various isomers | Use of harsh reagents, Potential for side reactions and isomer mixtures |
The Bucherer Reaction
Discovered by Hans Theodor Bucherer in 1904, the Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of aqueous ammonia and sodium bisulfite.[1][2] This reaction has been a cornerstone in the synthesis of dye precursors and other naphthalene derivatives.[1][2] The reaction can also be applied to hydroxynaphthoic acids to produce the corresponding aminohydroxynaphthoic acids.
Reaction Pathway
The mechanism of the Bucherer reaction involves the addition of bisulfite to the naphthol, followed by nucleophilic attack of ammonia and subsequent elimination of water and bisulfite.[2][3]
Caption: The general reaction pathway of the Bucherer reaction.
Experimental Protocol: Synthesis of 3-Amino-2-Naphthoic Acid
This protocol is adapted from a reported synthesis of 3-amino-2-naphthoic acid from 3-hydroxy-2-naphthoic acid.[4]
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Anhydrous zinc chloride
-
Aqueous ammonia (25-28%)
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
In a high-pressure reactor equipped with a mechanical stirrer, combine 30 g of 3-hydroxy-2-naphthoic acid, 14 g of anhydrous zinc chloride, and 110 mL of aqueous ammonia.[4]
-
Seal the reactor and begin stirring (700 rpm). Gradually heat the mixture to 195°C over 3 hours. The pressure will rise to approximately 1.38-2.75 MPa.[4]
-
Maintain the reaction at 195°C for 72 hours.[4]
-
Allow the reactor to cool to room temperature with continuous stirring.
-
Transfer the contents of the reactor to a 500 mL three-necked flask. Rinse the reactor twice with 35 mL of hot water and add the washings to the flask.
-
Slowly add 103 mL of concentrated hydrochloric acid to the flask over 1 hour.
-
Heat the mixture and filter while hot, retaining the filtrate.
-
To the filter cake, add 90 mL of water and 5.5 mL of concentrated hydrochloric acid and reflux for 1 hour. Filter while hot and combine the filtrate with the previously collected filtrate. Repeat this step until no solid is apparent in the filter cake.
-
Cool the combined filtrate in a refrigerator overnight.
-
Filter the cold solution, discard the filtrate, and treat the filter cake with 300 mL of water and 40% sodium hydroxide solution, heating to 85°C to dissolve the solid.
-
Filter the hot solution to remove any insoluble matter.
-
Acidify the filtrate with concentrated hydrochloric acid until Congo red test paper does not turn blue.
-
Collect the resulting yellow solid by suction filtration and dry in an oven at 50°C for 3-5 days to yield crude 3-amino-2-naphthoic acid.[4] The reported yield of the crude product is 79.6%.[4]
The Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction, a method for the carboxylation of phenols, is a significant industrial process for synthesizing aromatic hydroxy acids.[5][6] This reaction can be applied to naphthols to produce hydroxynaphthoic acids, which can then be further functionalized to aminohydroxynaphthoic acids. The regioselectivity of the carboxylation is highly dependent on the reaction conditions, particularly the choice of alkali metal.[5]
Reaction Pathway
The reaction proceeds via the nucleophilic addition of a phenoxide (or naphthoxide) to carbon dioxide.[5]
Caption: The general reaction pathway of the Kolbe-Schmitt reaction.
Experimental Protocol: Synthesis of 6-Hydroxy-2-Naphthoic Acid
The following is a general procedure based on descriptions of the Kolbe-Schmitt reaction for the synthesis of 6-hydroxy-2-naphthoic acid.[7][8]
Materials:
-
β-Naphthol
-
Potassium hydroxide
-
Carbon dioxide
-
Mineral acid (for workup)
Procedure:
-
Prepare the potassium salt of β-naphthol by reacting β-naphthol with potassium hydroxide.[7]
-
Thoroughly dry the potassium β-naphthoxide.
-
Place the dry potassium β-naphthoxide in a high-pressure autoclave.
-
Pressurize the autoclave with carbon dioxide to 1 to 20 bar.[7]
-
Heat the mixture to a temperature between 240°C and 320°C with stirring for 4 to 6 hours.[7]
-
After the reaction is complete, cool the autoclave and release the pressure.
-
Dissolve the reaction mixture in water and acidify with a mineral acid to a pH of 3.5 to 4.5 to precipitate the 6-hydroxy-2-naphthoic acid.[7]
-
Collect the product by filtration, wash with water, and dry.
Synthesis via Nitration and Reduction
A classical and widely applicable method for the introduction of an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. This strategy can be applied to naphthoic acids or naphthols to generate the corresponding nitro derivatives, which are then reduced to the desired amino compounds.
Reaction Pathway
This two-step process involves an initial electrophilic aromatic substitution (nitration) followed by a reduction.
Caption: General pathway for synthesis via nitration and reduction.
Experimental Protocol: Synthesis of 6-Amino-2-Naphthoic Acid (via 6-Nitro Intermediate)
This method is described as a route to 6-amino-2-naphthoic acid, though it is noted that the initial nitration of 2-naphthylamine can result in low yields of the desired 6-nitro-2-naphthylamine intermediate.[9][10]
Materials:
-
2-Naphthylamine (Caution: Carcinogen)
-
Nitrating agent (e.g., nitric acid/sulfuric acid)
-
Reducing agent (e.g., iron powder, hydrochloric acid)
Procedure:
Step 1: Nitration of 2-Naphthylamine
-
Carefully dissolve 2-naphthylamine in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add the nitrating agent while maintaining a low temperature to control the reaction.
-
After the addition is complete, allow the reaction to proceed until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto ice and collect the precipitated nitro-substituted product by filtration.
-
Purify the 6-nitro-2-naphthylamine intermediate, separating it from other isomers.
Step 2: Reduction of 6-Nitro-2-Naphthylamine
-
Suspend the purified 6-nitro-2-naphthylamine in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction until the nitro group is completely reduced.
-
Filter the hot reaction mixture to remove the iron salts.
-
Cool the filtrate and adjust the pH to precipitate the 6-amino-2-naphthoic acid.
-
Collect the product by filtration, wash with water, and dry.
Other Historical Methods
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the substitution of an amino group on an aromatic ring via a diazonium salt intermediate.[6][9] This can be used to introduce a variety of functional groups, including hydroxyl and cyano (which can be hydrolyzed to a carboxylic acid). For instance, an aminonaphthoic acid can be diazotized and then treated with a copper(I) salt to introduce another functional group.[8]
Von Richter Reaction
The von Richter reaction involves the treatment of an aromatic nitro compound with potassium cyanide to yield a carboxylic acid ortho to the position of the displaced nitro group.[11][12] While generally low-yielding, it represents a fascinating transformation.
Conclusion
The historical synthesis methods for aminohydroxynaphthoic acids, including the Bucherer reaction, the Kolbe-Schmitt reaction, and multi-step sequences involving nitration and reduction, have laid the groundwork for the modern synthesis of these valuable compounds. Each method offers a unique set of advantages and disadvantages in terms of yield, regioselectivity, and reaction conditions. A thorough understanding of these classical transformations remains essential for contemporary chemists engaged in the design and synthesis of novel pharmaceuticals and functional materials. This guide provides a foundational resource to aid in the strategic selection and implementation of these time-honored synthetic routes.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 3. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 4. scirp.org [scirp.org]
- 5. prepchem.com [prepchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene - Google Patents [patents.google.com]
- 8. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Von Richter reaction - Wikipedia [en.wikipedia.org]
- 12. Von richter rearrangement | PPTX [slideshare.net]
Methodological & Application
Application Note: Sensitive Quantification of Primary Amino Acids Using 1-Amino-2-naphthoic Acid Derivatization
Application Note: High-Sensitivity Amino Acid Analysis using HPLC with Pre-Column Derivatization and Fluorescent Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of amino acids in various samples using High-Performance Liquid Chromatography (HPLC) coupled with fluorescent detection. Accurate amino acid analysis is critical in numerous fields, including food science, clinical diagnostics, and pharmaceutical research.[1] Since most amino acids lack a strong chromophore or fluorophore, derivatization is necessary to enable sensitive detection.[2][3][4] This document outlines two of the most common pre-column derivatization methods: one utilizing o-phthalaldehyde (OPA) for primary amino acids and another using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for both primary and secondary amino acids.[5][6] Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are provided to guide researchers in establishing robust and sensitive amino acid analysis.
Introduction
Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes.[1] Their accurate quantification is essential for understanding protein structure and function, monitoring cell culture media in biopharmaceutical production, diagnosing metabolic disorders, and ensuring the quality of food products.[1][4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying amino acids. However, due to their structural similarities and lack of significant UV absorbance or fluorescence, direct detection of amino acids is challenging.[2][6]
To overcome this limitation, derivatization techniques are employed to attach a fluorescent tag to the amino acid molecules prior to chromatographic separation (pre-column derivatization).[1][7] This process significantly enhances detection sensitivity and selectivity.[3] This application note focuses on two widely used pre-column derivatization reagents: o-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[5]
Principles of Derivatization and Fluorescent Detection
Pre-column derivatization involves a chemical reaction between the amino acids in a sample and a labeling reagent to form a fluorescent derivative.[7] These derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector.[8]
-
o-Phthalaldehyde (OPA): OPA reacts with primary amino groups in the presence of a thiol (e.g., 3-mercaptopropionic acid) under alkaline conditions to form highly fluorescent isoindole derivatives.[1][5] The reaction is rapid, typically completing within a minute at room temperature.[6] A key advantage of OPA is that the reagent itself is not fluorescent, minimizing background interference.[6] However, OPA does not react with secondary amino acids like proline and hydroxyproline.[6][9]
-
9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amino groups under alkaline conditions to form stable, fluorescent carbamate derivatives.[5][10] This makes it suitable for the analysis of all proteinogenic amino acids. The resulting FMOC-amino acid derivatives are highly fluorescent and can be detected with high sensitivity.[11] However, the FMOC-Cl reagent can hydrolyze to form fluorescent byproducts, which may interfere with the analysis if not properly managed.[6]
The choice between OPA and FMOC-Cl depends on the specific amino acids of interest. For the analysis of only primary amino acids, OPA is often preferred due to its speed and lack of interfering byproducts. For a complete amino acid profile, including secondary amino acids, FMOC-Cl or a combination of OPA and FMOC-Cl is necessary.[6]
Experimental Protocols
Materials and Reagents
-
Amino Acid Standard Solution (e.g., 2.5 mM in 0.1 M HCl)
-
Ultrapure water (ASTM Type I)
-
Methanol and Acetonitrile (LC-MS grade)
-
Boric acid (≥ 99.5%)
-
Sodium hydroxide solution (10 M)
-
Hydrochloric acid (37%)
-
Formic acid (reagent grade)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA)
-
9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile
-
Acetone
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in ultrapure water, adjust pH with 10 M NaOH.
Sample Preparation
Proper sample preparation is crucial for accurate amino acid analysis. The specific protocol will vary depending on the sample matrix (e.g., protein hydrolysates, cell culture media, plasma). A general procedure for protein hydrolysis is provided below.
-
Protein Hydrolysis: Place approximately 1 mg of the protein sample into a hydrolysis tube.
-
Add 1 ml of 6 M HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 16-24 hours.[12]
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried sample in 0.1 M HCl.
-
Filter the sample through a 0.45 µm syringe filter before derivatization.
OPA Derivatization Protocol (for Primary Amino Acids)
This protocol can be automated using an autosampler with a pre-column derivatization function.[1][7]
-
OPA/MPA Reagent: Prepare the derivatization reagent by mixing OPA and MPA solutions.
-
In a sample vial, combine:
-
10 µL of amino acid standard or sample.
-
45 µL of a 1:1 mixture of OPA and MPA solution.
-
45 µL of 0.2 M borate buffer.[1]
-
-
Mix thoroughly (e.g., by aspirating and dispensing the mixture three times).[1]
-
Allow the reaction to proceed for 1 minute at room temperature.[1][6]
-
Inject 1 µL of the derivatized mixture into the HPLC system.[1]
FMOC-Cl Derivatization Protocol (for Primary and Secondary Amino Acids)
-
FMOC-Cl Reagent: Prepare a 15 mM solution of FMOC-Cl in acetonitrile.[13]
-
In a sample vial, combine:
-
Mix and let the reaction proceed for 5 minutes at room temperature.[13]
-
To stop the reaction and remove excess FMOC-Cl, add 600 µL of an amine-containing reagent like 1-adamantanamine (ADAM).[13]
-
Filter the sample and inject it into the HPLC system.
HPLC and Fluorescence Detector Conditions
The following are typical starting conditions that may require optimization based on the specific application and instrument.
| Parameter | OPA Derivatization | FMOC-Cl Derivatization |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 17 mM Sodium Acetate Trihydrate (pH 7.2) with 3% Tetrahydrofuran[14] | Sodium Acetate Buffer / Acetonitrile Gradient |
| Mobile Phase B | 85 mM Sodium Acetate Trihydrate (pH 7.2) in Acetonitrile/Methanol (1:2:2 v/v/v)[14] | Acetonitrile / Methanol Gradient |
| Gradient Elution | A gradient program should be optimized to separate all amino acid derivatives. A typical run time is 25-40 minutes.[9][14] | A gradient program should be optimized to separate all amino acid derivatives. A typical run time is 20-30 minutes.[10] |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 - 1.5 mL/min |
| Column Temperature | 40 °C | 40 °C |
| Fluorescence Detector | Excitation (λex): 340 nm, Emission (λem): 450 nm[14] | Excitation (λex): 266 nm, Emission (λem): 305 nm[14] |
| Injection Volume | 1 - 10 µL | 1 - 10 µL |
Data Presentation
Quantitative data, including retention times and limits of detection, are crucial for method validation and comparison.
Table 1: Typical Retention Times and Detection Limits for OPA-Derivatized Amino Acids.
| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Aspartic Acid | ~5.2 | ~0.5 | ~1.5 |
| Glutamic Acid | ~6.8 | ~0.5 | ~1.5 |
| Serine | ~8.1 | ~1.0 | ~2.5 |
| Glycine | ~9.5 | ~1.0 | ~2.5 |
| Histidine | ~10.2 | ~0.8 | ~2.0 |
| Arginine | ~11.5 | ~0.7 | ~1.8 |
| Threonine | ~12.3 | ~0.9 | ~2.2 |
| Alanine | ~13.8 | ~0.6 | ~1.7 |
| Tyrosine | ~15.1 | ~0.8 | ~2.0 |
| Valine | ~16.5 | ~1.0 | ~2.5 |
| Methionine | ~17.2 | ~0.7 | ~1.9 |
| Phenylalanine | ~18.6 | ~0.6 | ~1.6 |
| Isoleucine | ~19.4 | ~0.5 | ~1.5 |
| Leucine | ~20.1 | ~0.5 | ~1.5 |
| Lysine | ~21.3 | ~0.8 | ~2.1 |
Note: These values are illustrative and can vary depending on the specific HPLC system, column, and mobile phase conditions.
Table 2: Typical Retention Times and Detection Limits for FMOC-Derivatized Amino Acids.
| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol)[10] |
| Aspartic Acid | ~10.5 | ~0.3 | 1 |
| Glutamic Acid | ~11.2 | ~0.3 | 1 |
| Serine | ~12.8 | ~0.8 | 2.5 |
| Glycine | ~13.5 | ~0.8 | 2.5 |
| Histidine | ~14.1 | ~1.5 | 5 |
| Arginine | ~15.3 | ~0.4 | 1 |
| Threonine | ~16.0 | ~0.4 | 1 |
| Alanine | ~16.8 | ~0.3 | 1 |
| Proline | ~17.5 | ~0.5 | 1.5 |
| Tyrosine | ~18.2 | ~1.5 | 5 |
| Valine | ~19.0 | ~0.8 | 2.5 |
| Methionine | ~19.7 | ~0.4 | 1 |
| Phenylalanine | ~21.1 | ~0.3 | 1 |
| Isoleucine | ~21.9 | ~0.3 | 1 |
| Leucine | ~22.5 | ~0.3 | 1 |
| Lysine | ~23.8 | ~0.4 | 1 |
| Tryptophan | ~25.0 | ~3.0 | 10 |
Note: These values are illustrative and can vary depending on the specific HPLC system, column, and mobile phase conditions.[10]
Mandatory Visualizations
Caption: Experimental Workflow for HPLC Amino Acid Analysis.
Caption: Pre-Column Derivatization Reactions.
Conclusion
This application note provides a comprehensive guide to the analysis of amino acids by HPLC with fluorescent detection. The detailed protocols for OPA and FMOC-Cl derivatization, along with the tabulated data and workflow diagrams, offer a solid foundation for researchers, scientists, and drug development professionals to implement sensitive and reliable amino acid analysis in their laboratories. The choice of derivatization reagent and optimization of chromatographic conditions are key to achieving accurate and reproducible results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. jasco-global.com [jasco-global.com]
- 3. shimadzu.com [shimadzu.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Analysis of amino acids using on-line pre-column derivatization with OPA with rapid separation HPLC | Norlab [norlab.com]
- 8. Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
Application Notes: 1-Amino-2-naphthoic Acid as a Fluorescent Tag for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive detection and quantification of primary amines are crucial in a multitude of research areas, including proteomics, drug discovery, and clinical diagnostics. Many biologically significant molecules, such as amino acids, peptides, and neurotransmitters, contain primary amine functional groups. However, these molecules often lack intrinsic spectroscopic properties that would allow for their easy detection. To overcome this limitation, fluorescent tagging has emerged as a powerful technique. Derivatization of primary amines with a fluorescent probe introduces a fluorophore, enabling highly sensitive detection using fluorescence-based methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
1-Amino-2-naphthoic acid is a promising fluorescent tag due to its naphthalene moiety, which provides intrinsic fluorescence. The presence of both an amino and a carboxylic acid group on the naphthalene ring allows for chemical modifications to activate the molecule for efficient conjugation to primary amines. This document provides detailed application notes and protocols for the use of this compound as a fluorescent tag for primary amines.
Principle of the Method
The utilization of this compound as a fluorescent tag for primary amines involves a two-step process. First, the carboxylic acid group of this compound is activated. A common method for activation is the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting this compound with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The resulting NHS ester of this compound is a stable, amine-reactive compound. In the second step, this activated fluorescent tag is reacted with the primary amine-containing sample under mild alkaline conditions (pH 8-9). At this pH, the primary amino groups are deprotonated and act as strong nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the fluorescent 1-amino-2-naphthoyl group to the target molecule. The resulting derivatized amines are highly fluorescent and can be readily detected and quantified.
Data Presentation
The following table summarizes the typical fluorescence properties of primary amine derivatives of this compound. It is important to note that the exact spectral characteristics may vary depending on the specific amine derivative and the solvent environment. Therefore, experimental determination of these parameters is highly recommended for each specific application.
| Property | Representative Value | Notes |
| Excitation Maximum (λex) | ~320 - 340 nm | The amino group on the naphthalene ring can influence the excitation wavelength. |
| Emission Maximum (λem) | ~420 - 450 nm | A significant Stokes shift is generally observed. |
| Quantum Yield (Φf) | 0.3 - 0.6 | Highly dependent on the solvent polarity and the nature of the derivatized amine. |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | At the excitation maximum. |
| Limit of Detection (LOD) | Low picomole to high femtomole range | Dependent on the HPLC system and fluorescence detector sensitivity. |
Experimental Protocols
I. Preparation of Activated this compound N-hydroxysuccinimide (NHS) Ester
This protocol describes the synthesis of the amine-reactive NHS ester of this compound.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
-
Glass reaction vial with a magnetic stirrer
Procedure:
-
In a clean, dry reaction vial, dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Place the vial on a magnetic stirrer and purge with argon or nitrogen.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add EDC (1.2 equivalents) or DCC (1.1 equivalents) to the stirred solution.
-
Continue stirring at 0 °C for 1 hour, and then allow the reaction to warm to room temperature and stir for an additional 4-6 hours or overnight.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration. If EDC is used, the byproducts are water-soluble and can be removed in subsequent steps.
-
The resulting solution containing the this compound NHS ester can be used directly for derivatization, or the product can be precipitated by adding cold, anhydrous diethyl ether, collected by filtration, and dried under vacuum.
-
Store the activated NHS ester under anhydrous conditions at -20°C.
II. Derivatization of Primary Amines
This protocol provides a general procedure for the fluorescent labeling of primary amines with the prepared this compound NHS ester.
Materials:
-
Sample containing primary amines (e.g., amino acid standards, protein hydrolysate)
-
This compound NHS ester solution (10 mg/mL in anhydrous DMF or DMSO)
-
Borate buffer (0.1 M, pH 8.5)
-
Reaction vials (e.g., microcentrifuge tubes)
Procedure:
-
Prepare the sample by dissolving it in the borate buffer. If the sample contains buffers with primary amines (e.g., Tris), they must be removed by dialysis or buffer exchange.
-
In a reaction vial, mix the sample solution with the borate buffer. A typical reaction mixture may contain 10 µL of the sample and 80 µL of borate buffer.
-
Add 10 µL of the this compound NHS ester solution to the reaction mixture. The molar ratio of the tagging reagent to the amine should be optimized, but a 5-10 fold molar excess of the reagent is a good starting point.
-
Vortex the mixture gently and incubate at room temperature for 30-60 minutes in the dark. The reaction time and temperature may require optimization for specific applications.
-
Stop the reaction by adding a small amount of a primary amine-containing reagent like Tris buffer or by acidification.
-
The derivatized sample is now ready for HPLC analysis.
III. HPLC Analysis of Derivatized Amines
This protocol outlines a general method for the separation and detection of 1-amino-2-naphthoyl-derivatized amines by reverse-phase HPLC with fluorescence detection.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): ~330 nm (to be optimized).
-
Emission Wavelength (λem): ~430 nm (to be optimized).
-
-
Injection Volume: 10-20 µL.
Gradient Elution Program: The following is a typical gradient program. It should be optimized for the specific separation needs.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 40 | 60 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 40 | 95 | 5 |
Mandatory Visualizations
Caption: Workflow for fluorescent labeling and analysis of primary amines.
Caption: Chemical reaction of the fluorescent tag with a primary amine.
Application Notes and Protocols for the Preparation of 1-Naphthoic Acid N-hydroxysuccinimide (NHS) Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of 1-Naphthoic acid N-hydroxysuccinimide (NHS) ester. This activated ester is a valuable reagent in bioconjugation, chemical biology, and drug development for the modification of primary amines in biomolecules such as proteins, peptides, and antibodies. The protocols provided herein are based on established methods for NHS ester synthesis, and the accompanying data and visualizations are intended to guide researchers in the successful preparation and application of this compound.
Introduction
N-hydroxysuccinimide (NHS) esters are widely employed as amine-reactive chemical tools for the formation of stable amide bonds. The activation of a carboxylic acid, such as 1-naphthoic acid, with N-hydroxysuccinimide yields a reactive ester that can efficiently couple with primary amines under mild conditions. The 1-naphthoyl moiety, a rigid and hydrophobic aromatic scaffold, can serve as a fluorescent probe, a sterically demanding group for studying protein-ligand interactions, or as a precursor for the synthesis of more complex drug molecules and bioconjugates. Derivatives of 1-naphthoic acid have been explored for their potential as anticancer agents and are used in the synthesis of pharmaceuticals like the vasoconstrictor Tetryzoline.[1][2]
Applications
The 1-Naphthoic acid NHS ester is a versatile tool with several applications in research and drug development:
-
Bioconjugation: The primary application is the covalent modification of proteins, peptides, and other biomolecules containing primary amines (e.g., the N-terminus or the side chain of lysine residues). This can be used to:
-
Introduce a hydrophobic and fluorescent naphthyl group for biophysical studies.
-
Modify the surface of proteins to study the impact of steric hindrance on protein function.
-
Serve as a building block for the construction of antibody-drug conjugates (ADCs) or other targeted therapeutic agents.
-
-
Drug Development: The 1-naphthoyl group is a key structural motif in various biologically active compounds. The NHS ester can be used to couple this moiety to carrier molecules or to synthesize derivatives for structure-activity relationship (SAR) studies.
-
Surface Functionalization: The NHS ester can be used to immobilize the 1-naphthoyl group onto amine-functionalized surfaces for applications in diagnostics and proteomics.
Experimental Protocols
Synthesis of 1-Naphthoic Acid N-hydroxysuccinimide Ester
This protocol describes the synthesis of 1-Naphthoic acid NHS ester from 1-naphthoic acid and N-hydroxysuccinimide using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
1-Naphthoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-naphthoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM or THF (approximately 10 mL per gram of 1-naphthoic acid).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of DCC: Slowly add a solution of DCC (1.1 eq) in a small amount of the same anhydrous solvent to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates that the reaction is proceeding.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of 1-naphthoic acid.
-
Work-up:
-
Filter off the precipitated DCU using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, anhydrous solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Characterization
The successful synthesis of 1-Naphthoic acid NHS ester can be confirmed by standard analytical techniques.
Table 1: Physicochemical and Predicted Spectroscopic Data for 1-Naphthoic Acid NHS Ester
| Parameter | Value |
| Molecular Formula | C₁₅H₁₁NO₄ |
| Molecular Weight | 269.25 g/mol |
| Appearance | White to off-white solid |
| Predicted ¹H NMR | |
| δ (ppm) | ~8.9-7.5 (m, 7H, naphthyl-H), 2.9 (s, 4H, succinimide-H) |
| Predicted ¹³C NMR | |
| δ (ppm) | ~170 (C=O, succinimide), ~163 (C=O, ester), ~135-120 (naphthyl-C), ~26 (CH₂, succinimide) |
| FT-IR (KBr) | |
| ν (cm⁻¹) | ~1780, 1740 (C=O, succinimide ester), ~1210 (C-O) |
Note: The predicted NMR data is based on the known chemical shifts of 1-naphthoic acid, its methyl ester, and succinimide.[3][4][5][6][7]
Visualization of Experimental Workflow and Reaction
Caption: A flowchart illustrating the key steps in the synthesis of 1-Naphthoic acid NHS ester.
Caption: Chemical reaction for the synthesis of 1-Naphthoic acid NHS ester using DCC.
Application in Modulating Signaling Pathways
Naphthalene-containing compounds have been shown to modulate various cellular signaling pathways, particularly in the context of cancer. For instance, some derivatives can inhibit CREB-mediated gene transcription or downregulate the IL-6/JAK2/STAT3 signaling pathway, both of which are implicated in tumor growth and survival. The 1-naphthoyl group, when conjugated to a targeting moiety, could potentially deliver this scaffold to specific cells to modulate these pathways.
Caption: Potential inhibition of the IL-6/JAK2/STAT3 signaling pathway by a 1-naphthoyl conjugate.
Quantitative Data Summary
Table 2: Reagent Quantities for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| 1-Naphthoic acid | 172.18 | 1.0 |
| N-Hydroxysuccinimide (NHS) | 115.09 | 1.1 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 |
Table 3: Comparison of Purification Methods
| Method | Advantages | Disadvantages |
| Recrystallization | Simple, cost-effective for high-purity materials. | Potential for product loss, may not remove all impurities. |
| Column Chromatography | High purity achievable, good separation of byproducts. | More time-consuming, requires more solvent. |
Conclusion
The preparation of 1-Naphthoic acid NHS ester provides a valuable tool for researchers in various fields. The protocols and data presented in this document offer a comprehensive guide for the synthesis, purification, and characterization of this important reagent. The versatility of the 1-naphthoyl moiety in bioconjugation and as a pharmacophore underscores the utility of its activated NHS ester derivative in advancing research and development in the life sciences.
References
Application of 1-Amino-2-naphthoic Acid in Proteomic Studies: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteomic studies, the large-scale analysis of proteins, are fundamental to understanding cellular processes, identifying disease biomarkers, and accelerating drug development.[1][2][3] A variety of chemical tools are employed to facilitate these studies, including matrices for mass spectrometry, cross-linking agents, and labeling reagents. This document explores the application of 1-Amino-2-naphthoic acid in the field of proteomics.
Following a comprehensive review of available scientific literature, it is important to note that there is currently no direct evidence to suggest the widespread application of This compound in proteomic studies as a matrix-assisted laser desorption/ionization (MALDI) matrix, a chemical cross-linker, or a protein labeling reagent.
However, structurally related compounds, particularly hydroxylated naphthoic acid derivatives, have demonstrated utility in specific proteomic applications. This document will briefly discuss the established use of a similar compound, 1,4-dihydroxy-2-naphthoic acid (DHNA) , as a MALDI matrix to provide context on how this class of molecules can be applied in proteomics.
Application of a Structurally Related Compound: 1,4-dihydroxy-2-naphthoic acid (DHNA) as a MALDI Matrix
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a key technique in proteomics for the analysis of a wide range of molecules, including peptides and lipids.[4] The choice of the matrix is a critical step in MALDI analysis, as it must absorb energy from the laser and facilitate the ionization of the analyte.[4]
Recent studies have identified 1,4-dihydroxy-2-naphthoic acid (DHNA) as a novel and effective MALDI matrix for the analysis of lipids and amino acids.[5][6]
Key Characteristics of DHNA as a MALDI Matrix:
-
Strong Ultraviolet-Visible Absorption: DHNA exhibits strong absorption at the laser wavelengths typically used in MALDI-MS (337 nm or 355 nm), which is a crucial property for an effective matrix.[4][5]
-
Low Background Ion Interference: It produces minimal background ions in the low mass range, which is advantageous for the analysis of low-molecular-weight compounds.[5]
-
Uniform Crystal Deposition: DHNA forms a uniform crystalline layer when co-crystallized with the analyte, leading to better shot-to-shot reproducibility.[5]
-
High Vacuum Stability: The matrix is stable under high vacuum conditions, which is essential for modern mass spectrometers.[7]
-
Superior Salt Tolerance: DHNA demonstrates good performance even in the presence of salts, which are often present in biological samples.[5]
Quantitative Data Summary
The performance of DHNA has been compared to other commonly used matrices like 2,5-dihydroxybenzoic acid (DHB) and 2-mercaptobenzothiazole.
| Analyte Class | Matrix | Number of Detected Ion Signals | Reference |
| Lipids (in rat liver tissue) | DHNA | 142 | [5] |
| 2,5-dihydroxybenzoic acid (DHB) | 77 | [5] | |
| 2-mercaptobenzothiazole | 81 | [5] | |
| Lipids (in rat brain tissue) | DHNA | 174 | [5] |
| Lipids (in Lindera aggregate tuber root) | DHNA | 102 | [5] |
Experimental Protocols
While no protocols for this compound in proteomics were found, a general protocol for the use of a MALDI matrix like DHNA for tissue imaging is provided below for illustrative purposes.
Protocol: MALDI Mass Spectrometry Imaging of Lipids Using DHNA Matrix
1. Tissue Section Preparation: a. Obtain fresh frozen tissue samples. b. Section the tissue to a thickness of 10-20 µm using a cryostat. c. Mount the tissue section onto a MALDI target plate.
2. Matrix Application: a. Prepare a saturated solution of DHNA in a suitable solvent (e.g., 70% acetonitrile, 30% water with 0.1% trifluoroacetic acid). b. Apply the matrix solution onto the tissue section using an automated sprayer to ensure a uniform coating.
3. MALDI-MS Analysis: a. Allow the matrix to completely dry and co-crystallize with the analytes in the tissue. b. Load the MALDI target plate into the mass spectrometer. c. Acquire mass spectra in the desired mass range for lipids (e.g., m/z 400-1200). d. Set the laser power and other instrument parameters to optimize signal intensity and resolution.
4. Data Analysis: a. Process the acquired spectral data using imaging software. b. Generate ion intensity maps for specific lipid species to visualize their spatial distribution within the tissue.
Visualization of Proteomic Workflows
To illustrate general proteomic workflows where chemical tools are applied, the following diagrams are provided.
Caption: General workflow for a typical bottom-up proteomic experiment.
Caption: Workflow for studying protein-protein interactions using chemical cross-linking.
Conclusion
References
- 1. brieflands.com [brieflands.com]
- 2. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 3. Application of proteomic technologies in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for Pre-column Derivatization of Amino Acids for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the pre-column derivatization of amino acids for High-Performance Liquid Chromatography (HPLC) analysis. The following sections offer a comparative overview of common derivatization reagents, detailed experimental procedures, and quantitative performance data to guide the selection of the most appropriate method for your analytical needs.
Introduction
Amino acid analysis is a critical tool in various scientific disciplines, including proteomics, clinical diagnostics, food science, and pharmaceutical development. Most amino acids lack a native chromophore or fluorophore, making their direct detection by common HPLC detectors challenging. Pre-column derivatization addresses this limitation by covalently attaching a chemical tag to the amino acid molecules, rendering them detectable by UV-Vis or fluorescence detectors. This process not only enhances sensitivity but can also improve the chromatographic separation of the amino acids.
The choice of a derivatization reagent is a crucial step in developing a robust and reliable amino acid analysis method. Key factors to consider include reactivity with primary and secondary amines, reaction speed, stability of the resulting derivatives, potential for automation, and the required sensitivity of the assay. This document focuses on five widely used pre-column derivatization reagents:
-
o-Phthalaldehyde (OPA)
-
9-Fluorenylmethyl chloroformate (FMOC-Cl)
-
Dansyl Chloride
-
Phenylisothiocyanate (PITC)
-
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag)
Comparative Overview of Derivatization Reagents
The selection of a derivatization agent involves a trade-off between various performance characteristics. The following table summarizes the key features of the five reagents to facilitate a direct comparison.
| Feature | OPA (o-Phthalaldehyde) | FMOC-Cl (9-Fluorenylmethyl chloroformate) | Dansyl Chloride | PITC (Phenylisothiocyanate) | AccQ-Tag (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate) |
| Reactivity | Primary amines only | Primary and secondary amines | Primary and secondary amines | Primary and secondary amines | Primary and secondary amines |
| Reaction Time | Very fast (seconds to minutes)[1] | Fast (can be complete in < 1 minute)[1] | 30-60 minutes[2] | ~20 minutes at room temperature | ~10 minutes at 55°C[3] |
| Derivative Stability | Relatively unstable, requires rapid analysis or stabilization[1] | Highly stable (>48 hours)[1] | Stable[2] | Stable for automated analysis[4] | Highly stable (up to one week at room temperature) |
| Detection Method(s) | Fluorescence, UV | Fluorescence, UV[5] | Fluorescence, UV[2] | UV | Fluorescence, UV |
| Detection Wavelengths (Ex/Em or λmax) | Ex: 340-350 nm, Em: 450-455 nm; UV: ~340 nm | Ex: 265 nm, Em: 310 nm; UV: ~262 nm[5] | Ex: ~324 nm, Em: ~559 nm; UV: 214, 246, 325 nm[6][7] | UV: 254 nm[8] | Ex: 250 nm, Em: 395 nm; UV: 248 nm |
| By-products & Interferences | Reagent is not fluorescent, minimizing interference[1] | Hydrolysis product (FMOC-OH) can interfere[5] | Excess reagent can be quenched | Excess reagent is volatile and can be removed | Side products do not interfere with separation |
| Automation Suitability | Well-suited for automated online derivatization[1] | Suitable for automated derivatization[1] | Can be automated | Suitable for automated analysis | Well-suited for automation |
| Limits of Detection (LOD) | Low picomole to femtomole range[1] | Femtomole range[1] | Low femtomole range[9] | 0.17 to 2.88 nmol/mL | As low as 1.65 fmol |
| Linearity Range | 5 to 1000 µmol/L[10] | 0.05 to 50 µM[11] | 0.05-0.5 mmol/l[12] | 20 to 500 pmol[4] | 25 to 500 µmol/L |
Experimental Workflows and Logical Relationships
A general workflow for pre-column derivatization of amino acids followed by HPLC analysis is depicted below. This process typically involves sample preparation (including protein hydrolysis if necessary), the derivatization reaction itself, quenching of the reaction, and finally, chromatographic separation and detection.
The chemical reactions underlying each derivatization method are distinct, leading to the formation of different types of derivatives. The following diagram illustrates the reaction of an amino acid with Dansyl Chloride as a representative example.
Detailed Experimental Protocols
The following section provides detailed, step-by-step protocols for the pre-column derivatization of amino acids using each of the five reagents.
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol is suitable for the derivatization of primary amino acids.
Reagents and Materials:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of ultrapure water and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
Thiol (e.g., 3-Mercaptopropionic Acid - MPA):
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M borate buffer (pH 10.2) and 50 µL of MPA. This reagent should be prepared fresh daily and protected from light.
-
Amino Acid Standards or Samples: Prepare in 0.1 M HCl.
Protocol:
-
In a microcentrifuge tube or autosampler vial, mix 50 µL of the amino acid standard or sample with 50 µL of the OPA reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 1-2 minutes.
-
Inject an appropriate volume of the mixture into the HPLC system for analysis. Due to the limited stability of the OPA derivatives, it is recommended to automate this procedure using an autosampler for consistent reaction times.[10]
9-Fluorenylmethyl chloroformate (FMOC-Cl) Derivatization Protocol
This protocol is suitable for the derivatization of both primary and secondary amino acids. When used in conjunction with OPA, it allows for the comprehensive analysis of all amino acids.
Reagents and Materials:
-
Borate Buffer (0.4 M, pH 10.2): Prepared as described for the OPA protocol.
-
FMOC-Cl Reagent: Dissolve 2.5 mg of FMOC-Cl in 1 mL of acetonitrile. This solution should be prepared fresh.
-
Quenching Solution (e.g., 1 M Glycine or 0.1 M HCl): To react with excess FMOC-Cl.
-
Amino Acid Standards or Samples:
Protocol:
-
For the analysis of secondary amino acids in conjunction with OPA, the OPA derivatization is typically performed first.
-
Following the OPA reaction, add 20 µL of the FMOC-Cl reagent to the reaction mixture.
-
Vortex for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature.
-
Add 20 µL of the quenching solution to stop the reaction.
-
Vortex for 30 seconds.
-
The sample is now ready for HPLC analysis.
Dansyl Chloride Derivatization Protocol
This protocol is suitable for the derivatization of both primary and secondary amino acids.
Reagents and Materials:
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 1.06 g of sodium carbonate in 100 mL of ultrapure water.[2]
-
Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving 135 mg of dansyl chloride in 10 mL of acetonitrile. Store in the dark.[2]
-
Quenching Solution (e.g., 10% (v/v) Ammonium Hydroxide):
-
Amino Acid Standards or Samples:
Protocol:
-
In a microcentrifuge tube, add 25 µL of the amino acid standard or sample.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.[2]
-
Add 50 µL of the Derivatization Buffer (pH 9.8).[2]
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes. The incubation should be performed in the dark.[2]
-
After incubation, cool the mixture to room temperature.
-
Add 25 µL of the quenching solution to stop the reaction.
-
The sample is now ready for HPLC analysis.
Phenylisothiocyanate (PITC) Derivatization Protocol
This protocol is suitable for the derivatization of both primary and secondary amino acids.
Reagents and Materials:
-
Coupling Solution: A mixture of acetonitrile, pyridine, triethylamine, and water (10:5:2:3 v/v/v/v).
-
PITC Reagent: Phenylisothiocyanate.
-
Drying Solvent: Heptane or a vacuum concentrator.
-
Reconstitution Solvent: A suitable solvent for HPLC analysis, such as the initial mobile phase.
-
Amino Acid Standards or Samples:
Protocol:
-
Pipette a known volume of the amino acid standard or sample into a reaction vial and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Add 20 µL of the Coupling Solution to the dried sample and vortex to dissolve.
-
Add 10 µL of the PITC reagent, vortex, and allow the reaction to proceed at room temperature for 20 minutes.
-
Evaporate the excess reagent and solvents to dryness under vacuum.
-
Add 50 µL of heptane to the dried residue, vortex, and evaporate to dryness again to remove any remaining triethylamine.
-
Reconstitute the PTC-amino acid derivatives in a suitable volume of the reconstitution solvent for HPLC analysis.
AccQ-Tag Derivatization Protocol
This protocol, developed by Waters Corporation, is suitable for the derivatization of both primary and secondary amino acids.
Reagents and Materials (from AccQ-Tag Ultra Derivatization Kit):
-
AccQ-Tag Ultra Borate Buffer:
-
AccQ-Tag Ultra Reagent Powder (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): Reconstituted in AccQ-Tag Ultra Reagent Diluent.
-
AccQ-Tag Ultra Reagent Diluent (Acetonitrile):
-
Amino Acid Standards or Samples:
Protocol:
-
Reconstitute the AccQ-Tag Ultra Reagent Powder in the AccQ-Tag Ultra Reagent Diluent according to the manufacturer's instructions. This should be done shortly before use.
-
In a reaction vial, mix 10 µL of the amino acid standard or sample with 70 µL of AccQ-Tag Ultra Borate Buffer.[3]
-
Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent.[3]
-
Vortex immediately for several seconds.
-
Let the vial stand at room temperature for 1 minute.
-
Heat the vial in a heating block at 55°C for 10 minutes.[3]
-
After heating, the sample is ready for HPLC analysis.
Conclusion
The choice of a pre-column derivatization reagent for HPLC analysis of amino acids is a critical decision that depends on the specific requirements of the assay. OPA offers a rapid and easily automated method for primary amino acids, while the combination with FMOC allows for the analysis of both primary and secondary amino acids. Dansyl chloride and PITC are well-established reagents that provide robust derivatization for all amino acids. The AccQ-Tag method offers a convenient, high-throughput solution with the formation of very stable derivatives. By carefully considering the factors outlined in this document and following the detailed protocols, researchers, scientists, and drug development professionals can successfully implement a reliable and sensitive method for amino acid analysis tailored to their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 9. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 10. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of 1-Amino-2-naphthoic Acid Derivatives in Clinical Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1-amino-2-naphthoic acid and the broader family of naphthoic acids are valuable tools in clinical diagnostics, primarily owing to their fluorescent properties. These compounds can be utilized as sensitive probes for the detection and quantification of various biomolecules, offering high sensitivity and selectivity. Their fluorescence is often environmentally sensitive, meaning their emission properties change based on the polarity and nature of their immediate surroundings. This characteristic is particularly useful for studying protein conformation, binding events, and for the derivatization of otherwise non-fluorescent molecules to enable their detection at low concentrations.
This document provides detailed application notes and experimental protocols for the use of 1-naphthoic acid derivatives in two key diagnostic applications: the quantitative analysis of amino acids in biological samples and the detection of Advanced Glycation End Products (AGEs), which are implicated in aging and various diseases.
Application 1: Quantitative Analysis of Amino Acids by HPLC with Fluorescence Detection
The quantitative analysis of amino acids is crucial in biochemistry and clinical diagnostics for the diagnosis and monitoring of various metabolic disorders. Most amino acids lack a strong chromophore, making their direct detection by UV-Vis absorption challenging. Pre-column derivatization with a fluorescent tag, such as 1-naphthoic acid, addresses this limitation by introducing a highly fluorescent naphthoyl group to the primary amine of the amino acids.[1] The resulting derivatives can be readily separated by reversed-phase high-performance liquid chromatography (RP-HPLC) and detected with high sensitivity.[1]
Principle
The derivatization process involves a two-step reaction. First, the carboxylic acid of 1-naphthoic acid is activated to an N-hydroxysuccinimide (NHS) ester. This activated ester then reacts with the primary amino group of an amino acid under slightly alkaline conditions (pH 8.0-9.0) to form a stable and highly fluorescent 1-naphthoyl-amino acid derivative.[1]
Data Presentation
Table 1: Spectroscopic Properties of Naphthoic Acid Derivatives and Derivatized Amino Acids
| Compound/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Limit of Detection (LOD) |
| 1-Naphthylamine | 316[2] | 434[2] | Not specified | Not specified |
| 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) in water | 360[3] | 490[3] | 0.48 (in EtOH)[3] | Not specified |
| OPA-derivatized Aspartate | 229-240[4] | 450[4] | Not specified | Not specified |
| OPA-derivatized Glutamate | 229-240[4] | 452[4] | Not specified | Not specified |
| OPA-derivatized Glycine | 229-240[4] | 448[4] | Not specified | Not specified |
| OPA-derivatized Taurine | 229-240[4] | 448[4] | Not specified | Not specified |
| OPA-derivatized GABA | 229-240[4] | 448[4] | Not specified | Not specified |
| General 1-Naphthoyl-amino acids | ~305[5] | ~385[5] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthoic Acid N-hydroxysuccinimide (NHS) Ester
This protocol is a general procedure and should be performed by personnel with appropriate training in synthetic chemistry.[1]
Materials:
-
1-Naphthoic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF)
-
Ice bath
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
In a clean, dry flask, dissolve 1-Naphthoic acid and NHS in a 1:1.1 molar ratio in a minimal amount of anhydrous DMF.[1]
-
Cool the solution in an ice bath with continuous stirring.[1]
-
Slowly add DCC in a 1:1.1 molar ratio to the solution.[1]
-
Allow the reaction to stir in the ice bath for 1 hour and then at room temperature overnight.[1]
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.[1]
-
The filtrate containing the 1-Naphthoic acid NHS ester can be used directly or purified further by recrystallization.
-
Store the prepared 1-Naphthoic acid NHS ester solution at -20°C, protected from moisture.[1]
Protocol 2: Derivatization of Amino Acids in Plasma Samples
Materials:
-
Plasma sample
-
Perchloric acid (5% v/v)
-
Internal standard solution (e.g., a non-proteinogenic amino acid)
-
1-Naphthoic acid NHS ester solution in DMF or DMSO
-
0.1 M Borate Buffer (pH 8.5)
-
Microcentrifuge tubes or autosampler vials
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation (Deproteinization):
-
To 100 µL of plasma sample, add 100 µL of ice-cold 5% perchloric acid containing a known concentration of the internal standard.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for derivatization.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or autosampler vial, mix:
-
Add 10 µL of the 1-Naphthoic acid NHS ester solution (typically 1-10 mg/mL in DMF or DMSO).
-
Vortex the mixture immediately and incubate at room temperature for 30-60 minutes, protected from light. The optimal reaction time may need to be determined experimentally.[1]
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10-20 µL) of the derivatized sample onto the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 25 mM phosphate buffer, pH 6.5
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase A will be required to separate the different amino acid derivatives. An example gradient could be: 0-20 min, 20-60% A; 20-25 min, 60-80% A; 25-30 min, 80-20% A. This will need to be optimized for the specific column and amino acids of interest.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation at ~305 nm and Emission at ~385 nm (these wavelengths should be optimized based on the specific derivatized amino acids).[5]
-
-
-
Quantification:
-
Create a standard curve by derivatizing and analyzing a series of known concentrations of amino acid standards.
-
Quantify the amino acids in the plasma sample by comparing their peak areas (normalized to the internal standard) to the standard curve.
-
Visualization
Application 2: Screening for Advanced Glycation End Products (AGEs)
Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[6] The accumulation of AGEs is associated with aging and the pathogenesis of various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Some AGEs are fluorescent, and their detection can serve as a biomarker for disease state and progression.[6]
Principle
The intrinsic fluorescence of certain AGEs can be measured directly in biological fluids like serum.[6] The sample is diluted, and the fluorescence is measured at excitation and emission wavelengths characteristic of fluorescent AGEs (typically around 350-370 nm for excitation and 440-450 nm for emission).[6][7] This provides a general measure of the fluorescent AGE load in the sample.
Data Presentation
Table 2: Typical Fluorescence Parameters for AGEs Detection
| Analyte | Sample Type | Excitation Max (λex, nm) | Emission Max (λem, nm) |
| Fluorescent AGEs | Serum | 350[6] | 440[6] |
| Fluorescent AGEs | Serum | 370[7] | ~450[7] |
Experimental Protocol
Protocol 3: Fluorometric Determination of Serum Advanced Glycation End Products (AGEs)
Materials:
-
Serum samples
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black 96-well microplates
-
Spectrofluorometer (plate reader)
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (PBS) from the fluorescence intensity of each sample.
-
The results can be expressed in arbitrary fluorescence units (AFU). To account for variations in protein concentration, the fluorescence intensity can be normalized to the total protein concentration of the serum sample, which can be measured separately using a standard protein assay (e.g., Bradford or BCA assay).
-
Visualization
Application 3: Monitoring Enzyme Activity
Naphthoic acid derivatives can also be used to design fluorogenic enzyme substrates. In this approach, a non-fluorescent or weakly fluorescent derivative is synthesized that can be acted upon by a specific enzyme. The enzymatic reaction releases a highly fluorescent product, and the rate of fluorescence increase is proportional to the enzyme's activity.
Principle
A common strategy is to create an ester of a naphthol derivative with a substrate for the enzyme of interest. The ester linkage quenches the fluorescence of the naphthol moiety. When the enzyme cleaves the ester bond, the fluorescent naphthol is released, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence assay is highly sensitive and allows for continuous monitoring of enzyme kinetics.[8][9][10][11]
Experimental Protocol
Protocol 4: General Assay for Esterase Activity using a Fluorogenic Naphthoic Acid-based Substrate
Materials:
-
Enzyme solution (e.g., a purified esterase or a cell lysate)
-
Fluorogenic substrate (e.g., a 1-naphthyl ester of a specific fatty acid) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (the optimal pH and composition will depend on the enzyme)
-
96-well microplate (black, clear bottom if measuring from the bottom)
-
Spectrofluorometer (plate reader) with kinetic reading capabilities
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include a negative control with no enzyme.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
To start the reaction, add the fluorogenic substrate to each well. The final substrate concentration should be optimized and ideally be around the Michaelis constant (Km) of the enzyme for that substrate.
-
Mix the contents of the wells immediately (e.g., by gentle shaking).
-
-
Kinetic Measurement:
-
Immediately place the microplate in the spectrofluorometer.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorophore released (e.g., for 1-naphthol, λex ~320 nm, λem ~460 nm).
-
The plate should be maintained at the optimal temperature throughout the measurement.
-
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Enzyme activity can be calculated from the reaction rate and can be expressed in units such as RFU/min (Relative Fluorescence Units per minute).
-
For inhibitor screening, the enzyme activity is measured in the presence of various concentrations of a potential inhibitor, and the IC₅₀ value can be determined.
-
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]
- 3. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H9NO2 | CID 11789942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Serum Fluorescent Advanced Glycation End (F-AGE) products in gestational diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 10. jasco-global.com [jasco-global.com]
- 11. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
Application Notes and Protocols: Graphene Oxide Functionalized with 1-Amino-2-Naphthol-4-Sulfonic Acid as a Versatile Nanocatalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction: Graphene oxide (GO) has emerged as a material of significant interest due to its unique two-dimensional structure, high surface area, and abundance of oxygen-containing functional groups (hydroxyl, epoxy, and carboxyl) on its surface.[1][2] These properties make it an excellent substrate for chemical modification and functionalization. This document details the synthesis and application of graphene oxide functionalized with 1-amino-2-naphthol-4-sulfonic acid (GO-ANSA). This novel nanomaterial has demonstrated high efficacy as a heterogeneous, recyclable, and environmentally friendly nanocatalyst.[3] Its applications include facilitating multicomponent reactions for the synthesis of complex organic molecules like tetraketone and tetrahydrobenzo[b]pyran derivatives, as well as serving as a potent adsorbent for environmental remediation.[3][4][5]
The key advantages of using GO-ANSA as a nanocatalyst include mild reaction conditions, high to excellent product yields, short reaction times, and the absence of toxic transition metals.[4] Furthermore, the catalyst can be easily separated from the reaction mixture and reused multiple times without a significant loss in its catalytic activity.[1][4]
Experimental Protocols
Protocol 1: Synthesis of Graphene Oxide (GO) via Modified Hummers' Method
This protocol describes the synthesis of graphene oxide from graphite powder using a modified Hummers' method, which involves the oxidation of graphite.[6][7]
Materials:
-
Graphite powder (2 g)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) (50 mL)
-
Sodium Nitrate (NaNO₃) (1 g)
-
Potassium Permanganate (KMnO₄) (6 g)
-
Deionized (DI) water
-
Hydrogen Peroxide (H₂O₂, 30%) (30 mL)
-
Ice bath
Procedure:
-
In a flask placed in an ice bath, add 2 g of graphite to 50 mL of cold, concentrated H₂SO₄. Stir the mixture for 15 minutes to ensure proper dispersion.[6]
-
Slowly add 1 g of NaNO₃ and 6 g of KMnO₄ to the suspension while maintaining the temperature below 20°C with the ice bath. Continue stirring for 2 hours.[6]
-
Remove the ice bath and allow the mixture to warm to 35°C in a water bath. Stir for 30 minutes. The mixture will become pasty.[6]
-
Carefully add 50 mL of DI water. An exothermic reaction will occur, raising the temperature to 90-98°C.[6]
-
Dilute the mixture by adding 250 mL of warm DI water.[6]
-
Terminate the reaction by slowly adding 30 mL of 30% H₂O₂. The solution will turn a bright yellow color, indicating the formation of graphite oxide.[6]
-
Centrifuge the mixture and wash the resulting solid with DI water repeatedly until the supernatant reaches a neutral pH.
-
Dry the final product, graphene oxide powder, in an oven at 40-60°C for 24 hours.[6][7]
Protocol 2: Functionalization of Graphene Oxide with 1-Amino-2-Naphthol-4-Sulfonic Acid (GO-ANSA)
This protocol outlines the covalent functionalization of the synthesized GO with 1-amino-2-naphthol-4-sulfonic acid (ANSA).
Materials:
-
Graphene Oxide (GO) powder (0.1 g)
-
Dimethylformamide (DMF) (100 mL)
-
1-Amino-2-Naphthol-4-Sulfonic Acid (ANSA)
-
Sodium Nitrite (NaNO₂)
-
Deionized (DI) water
-
Ultrasonic bath
-
Hotplate stirrer
Procedure:
-
Disperse 0.1 g of GO powder in 100 mL of DMF in a beaker.[6]
-
Add the 1-amino-2-naphthol-4-sulfonic acid sample to the GO dispersion.
-
In a separate container, dissolve a small amount of sodium nitrite in the minimum possible amount of DI water and add it to the beaker containing the GO and ANSA mixture. A black-colored solution should appear.[6]
-
Place the beaker in an ultrasonic bath (e.g., 410W power) for 30 minutes to ensure homogeneous mixing.[6]
-
Cover the beaker and transfer it to a hotplate stirrer. Heat the mixture at 45°C with continuous stirring for 24 hours.[6]
-
After the reaction is complete, filter the resulting black powder (GO-ANSA).
-
Wash the product thoroughly with DI water and ethanol to remove any unreacted reagents.
-
Dry the purified GO-ANSA nanocatalyst in an oven.
Protocol 3: Catalytic Synthesis of Tetraketone Derivatives
This protocol describes the general procedure for using the GO-ANSA nanocatalyst in a one-pot, three-component reaction to synthesize tetraketone derivatives.[1][3]
Materials:
-
GO-ANSA nanocatalyst (15 mg)
-
Aromatic aldehyde (1 mmol)
-
1,3-Diketone or other enolizable compound (2 mmol)
-
Ethanol (EtOH), as a green solvent
-
Reflux apparatus
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), the enolizable compound (2 mmol), and 15 mg of the GO-ANSA nanocatalyst.[8]
-
Add ethanol as the solvent.
-
Set up the reflux apparatus and heat the mixture under reflux conditions. Reaction times are typically short.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the solid GO-ANSA catalyst by simple filtration.[4]
-
Wash the recovered catalyst with ethanol and dry it for reuse in subsequent reactions. The catalyst can be reused at least five times without significant loss of activity.[1][4]
-
Evaporate the solvent from the filtrate and purify the resulting product by recrystallization to obtain the desired tetraketone derivative.[4]
Data Presentation
Table 1: Physicochemical Characterization of GO and GO-ANSA
This table summarizes the key characterization data for graphene oxide before and after functionalization with ANSA.
| Parameter | Graphene Oxide (GO) | GO-ANSA | Reference |
| FTIR Characteristic Peaks (cm⁻¹) | ν(C=O): 1708 | ν(SO₂): 1180.44, 1130.29; ν(C=O): 1616.35 | [6] |
| ¹H NMR Chemical Shifts (ppm) | COOH: 8.08; Phenolic OH: 7.50 | Phenyl groups: 7.16; NH₂: 5.78 | [6] |
| XRD Peak Position (2θ) | 10.98° (main peak) | Reduced intensity of GO peak, slight shift | [1][6] |
| Interlayer d-spacing (nm) | 0.69 | 0.95 | [8][9] |
| Average Particle Size (nm) | Not specified | 3.54 (calculated via Scherer eq.) | [6] |
| AFM Sheet Thickness (nm) | ~1.2 | ~2.1 | [8][9] |
| Elemental Composition (Atomic %) | Not specified | C: 72.80%, O: 21.40%, N: 4.14%, S: 1.66% | [1] |
| Thermal Stability (TGA) | ~80% weight loss by 800°C | ~50% weight loss by 800°C (higher stability) | [1] |
Table 2: Catalytic Performance of GO-ANSA Nanocatalyst
This table highlights the efficiency and reusability of the GO-ANSA nanocatalyst in organic synthesis.
| Parameter | Value / Observation | Reference |
| Application | One-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives | [3][4] |
| Reaction Conditions | Reflux in Ethanol (EtOH) | [1] |
| Product Yields | High to Excellent | [1][4] |
| Reaction Times | Very short | [1] |
| Catalyst Loading | ~15 mg per 1 mmol of aldehyde | [8] |
| Recyclability | Recovered and reused at least 5 times | [1][4] |
| Activity after 5 Cycles | No significant reduction in catalytic activity | [1][4] |
| Key Advantages | Green solvent, mild conditions, easy separation, metal-free | [3][4] |
Visualizations
References
- 1. Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00223G [pubs.rsc.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. sciforum.net [sciforum.net]
- 4. Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Design, synthesis, and catalytic performance of modified graphene oxide based on a cobalt complex as a heterogenous catalyst for the preparation of am ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01790J [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 1-Amino-2-Naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of azo dyes utilizing 1-amino-2-naphthol hydrochloride. This versatile intermediate can function either as the diazo component, following diazotization of its primary amino group, or as the coupling component, reacting with a diazonium salt. The reaction pathway and final product are highly dependent on the experimental conditions, particularly the pH of the reaction medium.
Core Concepts in Azo Dye Synthesis
The creation of azo dyes is a classic example of electrophilic aromatic substitution. The synthesis is typically a two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The highly reactive diazonium salt then acts as an electrophile and attacks an electron-rich aromatic compound, known as the coupling component. This results in the formation of a stable azo compound, characterized by the -N=N- functional group, which is a powerful chromophore responsible for the dye's color.
1-Amino-2-naphthol hydrochloride contains both a primary amino group and a hydroxyl group on a naphthalene ring system, making it a valuable precursor in azo dye synthesis.
Experimental Protocols
Two primary methods for utilizing 1-amino-2-naphthol hydrochloride in azo dye synthesis are detailed below.
Method 1: 1-Amino-2-Naphthol Hydrochloride as the Diazo Component
In this method, the primary amino group of 1-amino-2-naphthol hydrochloride is diazotized and then coupled with a suitable aromatic coupling agent. The following protocol is adapted from the diazotization of structurally similar aminonaphthols.
Experimental Protocol:
-
Diazotization of 1-Amino-2-Naphthol Hydrochloride:
-
In a beaker, prepare a solution of 1-amino-2-naphthol hydrochloride (0.01 mol) in a minimal amount of dilute hydrochloric acid.
-
Cool the solution to 0–5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.01 mol) in cold water.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of 1-amino-2-naphthol hydrochloride, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes at 0–5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt of 1-amino-2-naphthol.
-
-
Azo Coupling:
-
Prepare a solution of the chosen coupling component (e.g., resorcinol, 0.01 mol) in an aqueous sodium hydroxide solution.
-
Cool this solution to 0–5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred solution of the coupling component, maintaining the temperature below 5 °C.
-
The azo dye will precipitate out of the solution.
-
Continue stirring for an additional 30-60 minutes in the ice bath to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration, wash with cold water, and dry in a desiccator.
-
Quantitative Data:
The yield and spectral properties of the resulting azo dye will depend on the coupling component used.
| Diazo Component | Coupling Component | Yield (%) | λmax (nm) | Reference |
| 1-Amino-2-naphthol-4-sulphonic acid | Resorcinol | Not Specified | Not Specified | [1] |
| 1-Amino-2-naphthol-4-sulphonic acid | 1-Naphthol | Not Specified | Not Specified | [2] |
| 1-Amino-2-naphthol-4-sulphonic acid | 2-Naphthol | Not Specified | Not Specified | [2] |
Note: Data for the sulfonic acid derivative is provided as a reference for expected reactivity.
Method 2: 1-Amino-2-Naphthol Hydrochloride as the Coupling Component
Here, a primary aromatic amine is first diazotized, and the resulting diazonium salt is then coupled with 1-amino-2-naphthol hydrochloride. The pH of the coupling reaction is critical in determining the position of the azo linkage.
Experimental Protocol:
-
Diazotization of a Primary Aromatic Amine (e.g., Aniline):
-
In a beaker, dissolve aniline (0.01 mol) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0–5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (0.01 mol) dropwise with constant stirring, maintaining the temperature below 5 °C.
-
Stir for an additional 15-30 minutes to ensure complete formation of the benzenediazonium chloride solution.
-
-
Azo Coupling with 1-Amino-2-Naphthol Hydrochloride:
-
For Coupling at the Amino Group (Acidic/Neutral pH):
-
Dissolve 1-amino-2-naphthol hydrochloride (0.01 mol) in water or a slightly acidic buffer (pH 5-7).
-
Cool the solution to 0–5 °C in an ice bath.
-
Slowly add the cold benzenediazonium chloride solution to the stirred 1-amino-2-naphthol hydrochloride solution.
-
Adjust the pH to 5-7 with a suitable buffer if necessary.
-
Stir for 30-60 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
-
For Coupling at the Hydroxyl Group (Basic pH):
-
Dissolve 1-amino-2-naphthol hydrochloride (0.01 mol) in a dilute aqueous sodium hydroxide solution (to achieve a pH of 8-10).
-
Cool the solution to 0–5 °C in an ice bath.
-
Slowly add the cold benzenediazonium chloride solution to the stirred alkaline solution of 1-amino-2-naphthol hydrochloride.
-
Maintain the pH in the 8-10 range during the addition.
-
Stir for 30-60 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
-
Quantitative Data:
| Diazo Component | Coupling Component | pH | Coupling Position | Yield (%) | λmax (nm) | Reference |
| Benzenediazonium salt | 1-Amino-2-naphthol | 5-7 | Amino group | Not Specified | Not Specified | [3] |
| Benzenediazonium salt | 1-Amino-2-naphthol | 8-10 | Hydroxyl group | Not Specified | Not Specified | [3] |
Visualizing the Workflow and Pathways
To better understand the chemical processes and relationships, the following diagrams have been generated using Graphviz.
Caption: Workflow for Azo Dye Synthesis: Method 1.
Caption: pH-Dependent Pathways for Azo Coupling: Method 2.
References
- 1. Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. What are the products X and Y formed when the molecule below (1-amino-2-n.. [askfilo.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization Reactions for 1-Amino-2-naphthoic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the pH conditions in 1-Amino-2-naphthoic acid derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for derivatizing this compound?
The optimal pH for derivatization reactions of primary amines, such as this compound, is generally in the alkaline range. This is because basic conditions are necessary to deprotonate the amino group, making it a more potent nucleophile to attack the derivatizing agent.[1] For many common derivatizing agents, a pH between 8.0 and 10.0 is recommended.[1]
Q2: How does pH affect the derivatization reaction?
The pH of the reaction buffer is a critical parameter.[2] In slightly alkaline conditions (e.g., pH 8.0-9.0), the primary amino group of the analyte is deprotonated, enabling it to act as a nucleophile and react with the derivatizing agent.[2] If the pH is too low (acidic), the amine will be protonated, rendering it non-nucleophilic and hindering the reaction. Conversely, a pH that is too high can lead to the hydrolysis of some derivatizing agents, reducing the yield of the desired derivative.
Q3: What are some common derivatizing agents for aromatic amines like this compound?
Several derivatizing agents can be used for the analysis of amines by HPLC and GC. For HPLC with fluorescence detection, common choices include N-hydroxysuccinimide (NHS) esters of fluorescent probes like 1-Naphthoic acid, dansyl chloride, and o-phthalaldehyde (OPA).[2][3][4] For chiral separations, agents like (S)-N-((4-nitrophenoxy)carbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE) are utilized.[1]
Q4: Can I use a Tris buffer for my derivatization reaction?
No, it is crucial to avoid buffers containing primary amines, such as Tris. The primary amine in the Tris buffer will compete with your analyte (this compound) for the derivatizing agent, leading to lower yields of your desired product.[2] Suitable alternative buffers include borate or bicarbonate buffers.[2][4]
Troubleshooting Guide
Issue 1: Low or No Product Yield (Incomplete Derivatization)
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal pH | Ensure the reaction pH is within the optimal alkaline range for your specific derivatizing agent (typically pH 8.0-10.0).[1] Use a calibrated pH meter to verify the pH of your buffer. Prepare fresh buffer if necessary. |
| Incorrect Buffer Composition | Avoid amine-containing buffers like Tris.[2] Switch to a non-amine-containing buffer such as borate or bicarbonate.[2][4] |
| Insufficient Reagent | Increase the molar excess of the derivatizing agent. A 5-10 fold molar excess is a good starting point, but for complex sample matrices, a higher excess may be required.[1] |
| Short Reaction Time | The reaction may not have reached completion. Analyze the reaction mixture at different time points (e.g., 10, 20, 30, 60 minutes) to determine the optimal reaction time.[1] |
| Inadequate Temperature | While many derivatization reactions proceed at room temperature, some may require gentle heating (e.g., 40-50°C) to increase the reaction rate, especially for less reactive analytes.[1] However, avoid excessive heat as it can cause degradation.[1] |
| Reagent Degradation | Derivatizing agents can be sensitive to moisture. Ensure proper storage and handling of the reagent. Use anhydrous solvents for reagent preparation if required.[2] |
| Presence of Interfering Substances | Components in the sample matrix can compete with the analyte for the derivatizing agent.[1] Consider a sample clean-up step, such as solid-phase extraction (SPE), prior to derivatization. |
Troubleshooting Workflow for Incomplete Derivatization
Caption: A step-by-step workflow for troubleshooting incomplete derivatization.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Possible Causes & Solutions
| Cause | Recommended Action |
| Excess Derivatizing Reagent | A large excess of unreacted reagent or its hydrolysis products can interfere with chromatography.[1] Quench the reaction effectively, for instance, with a weak acid.[1] If issues persist, a post-derivatization clean-up step like liquid-liquid extraction or SPE can be employed.[1] |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the HPLC column can interact with the derivatized analyte.[1] Use an end-capped column or adjust the mobile phase pH to suppress silanol ionization.[1] |
| Unstable Derivatives | Some derivatives are inherently unstable. Investigate the stability of your derivatized product over time and under different storage conditions (e.g., temperature, light exposure). |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal for the derivatized analyte. Re-optimize the mobile phase gradient and composition. |
Experimental Protocols
General Protocol for Derivatization with an NHS-Ester of a Fluorescent Probe
This protocol provides a general guideline for the derivatization of this compound using an N-hydroxysuccinimide (NHS) ester of a fluorescent probe, such as 1-Naphthoic acid NHS ester.[2]
1. Reagent Preparation:
- Buffer: Prepare a 0.1 M Borate Buffer and adjust the pH to 8.5.[2]
- Derivatizing Reagent: Prepare a 10 mg/mL solution of the NHS-ester in anhydrous DMF or DMSO.[2] Store this solution at -20°C, protected from moisture.[2]
- Sample Solution: Dissolve the this compound sample in an appropriate solvent. Ensure the sample is not in a buffer containing primary amines.[2]
2. Derivatization Reaction:
- In a microcentrifuge tube, combine:
- 10 µL of the this compound sample solution.
- 80 µL of 0.1 M Borate Buffer (pH 8.5).[2]
- Add 10 µL of the 10 mg/mL derivatizing reagent solution.
- Vortex the mixture gently and incubate at room temperature for a predetermined optimal time (e.g., 20-30 minutes).
3. Reaction Quenching (Optional):
- To quench the reaction and consume excess reagent, add a small amount of a primary amine-containing solution (e.g., a weak glycine solution) or a weak acid.
4. Analysis:
- The sample is now ready for injection into the HPLC system for analysis.
Experimental Workflow Diagram
Caption: General workflow for the derivatization of this compound.
Summary of Optimal pH Conditions for Amine Derivatization
The following table summarizes the optimal pH conditions reported for various common derivatizing agents used with primary and secondary amines.
| Derivatizing Agent | Optimal pH Range | Buffer System | Reference |
| N-hydroxysuccinimide (NHS) Esters | 8.0 - 9.0 | Borate | [2] |
| (S)-NIFE | 8.0 - 10.0 | Sodium Tetraborate | [1] |
| Dansyl Chloride (DNS-Cl) | 9.0 - 9.5 | Bicarbonate / Borate | [4] |
| o-Phthalaldehyde (OPA) | 9.2 | Borate | [5] |
| Fluorenyl Methyl Chloroformate (FMOC) | 9.0 | Borate | [4] |
| 2-(9-carbazole)-ethyl-chloroformate | 9.0 | Borate | [6] |
References
How to improve the yield and purity of 1-Amino-2-naphthoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 1-Amino-2-naphthoic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound with high yield and purity?
A common and effective synthetic strategy involves a two-step process. The first step is the synthesis of the intermediate, 1-amino-2-naphthol, from 2-naphthol. The second step is the carboxylation of 1-amino-2-naphthol to yield the final product, this compound. This approach allows for purification at intermediate stages, which can significantly improve the final purity.
Q2: What are the critical parameters to control during the synthesis of 1-amino-2-naphthol?
The synthesis of 1-amino-2-naphthol from 2-naphthol often proceeds via nitrosation followed by reduction. Key parameters to control for optimal yield and purity include:
-
Temperature: The nitrosation step is typically carried out at low temperatures (0-5 °C) to minimize side reactions.
-
pH: Maintaining the correct pH is crucial for both the nitrosation and reduction steps.
-
Reagent Purity: The purity of the starting materials, particularly 2-naphthol and the reducing agent, directly impacts the purity of the intermediate product.
Q3: Which carboxylation method is recommended for converting 1-amino-2-naphthol to this compound?
The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols and naphthols.[1][2][3][4][5] This reaction involves the treatment of the sodium or potassium salt of 1-amino-2-naphthol with carbon dioxide under pressure and at elevated temperatures. The regioselectivity of the carboxylation can be influenced by the choice of alkali metal and reaction conditions.
Q4: How can I purify the final this compound product?
Purification of the crude this compound is critical to remove unreacted starting materials, intermediates, and side products. Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[6][7][8] The choice of solvent is crucial and should be determined based on the solubility of this compound and its impurities.
-
Acid-Base Extraction: Exploiting the amphoteric nature of amino acids, extraction with acidic and basic solutions can help remove non-amino acid impurities.
-
Chromatography: For achieving very high purity, techniques like column chromatography or preparative HPLC can be employed.[9][10]
Troubleshooting Guides
Synthesis of 1-amino-2-naphthol (Intermediate)
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of 1-amino-2-naphthol | Incomplete nitrosation of 2-naphthol. | - Ensure the reaction temperature is maintained at 0-5 °C. - Check the stoichiometry and purity of sodium nitrite. - Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Inefficient reduction of the nitroso intermediate. | - Verify the activity and stoichiometry of the reducing agent (e.g., sodium hydrosulfite). - Control the pH of the reduction medium as specified in the protocol. | |
| Dark-colored or Impure Product | Oxidation of the 1-amino-2-naphthol product. | - Work under an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup. - Use freshly prepared solutions of the reducing agent. - Minimize the exposure of the product to air and light.[11] |
| Formation of tarry byproducts. | - Maintain the low temperature during the addition of reagents. - Ensure the purity of the starting 2-naphthol. |
Carboxylation of 1-amino-2-naphthol (Kolbe-Schmitt Reaction)
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete formation of the phenoxide salt. | - Use a strong, dry base (e.g., sodium hydroxide or potassium hydroxide) to ensure complete deprotonation of the hydroxyl group. - Ensure the reaction is carried out under anhydrous conditions. |
| Insufficient carboxylation. | - Increase the carbon dioxide pressure and reaction time. - Optimize the reaction temperature. Note that regioselectivity can be temperature-dependent.[1] | |
| Formation of Isomeric Byproducts | Non-selective carboxylation. | - The choice of alkali metal can influence the position of carboxylation. Potassium salts often favor para-substitution, while sodium salts can favor ortho-substitution. Experiment with different bases to optimize for the desired isomer.[1] |
Purification of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Product fails to crystallize during recrystallization | The solution is not supersaturated. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution slowly and then in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| The chosen solvent is not suitable. | - Select a solvent in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. A solvent pair might be necessary.[7] | |
| Purity does not improve after recrystallization | Co-crystallization of impurities. | - Try a different recrystallization solvent or a combination of solvents. - Perform a preliminary purification step, such as acid-base extraction, before recrystallization. |
| The impurity has very similar solubility properties. | - Consider using column chromatography for separation. |
Experimental Protocols
Protocol 1: Synthesis of 1-amino-2-naphthol
This protocol is adapted from established procedures for the synthesis of aminonaphthols.[11]
-
Nitrosation:
-
Dissolve 2-naphthol in an aqueous solution of sodium hydroxide at a low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, continue stirring for a specified time to ensure complete nitrosation.
-
-
Reduction:
-
Prepare a solution of a suitable reducing agent, such as sodium hydrosulfite, in water.
-
Slowly add the reducing agent solution to the nitroso-naphthol mixture, continuing to maintain a low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
-
Workup and Isolation:
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 1-amino-2-naphthol hydrochloride.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Protocol 2: Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol is based on the general principles of the Kolbe-Schmitt reaction.[1][4][5]
-
Formation of the Naphthoxide Salt:
-
In a dry reaction vessel, dissolve 1-amino-2-naphthol in a suitable anhydrous solvent.
-
Add an equimolar amount of a strong base (e.g., sodium hydride or potassium hydride) portion-wise under an inert atmosphere. Stir until the evolution of hydrogen gas ceases.
-
Remove the solvent under vacuum to obtain the dry sodium or potassium 1-amino-2-naphthoxide salt.
-
-
Carboxylation:
-
Place the dry naphthoxide salt in a high-pressure autoclave.
-
Pressurize the autoclave with dry carbon dioxide to the desired pressure (e.g., 5-10 atm).
-
Heat the autoclave to the reaction temperature (e.g., 120-150 °C) and maintain for several hours with stirring.
-
-
Workup and Isolation:
-
Cool the autoclave to room temperature and carefully vent the excess CO2.
-
Dissolve the solid product in water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield and Purity of 1-amino-2-naphthol
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Purity (%) |
| Nitrosation Temperature | 0 °C | 5 °C | 10 °C | Data to be filled from experimental results | Data to be filled from experimental results |
| Reducing Agent | Sodium Hydrosulfite | Stannous Chloride | Catalytic Hydrogenation | Data to be filled from experimental results | Data to be filled from experimental results |
Table 2: Effect of Kolbe-Schmitt Reaction Parameters on this compound Synthesis
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Purity (%) |
| Base | NaOH | KOH | CsOH | Data to be filled from experimental results | Data to be filled from experimental results |
| CO2 Pressure | 5 atm | 10 atm | 15 atm | Data to be filled from experimental results | Data to be filled from experimental results |
| Temperature | 120 °C | 140 °C | 160 °C | Data to be filled from experimental results | Data to be filled from experimental results |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. byjus.com [byjus.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: HPLC Separation of 1-Naphthoyl-Amino Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the HPLC separation of 1-naphthoyl-amino acids. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why do I need to derivatize amino acids with 1-naphthoyl chloride for HPLC analysis?
A1: Most amino acids lack a strong chromophore or fluorophore, making them difficult to detect with high sensitivity using common HPLC detectors like UV-Vis or fluorescence detectors. Derivatization with 1-naphthoyl chloride attaches a bulky aromatic naphthoyl group to the amino acid. This group is highly fluorescent and has strong UV absorbance, significantly enhancing detection sensitivity.
Q2: What are the key considerations for the derivatization reaction?
A2: The derivatization of primary amino acids with 1-naphthoyl chloride is a nucleophilic acyl substitution. Key factors to control are:
-
pH: The reaction is typically carried out under slightly alkaline conditions (pH 8.0-9.5). At this pH, the amino group is deprotonated and acts as a more effective nucleophile.
-
Solvent: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or acetone) is often used to dissolve both the amino acids and the 1-naphthoyl chloride.
-
Reagent Excess: A molar excess of 1-naphthoyl chloride is used to drive the reaction to completion. However, the excess reagent must be removed or separated chromatographically to avoid interference.
-
Reaction Time and Temperature: The reaction is usually fast and can be performed at room temperature. Incubation times may need optimization to ensure complete derivatization.
Q3: My derivatized samples are showing no peaks or very small peaks. What could be the problem?
A3: This issue can stem from several sources:
-
Incomplete Derivatization: Check the pH of your reaction buffer and ensure it is in the optimal range. Also, verify the concentration and purity of your 1-naphthoyl chloride solution.
-
Derivative Instability: While 1-naphthoyl derivatives are generally stable, they can be susceptible to degradation under harsh conditions. Protect your samples from light and consider storing them at low temperatures if analysis is not immediate.
-
HPLC System Issues: Ensure your HPLC system is functioning correctly. Check for leaks, pump issues, or detector malfunctions. Inject a known standard to verify system performance.
-
Incorrect Detection Wavelengths: Verify that your detector is set to the optimal excitation and emission wavelengths for 1-naphthoyl derivatives. For UV detection, a common wavelength is around 222 nm. For fluorescence detection, excitation is typically around 305 nm with emission at 385 nm.[1]
Q4: How can I separate the diastereomers of 1-naphthoyl-amino acids?
A4: To separate enantiomeric amino acids after derivatization with an achiral reagent like 1-naphthoyl chloride, you will need to use a chiral stationary phase (CSP). Common CSPs that may be effective include:
-
Polysaccharide-based CSPs: These are broadly applicable for a wide range of chiral compounds.
-
Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin): These are particularly effective for separating enantiomers of polar and ionic compounds like amino acids.[2]
-
Crown ether-based CSPs: These have also shown success in the enantioseparation of underivatized amino acids and may be applicable to their derivatives.
Mobile phase composition is also critical for chiral separations. The use of modifiers like trifluoroacetic acid (TFA) can enhance enantioselectivity.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, Broadening)
| Symptom | Possible Causes | Solutions |
| Peak Tailing | 1. Secondary Interactions: Interaction of the analyte with active sites (e.g., residual silanols) on the stationary phase. 2. Column Overload: Injecting too much sample. 3. Mismatched Sample Solvent: Sample solvent is stronger than the mobile phase. 4. Column Degradation: Voids or contamination in the column. | 1. Modify Mobile Phase: Add a competitor like triethylamine (TEA) to the mobile phase to mask silanol groups. Adjusting the pH can also help. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase if possible. 4. Wash or Replace Column: Flush the column with a strong solvent. If the problem persists, replace the column. |
| Peak Fronting | 1. Column Overload: Similar to tailing, but can manifest as fronting. 2. Sample Solvent Stronger than Mobile Phase: Causes the analyte to travel too quickly at the start. | 1. Reduce Injection Volume/Concentration: Dilute the sample. 2. Use a Weaker Sample Solvent: Dissolve the sample in a solvent weaker than or equal in strength to the mobile phase. |
| Broad Peaks | 1. Large Extra-Column Volume: Long tubing or a large detector flow cell can cause band broadening. 2. Slow Gradient or Isocratic Elution: Analytes spend too much time on the column. 3. Column Degradation: Loss of stationary phase or contamination. | 1. Optimize System: Use shorter, narrower ID tubing. Ensure proper connections. 2. Steepen Gradient: Increase the rate of change of the mobile phase composition. 3. Replace Column: If the column is old or has been subjected to harsh conditions, it may need replacement. |
| Split Peaks | 1. Partially Clogged Frit: The inlet frit of the column may be blocked. 2. Column Void: A void has formed at the head of the column. 3. Sample Dissolution Issues: The derivatized amino acid is not fully dissolved in the injection solvent. | 1. Backflush Column: Reverse the column and flush with a strong solvent. 2. Replace Column: A void at the column inlet is often irreparable. 3. Ensure Complete Dissolution: Gently warm or sonicate the sample to ensure it is fully dissolved before injection. |
Problem 2: Poor Resolution or Co-elution
| Symptom | Possible Causes | Solutions |
| Inadequate Separation of Analytes | 1. Suboptimal Mobile Phase Composition: The organic modifier, pH, or buffer concentration is not ideal. 2. Inappropriate Stationary Phase: The column chemistry is not suitable for the separation. 3. Gradient is Too Steep: Analytes elute too quickly and do not have enough time to separate. | 1. Optimize Mobile Phase: - Organic Modifier: Try a different organic solvent (e.g., methanol instead of acetonitrile) or adjust the gradient profile. - pH: Adjust the pH of the aqueous phase. For acidic amino acids, a lower pH may increase retention. For basic amino acids, a higher pH (within the column's tolerance) may be beneficial. - Buffer Concentration: Vary the buffer concentration to see its effect on selectivity. 2. Select a Different Column: Try a column with a different stationary phase chemistry (e.g., a different C18 phase with different end-capping, or a phenyl-hexyl column). 3. Shallow the Gradient: Decrease the rate of change of the organic modifier concentration over time. |
| Poor Resolution of Diastereomers (Chiral Separation) | 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP is not effective for 1-naphthoyl-amino acids. 2. Suboptimal Mobile Phase for Chiral Separation: The mobile phase composition is not conducive to enantioselective interactions. 3. Temperature Effects: Column temperature can significantly impact chiral separations. | 1. Screen Different CSPs: Test polysaccharide-based, macrocyclic glycopeptide-based, and other available CSPs. 2. Optimize Chiral Mobile Phase: - Modifiers: Add small amounts of acidic or basic modifiers (e.g., TFA, TEA) as these can have a large impact on chiral recognition. - Solvent Choice: The choice of organic modifier (e.g., ethanol, isopropanol in normal phase, or acetonitrile, methanol in reversed-phase) is critical. 3. Vary Column Temperature: Test a range of temperatures (e.g., 10°C to 40°C) as this can sometimes invert elution order or significantly improve resolution. |
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with 1-Naphthoyl Chloride
This protocol is a general guideline and may require optimization.
Materials:
-
Amino acid standard or sample solution
-
1-Naphthoyl chloride solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Borate buffer (0.1 M, pH 9.0)
-
HPLC grade water and acetonitrile
Procedure:
-
In a clean microcentrifuge tube or autosampler vial, add 50 µL of the amino acid standard or sample.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.0).
-
Add 50 µL of the 1-naphthoyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate at room temperature for 30 minutes, protected from light.
-
To stop the reaction and hydrolyze excess 1-naphthoyl chloride, add 50 µL of 2 M HCl. Vortex briefly.
-
The sample is now ready for HPLC analysis. It may be necessary to filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: General HPLC Method for Separation of 1-Naphthoyl-Amino Acids
This is a starting point for method development.
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: Fluorescence detector (Excitation: 305 nm, Emission: 385 nm) or UV detector (222 nm)
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 25.0 | 40 | 60 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 90 | 10 |
| 40.0 | 90 | 10 |
Visualizations
Caption: Experimental workflow for the analysis of 1-naphthoyl-amino acids.
Caption: Troubleshooting decision tree for common HPLC separation issues.
References
Technical Support Center: Stability and Storage of 1-Amino-2-naphthoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Amino-2-naphthoic acid derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the storage of solid this compound derivatives?
A1: Solid this compound derivatives should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[1] It is crucial to protect these compounds from light, moisture, and air.[2] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize degradation.
Q2: How should I prepare and store stock solutions of this compound derivatives?
A2: The choice of solvent depends on the specific derivative's solubility. Common solvents include DMSO, ethanol, and methanol. For optimal stability, stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Aromatic amino acids, in general, can be sensitive to repeated freezing and thawing.[4]
Q3: My this compound derivative solution has changed color. What could be the cause?
A3: A color change, often to a brownish hue, can indicate degradation.[4] This is a common issue with aromatic amino acids and their derivatives, particularly when exposed to light, air (oxidation), or non-optimal pH conditions.[3][4] The formation of oxidized species, such as quinone-imines, can lead to colored byproducts.
Q4: I am observing poor reproducibility in my bioassays. Could the stability of my this compound derivative be a factor?
A4: Yes, poor stability can lead to a decrease in the effective concentration of the active compound, resulting in inconsistent assay results. It is recommended to use freshly prepared solutions whenever possible. If using stored stock solutions, ensure they have been stored correctly and consider qualifying their integrity using an analytical technique like HPLC before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Review storage conditions (temperature, light, and air exposure). Perform a forced degradation study to identify potential degradation products. |
| Loss of biological activity | Chemical degradation of the active pharmaceutical ingredient (API). | Prepare fresh solutions for each experiment. If using stock solutions, aliquot to minimize freeze-thaw cycles. Store at or below -20°C. |
| Precipitation in stock solution upon thawing | Poor solubility of the compound at lower temperatures or solvent evaporation. | Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh solution. Ensure vials are properly sealed to prevent solvent evaporation. |
| Inconsistent results between experimental batches | Batch-to-batch variability in compound stability or degradation during storage. | Implement a standardized protocol for solution preparation and storage. Qualify each new batch of the compound for purity and stability. |
Stability Under Stress Conditions (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6] The following table summarizes the expected stability profile of a typical this compound derivative under various stress conditions, based on the behavior of structurally related compounds.
| Stress Condition | Typical Conditions | Potential Degradation Products | Expected % Degradation (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h[3][7] | Hydrolysis of amide derivatives, potential decarboxylation. | 5-15% |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h[3][7] | Hydrolysis of amide derivatives, potential decarboxylation. | 10-25% |
| Oxidation | 3% H₂O₂ at room temperature for 24h[3][7] | N-oxides, quinone-imines, hydroxylated naphthalenes. | 15-30% |
| Thermal Degradation | 80°C for 48h[5] | Decarboxylation products, products of oxidative degradation. | 5-20% |
| Photodegradation | Exposure to UV light (e.g., 254 nm)[8][9][10] | Oxidized and hydroxylated derivatives, quinone-like structures.[10] | 20-50% |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative.
1. Preparation of Stock Solution:
-
Accurately weigh the this compound derivative.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 80°C in a stability chamber.
-
Photodegradation: Expose the solid compound and the stock solution to a UV lamp in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method.
General Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.[4][11]
-
Instrumentation: HPLC with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.025 M KH₂PO₄, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (typically around 254 nm or 280 nm).
-
Column Temperature: 30-40°C.[12]
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound derivatives are not yet fully elucidated, studies on structurally similar compounds suggest potential biological targets. Derivatives of aminobenzylnaphthols and naphthoquinones have shown promising anticancer and antimicrobial activities.[13][14][15][16]
The diagram above illustrates potential mechanisms of action based on the known activities of related naphthoquinone and amino-naphthol compounds. Some derivatives have been shown to inhibit the proteasome, which can lead to cell cycle arrest and apoptosis in cancer cells.[15] Others have demonstrated antimicrobial effects by targeting bacterial enzymes like DNA gyrase.[2]
Experimental Workflow Diagrams
References
- 1. www3.paho.org [www3.paho.org]
- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. scispace.com [scispace.com]
- 6. ijsdr.org [ijsdr.org]
- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 9. Photodegradation of alpha-naphthaleneacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijsdr.org [ijsdr.org]
- 13. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Preventing side reactions during the synthesis of 1-Amino-2-naphthoic acid
Technical Support Center: Synthesis of 1-Amino-2-naphthoic Acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent and address common side reactions during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A common and effective method for synthesizing this compound is via the Hofmann rearrangement of Naphthalene-1,2-dicarboxamide (or its corresponding imide). This reaction converts a primary amide into a primary amine with the loss of one carbon atom (as CO₂).[1] Alternative routes could include the reduction of 1-Nitro-2-naphthoic acid or the amination of 1-Hydroxy-2-naphthoic acid, though the Hofmann rearrangement is well-documented for its utility in converting amides to amines.[2][3]
Q2: What are the primary classes of side reactions to anticipate during a Hofmann rearrangement synthesis?
The main side reactions include the formation of urea byproducts, the trapping of the isocyanate intermediate by nucleophilic solvents to form carbamates, and the electrophilic halogenation of the electron-rich naphthalene ring.[1][4] Additionally, the aromatic amine product is susceptible to oxidation, which can lead to highly colored impurities.[5]
Q3: How can I monitor the reaction for the formation of side products?
Thin-Layer Chromatography (TLC) is a rapid method for monitoring the consumption of starting material and the appearance of the product and any major byproducts. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of intermediates and side products, confirming their potential structures.
Q4: Why is my final product a deep brown or purple color instead of the expected off-white or light gray?
Aromatic amines, especially naphthylamine derivatives, are highly susceptible to air oxidation, which produces intensely colored quinone-imine type impurities.[5] This is often exacerbated by exposure to light and residual acidic or basic conditions.
Q5: Are there milder alternatives to the traditional Hofmann rearrangement conditions (Br₂/NaOH)?
Yes, several variations use different reagents to avoid strongly basic conditions or elemental bromine.[1] These include using N-bromosuccinimide (NBS) with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or employing reagents like lead tetraacetate or hypervalent iodine compounds under mildly acidic conditions.[3][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound via the Hofmann rearrangement.
Problem 1: Final product is highly colored (Brown, Purple, or Black).
-
Likely Cause : Oxidation of the this compound product. Early procedures for related aminonaphthol compounds noted the difficulty in preventing oxidation and discoloration.[5] The product may appear as a deep purple-gray or red if oxidation occurs.[7]
-
Preventative Measures & Solutions :
-
Inert Atmosphere : Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents : Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants : During the workup and purification steps, add a small amount of an antioxidant like sodium bisulfite or sodium hydrosulfite to the aqueous solutions.[5]
-
Purification : Purify the product quickly after isolation. Recrystallization from an appropriate solvent, potentially in the presence of a decolorizing agent like activated carbon and an antioxidant like stannous chloride, can remove colored impurities.[5]
-
Storage : Store the final, dried product protected from light and air, preferably under an inert atmosphere.[7]
-
Problem 2: Low yield with a significant amount of a high molecular weight, insoluble byproduct.
-
Likely Cause : Formation of a disubstituted urea. The highly reactive isocyanate intermediate can be attacked by the desired primary amine product instead of water.[4]
-
Preventative Measures & Solutions :
-
Temperature Control : Maintain a low reaction temperature to control the rate of reaction and minimize side reactions.
-
Controlled Addition : Add the amide starting material slowly to the cold hypobromite solution. This ensures that the concentration of the amine product remains low, reducing the likelihood of it reacting with the isocyanate intermediate.
-
Stoichiometry : Ensure the correct stoichiometry of reagents. An excess of the amine precursor relative to the oxidizing agent can exacerbate urea formation.
-
Problem 3: The major product is a carbamate, not the expected primary amine.
-
Likely Cause : The isocyanate intermediate was trapped by an alcohol. This occurs if an alcohol (e.g., methanol, ethanol) was used as the reaction solvent or was present as a significant impurity.[1]
-
Preventative Measures & Solutions :
-
Solvent Selection : Use a non-alcoholic solvent such as water or dioxane for the hydrolysis of the isocyanate.
-
Intentional Trapping : Some modified procedures intentionally use an alcohol like methanol to trap the isocyanate as a more stable carbamate.[6] This carbamate is often easier to purify than the free amine. The amine can then be liberated in a subsequent hydrolysis step. If a carbamate is not the desired intermediate, ensure all solvents and reagents are anhydrous and free of alcohols.
-
Problem 4: Evidence of halogenation on the naphthalene ring.
-
Likely Cause : The electron-rich naphthalene ring has undergone electrophilic substitution by the halogen (e.g., bromine). This is more likely when using elemental bromine (Br₂) under conditions that favor aromatic substitution.
-
Preventative Measures & Solutions :
-
Milder Reagents : Replace bromine (Br₂) with N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine and can be more selective for N-halogenation over C-halogenation.[1][6]
-
Temperature Control : Keep the reaction temperature low, as higher temperatures can promote side reactions, including ring halogenation.
-
Avoid Excess Halogen : Use the correct stoichiometry of the halogenating agent to avoid having a large excess that can participate in side reactions.
-
Quantitative Data Summary
The choice of reagents can significantly impact the reaction environment and outcome. The following table compares common reagent systems for the Hofmann rearrangement.
| Reagent System | Typical Solvent | Key Characteristics & Potential Side Products | Reference |
| Br₂ / aq. NaOH | Water | Traditional, strongly basic method. Can lead to ring halogenation and side reactions with base-sensitive groups. | [1][4] |
| NBS / DBU | Methanol | Milder, non-aqueous conditions. Forms a carbamate intermediate which can be an advantage for purification. | [6] |
| Lead Tetraacetate (LTA) | Acidic Media | Allows for rearrangement under mildly acidic conditions, avoiding issues with base-sensitive substrates. | [3] |
| PIDA (Hypervalent Iodine) | Dioxane / H₂O | A green alternative that also proceeds under mildly acidic conditions, avoiding toxic heavy metals like lead. | [3] |
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the synthesis.
Caption: Troubleshooting workflow for synthesis of this compound.
Hofmann Rearrangement: Main vs. Side Reaction Pathways
This diagram illustrates the desired reaction pathway versus common side reactions originating from the starting material or key intermediates.
Caption: Main and side reaction pathways in the Hofmann rearrangement.
Experimental Protocol: Modified Hofmann Rearrangement
This protocol is adapted from a procedure for a modified Hofmann rearrangement using NBS and DBU, which offers milder reaction conditions suitable for substrates that may be sensitive to harsh bases.[6] This method generates a carbamate intermediate, which would require a subsequent hydrolysis step to yield the final amino acid.
Materials:
-
Naphthalene-1,2-dicarboxamide
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
6 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (NaOH)
-
Saturated Sodium Chloride (Brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup : To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add Naphthalene-1,2-dicarboxamide (1 equiv.), NBS (1.1 equiv.), and anhydrous methanol.
-
Base Addition : Add DBU (2.2 equiv.) to the solution.
-
Reaction : Heat the solution to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Workup :
-
Cool the reaction mixture to room temperature and remove the methanol by rotary evaporation.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 6 N HCl, 1 N NaOH, and saturated brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl carbamate intermediate.
-
-
Hydrolysis (to final product) :
-
The crude carbamate can be hydrolyzed to the final this compound by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization to the isoelectric point to precipitate the amino acid.
-
-
Purification : The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity should be assessed by HPLC, LC-MS, and NMR.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Fluorescence Signal in Derivatized Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals in their derivatized samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low or absent fluorescence signal after derivatization?
A low fluorescence signal can stem from several factors throughout the experimental workflow. The most common issues fall into three main categories: problems with the derivatization reaction itself, issues with the analyte or reagents, and suboptimal instrument settings. Specifically, incomplete derivatization, degradation of the reagent or analyte, incorrect reagent concentration, fluorescence quenching, and improper detector settings are frequent culprits.[1][2]
Q2: How can I determine if the derivatization reaction is incomplete?
An incomplete reaction is a primary cause of low signal intensity.[1] To troubleshoot this, you should optimize the reaction conditions. Key parameters to consider are:
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Use the shortest possible reaction time that still allows for a complete reaction to avoid peak broadening.[1][3]
-
Temperature: Increasing the reaction temperature can speed up slow reaction kinetics.[1][3]
-
pH: The pH of the reaction mixture is critical. Ensure the pH of the mixed effluent and reagent is optimal for the specific derivatization chemistry.[1] For example, the derivatization of amino acids with o-phthalaldehyde (OPA) is pH-dependent.[4][5]
-
Reagent Concentration: The concentration of the derivatizing reagent may be too low. It is often recommended to use an excess of the derivatizing reagent to drive the reaction to completion.[3]
Q3: My derivatizing reagent is freshly prepared, but the signal is still low. What else could be wrong with my reagents or sample?
Even with a freshly prepared reagent, other factors can lead to a low signal:
-
Reagent Stability: Some derivatization reagents are unstable and must be prepared fresh daily and protected from light.[1] For long-term storage, it's often best to store fluorescent dyes as an anhydrous powder.[6][7]
-
Analyte Stability: The analyte itself might be degrading under the experimental conditions.[1]
-
Moisture: The presence of water can inhibit some derivatization reactions, particularly silylation. It's recommended to minimize moisture content, sometimes by adding sodium sulfate to the sample.[3][8]
-
Analyte Adsorption: The analyte may be adsorbing to active sites within your system (e.g., tubing, vials), preventing it from reaching the derivatization step and detector.[1]
Q4: What is fluorescence quenching and how can I prevent it?
Fluorescence quenching is a process that decreases the fluorescence intensity of a sample.[9] This can occur through various mechanisms, including collisional quenching, where the excited fluorophore is deactivated upon contact with another molecule in the solution.[10] Common quenchers include dissolved oxygen, halides, and amines.[9]
To mitigate quenching:
-
Mobile Phase Composition: Components in the mobile phase can quench the fluorescence of the derivative. If possible, modify the mobile phase composition.[1]
-
Sample Matrix: Components in the sample matrix can also cause quenching. Proper sample cleanup and preparation are crucial.
-
High Analyte Concentration: At high concentrations, emitted light can be reabsorbed by other fluorophores, leading to a lower signal. This is known as concentration quenching.[11]
Q5: How do I ensure my fluorescence detector settings are optimal?
Incorrect detector settings are a common and easily correctable cause of low signal.[1]
-
Excitation and Emission Wavelengths: Verify that the detector is set to the correct excitation and emission wavelengths for your specific fluorescent derivative.[1] These values are specific to the fluorophore used in the derivatization.
-
Gain and Sensitivity: Check the detector's gain or sensitivity settings. These may need to be increased to amplify the signal.[1][12]
-
Lamp Issues: The detector's lamp may be old or dim, resulting in lower excitation energy and consequently, a weaker fluorescence signal.[13][14]
Q6: What is photobleaching and how can it be minimized?
Photobleaching is the photochemical destruction of a fluorophore, rendering it permanently unable to fluoresce.[15][16] This is caused by photon-induced chemical damage, often when the fluorophore transitions to a long-lived triplet state where it can react with other molecules, like oxygen.[16]
To minimize photobleaching:
-
Reduce Exposure Time: Limit the sample's exposure to the excitation light.[16]
-
Lower Excitation Intensity: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.[16]
-
Use Antifade Reagents: For microscopy applications, using a mounting medium with an antifade agent can help protect the sample.[17]
-
Protect from Light: Store derivatized samples and reagents protected from light, as even ambient light can cause gradual photobleaching.[18]
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve low fluorescence signals in your derivatized samples.
Quantitative Data Summary
The following tables summarize key quantitative parameters for common derivatization reagents used in HPLC with fluorescence detection. Note that limits of detection (LOD) can vary significantly depending on the specific analyte, HPLC system, and detector.
Table 1: Derivatization Reagents for Amino Acids
| Reagent | Excitation (nm) | Emission (nm) | Typical Reaction Conditions | Notes |
| o-Phthalaldehyde (OPA) | 340 | 455 | Ambient temperature, pH 9.5-10.5, rapid reaction.[1][19] | Reacts with primary amines; derivatives can be unstable.[3][19] |
| Fluorescamine | 390 | 475 | Ambient temperature, pH 9, rapid reaction. | Reacts with primary amines. |
| 9-fluorenylmethyl chloroformate (FMOC) | 265 | 315 | Ambient temperature, borate buffer. | Reacts with both primary and secondary amines.[20] |
| Dansyl Chloride (DNS-Cl) | 330-350 | 510-540 | 30-60°C, pH 9.5-10.[19] | Derivatives are more stable than OPA derivatives.[3][19] |
Table 2: Derivatization Reagents for Carboxylic Acids
| Reagent | Excitation (nm) | Emission (nm) | Typical Reaction Conditions | LOD (pmol) |
| 9-chloromethyl anthracene | 365 | 410 | 50 min reaction in acetonitrile with a catalyst.[21] | 0.18 - 2.53 |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | 328 | 398 | Requires a catalyst (e.g., crown ether), elevated temperature. | ~0.5 |
| Nile Blue | Far-red region | Far-red region | Reacts with acid chlorides.[22] | 1.99 fmol (on-column) |
Experimental Protocols
Protocol 1: General Pre-Column Derivatization of Amino Acids with OPA
This protocol is a general guideline for the pre-column derivatization of amino acids using o-phthalaldehyde (OPA) for HPLC analysis with fluorescence detection.
Materials:
-
Amino acid standards or sample
-
OPA reagent solution (e.g., 10 mg/mL OPA in borate buffer with 2-mercaptoethanol)
-
Borate buffer (0.4 M, pH 10.4)
-
HPLC-grade methanol and water
Procedure:
-
Sample Preparation:
-
Dissolve amino acid standards or samples in 0.1 M HCl. If the sample is in a higher concentration of acid, it may need to be neutralized.[23]
-
-
Derivatization Reaction:
-
In a reaction vial, mix your sample or standard with the borate buffer.
-
Add the OPA reagent solution. A typical ratio is 1 part sample to 5 parts OPA reagent.
-
Vortex the mixture for 30-60 seconds.
-
Allow the reaction to proceed at room temperature for 1-2 minutes. Note that OPA derivatives can be unstable, so it is best to automate this step in an autosampler if possible.[3]
-
-
HPLC Analysis:
-
Inject an appropriate volume of the derivatized sample onto the HPLC system.
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[1]
-
Protocol 2: Derivatization of Carboxylic Acids with 9-chloromethyl anthracene
This protocol provides a method for the derivatization of carboxylic acids for sensitive HPLC-fluorescence detection.[21]
Materials:
-
Carboxylic acid standards or sample extract
-
9-chloromethyl anthracene solution in acetonitrile
-
Tetrabutylammonium bromide (catalyst) solution in acetonitrile
-
HPLC-grade acetonitrile and water
Procedure:
-
Sample Preparation:
-
Ensure the sample containing carboxylic acids is dissolved in an appropriate solvent, preferably acetonitrile.
-
-
Derivatization Reaction:
-
In a reaction vial, combine the sample, the 9-chloromethyl anthracene solution, and the tetrabutylammonium bromide catalyst solution.
-
Seal the vial and heat the mixture at a controlled temperature (e.g., 60°C) for approximately 50 minutes.[21]
-
After the reaction, allow the vial to cool to room temperature.
-
-
HPLC Analysis:
-
Inject a suitable volume of the reaction mixture into the HPLC.
-
Set the fluorescence detector to an excitation wavelength of 365 nm and an emission wavelength of 410 nm.[21]
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential points of failure in the process of generating a fluorescence signal from a derivatized sample.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Photobleaching - Wikipedia [en.wikipedia.org]
- 16. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 17. biotium.com [biotium.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. waters.com [waters.com]
Technical Support Center: Resolving Solubility Issues of 1-Amino-2-naphthoic acid in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the dissolution of 1-Amino-2-naphthoic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous buffers?
A1: this compound is a zwitterionic molecule at neutral pH, meaning it possesses both a negatively charged carboxylate group and a positively charged amino group. This can lead to strong intermolecular interactions and a stable crystal lattice, resulting in low aqueous solubility. The molecule also contains a large, hydrophobic naphthalene ring, which further limits its solubility in water.
Q2: What are the key factors influencing the solubility of this compound?
A2: The primary factors influencing its solubility are:
-
pH: The pH of the aqueous buffer is the most critical factor. Adjusting the pH away from the isoelectric point (the pH at which the net charge is zero) can significantly increase solubility by ensuring the molecule carries a net positive or negative charge.
-
Co-solvents: The addition of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can help to disrupt the hydrophobic interactions of the naphthalene ring and improve solubility.
-
Temperature: In many cases, increasing the temperature can enhance the solubility of solid compounds. However, the stability of this compound at elevated temperatures should be considered.
-
Solubility Enhancers: The use of excipients like cyclodextrins can encapsulate the hydrophobic portion of the molecule, increasing its apparent solubility in aqueous solutions.
Q3: Can I prepare a concentrated stock solution of this compound?
A3: Yes, it is highly recommended to first prepare a concentrated stock solution in an organic solvent where this compound is more soluble. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used for this purpose. This stock solution can then be diluted into the desired aqueous buffer. Be mindful of potential precipitation upon dilution and see the troubleshooting guide for mitigation strategies.
Q4: What is the expected impact of pH on the solubility of this compound?
A4: The solubility of this compound is highly pH-dependent due to its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group.
-
At low pH (acidic conditions): The amino group will be protonated (-NH3+), and the carboxylic acid will be in its neutral form (-COOH). The molecule will have a net positive charge, which generally leads to increased solubility in aqueous media.
-
Near the isoelectric point (neutral pH): The molecule will exist predominantly as a zwitterion (-NH3+ and -COO-), where the net charge is zero. This is typically the point of minimum solubility.
-
At high pH (alkaline conditions): The carboxylic acid group will be deprotonated (-COO-), and the amino group will be in its neutral form (-NH2). The molecule will have a net negative charge, which also generally leads to increased solubility in aqueous media.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | The pH of the buffer is near the isoelectric point of this compound, leading to minimal solubility. | Adjust the pH of the buffer. For increased solubility, either lower the pH (e.g., to pH 2-4) to protonate the amino group or raise the pH (e.g., to pH 8-10) to deprotonate the carboxylic acid. See Protocol 1 . |
| Precipitation occurs when diluting an organic stock solution into an aqueous buffer. | The final concentration of the compound in the aqueous buffer exceeds its solubility limit at that specific pH and co-solvent concentration. | 1. Increase the pH of the aqueous buffer: Ensure the final pH of the buffer is in a range where the compound is more soluble. 2. Decrease the final concentration: Reduce the amount of stock solution added to the buffer. 3. Increase the co-solvent concentration: Maintain a small percentage (e.g., 1-5%) of the organic solvent in the final aqueous solution. 4. Add the stock solution slowly while vortexing: This helps to avoid localized high concentrations that can trigger precipitation. |
| The solution is cloudy or contains suspended particles after attempting to dissolve the compound. | The compound is not fully dissolved, or fine particles are suspended. | 1. Sonication: Use a sonicator bath to break up aggregates and facilitate dissolution. 2. Gentle Heating: Warm the solution gently (e.g., to 30-40 °C) to increase solubility. Ensure the compound is stable at the elevated temperature. 3. Filtration: If undissolved particles remain, filter the solution through a 0.22 µm or 0.45 µm syringe filter to obtain a clear solution. Note that this will remove undissolved compound, so the final concentration should be determined if accuracy is critical. |
| The pH of my experiment must be neutral, but the compound is insoluble. | Experimental constraints prevent pH modification. | Consider using a solubility enhancer such as hydroxypropyl-β-cyclodextrin (HP-β-CD). These can form inclusion complexes with the hydrophobic part of the molecule, increasing its solubility in neutral aqueous solutions. See Protocol 2 . |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Melting Point | 205-206 °C | [2] |
| Calculated LogP | 2.44 | [2] |
| pKa (Carboxylic Acid) | Not Experimentally Determined (Estimated ~3-5) | |
| pKa (Amino Group) | Not Experimentally Determined (Estimated ~2-4) |
Experimental Protocols
Protocol 1: Dissolution of this compound by pH Adjustment
This protocol describes the solubilization of this compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., Phosphate, Acetate, Borate)
-
0.1 M or 1 M Hydrochloric Acid (HCl)
-
0.1 M or 1 M Sodium Hydroxide (NaOH)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Preparation: Weigh the desired amount of this compound. Prepare the target aqueous buffer at the desired concentration, but do not make the final pH adjustment.
-
Suspension: Add the this compound powder to the buffer to create a suspension.
-
Titration for Acidic Solubilization:
-
While stirring the suspension, slowly add 0.1 M or 1 M HCl dropwise.
-
Monitor the pH and the visual appearance of the solution. As the pH decreases, the powder should begin to dissolve.
-
Continue adding acid until all the solid has dissolved and the solution is clear.
-
-
Titration for Alkaline Solubilization:
-
While stirring the suspension, slowly add 0.1 M or 1 M NaOH dropwise.
-
Monitor the pH and the visual appearance of the solution. As the pH increases, the powder should begin to dissolve.
-
Continue adding base until all the solid has dissolved and the solution is clear.
-
-
Final pH Adjustment: Carefully adjust the solution to the desired final pH using HCl or NaOH. Be aware that the compound may precipitate if the pH is adjusted back towards its isoelectric point.
-
Volume Adjustment: Add the buffer to reach the final desired volume.
-
Filtration (Optional): For sterile applications or to remove any remaining particulates, filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Solubilization using a Co-solvent (DMSO)
This protocol outlines the preparation of a stock solution of this compound in DMSO and its subsequent dilution into an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Desired aqueous buffer
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound and place it in a suitable vial.
-
Add the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or 50 mM).
-
Vortex the mixture until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Dilution into Aqueous Buffer:
-
Prepare the desired aqueous buffer at the final working concentration and pH.
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 1%).
-
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Visualizations
References
Technical Support Center: Purification of Crude 1-Amino-2-naphthoic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of crude 1-Amino-2-naphthoic acid. It is intended for researchers, scientists, and drug development professionals.
Safety Precautions
Before beginning any purification protocol, it is crucial to review the Safety Data Sheet (SDS) for this compound and any solvents or reagents used.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]
-
Dust Control: Avoid the formation of dust when handling the solid compound.[1][4]
-
Spill Response: In case of a spill, mechanically recover the product and dispose of it as hazardous waste.[4]
-
First Aid:
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point of this compound is approximately 270 °C.[6] A broad or depressed melting point range after purification may indicate the presence of impurities.
Q2: What are the most common purification techniques for this compound?
A2: The most common and effective purification techniques for this compound are recrystallization and acid-base extraction. Column chromatography can also be used for further purification if necessary.
Q3: What are the likely impurities in crude this compound?
A3: Common impurities may include unreacted starting materials, byproducts from the synthesis, and isomers such as other aminonaphthoic acid derivatives. The exact impurities will depend on the synthetic route used.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the structure and identify the presence of impurities.
Purification Workflows
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: General workflow for the purification of this compound.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Cooling is too rapid. | - Boil off some solvent to concentrate the solution.- Try a different solvent or a mixed-solvent system.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| Oiling out | - The solution is supersaturated.- The melting point of the solute is lower than the boiling point of the solvent.- Insoluble impurities are present. | - Reheat the solution to dissolve the oil, then cool slowly.- Add a small amount of a solvent in which the compound is more soluble.- Use a lower boiling point solvent.- Perform a hot filtration to remove insoluble impurities. |
| Low recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much or warm solvent. | - Use the minimum amount of hot solvent required for dissolution.- Preheat the filtration apparatus.- Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration. |
Acid-Base Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation | - Vigorous shaking of the separatory funnel.- High concentration of dissolved substances. | - Gently swirl or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of celite. |
| Poor separation of layers | - Densities of the organic and aqueous layers are too similar. | - Add a solvent with a different density to the organic layer (e.g., a denser halogenated solvent or a less dense hydrocarbon).- Add brine to increase the density of the aqueous layer. |
| Product does not precipitate upon neutralization | - Incomplete neutralization.- The product is soluble in the aqueous solution even at its isoelectric point. | - Check the pH with pH paper and add more acid or base as needed.- Extract the neutralized aqueous layer with an appropriate organic solvent to recover the product.[7] |
| Low yield of recovered product | - Incomplete extraction from the organic layer.- Incomplete precipitation upon neutralization. | - Perform multiple extractions with fresh aqueous acid or base.- Ensure complete neutralization by monitoring the pH.- If the product is somewhat water-soluble, back-extract the aqueous layer after neutralization. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the sample. | - Optimize the eluent system using TLC.- Repack the column carefully, ensuring a uniform and compact bed.- Use a smaller amount of crude material. |
| Cracked or channeled column bed | - The column ran dry.- The packing was not uniform. | - Always keep the solvent level above the top of the stationary phase.- Repack the column. |
| Tailing of bands | - The compound is too polar for the stationary phase/eluent combination.- The sample was applied in too large a volume or is not very soluble in the eluent. | - Add a small amount of a more polar solvent (e.g., acetic acid for acidic compounds) to the eluent.- Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading. |
| No compound elutes from the column | - The eluent is not polar enough to move the compound.- The compound has irreversibly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent.- This may indicate an incompatible stationary phase; consider using a different adsorbent (e.g., alumina instead of silica gel). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of crude this compound. A solvent screening should be performed to identify the optimal solvent or solvent system.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
Suitable starting solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water.
2. Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Determine the melting point and calculate the percent recovery.
Protocol 2: Purification by Acid-Base Extraction
This protocol utilizes the amphoteric nature of this compound, which possesses both a basic amino group and an acidic carboxylic acid group.
Caption: Workflow for purification of this compound via acid-base extraction.
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a weak aqueous base (e.g., 5% sodium bicarbonate solution) to the separatory funnel.[7][8]
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.
-
Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the product.
-
Combine the aqueous extracts.
-
Slowly add a dilute acid (e.g., 1 M HCl) to the combined aqueous extracts while stirring until the solution is acidic (pH ~3-4), which should be at the isoelectric point of the amino acid.[9]
-
The purified this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[10]
Protocol 3: Purification by Column Chromatography
This is a general protocol and should be optimized for your specific crude material.
1. Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is a common choice for compounds of intermediate polarity.[11]
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by TLC analysis. A gradient elution, starting with a lower polarity and gradually increasing, is often effective.
2. Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the solvent system, starting with the low polarity mixture.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect fractions as they elute from the column.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₉NO₂ | [12] |
| Molecular Weight | 187.19 g/mol | [12] |
| Melting Point | ~270 °C | [6] |
| Appearance | Solid | - |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [13] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All procedures should be carried out by trained professionals in a suitable laboratory setting. Users should verify all information and protocols before use.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. carlroth.com [carlroth.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. This compound | C11H9NO2 | CID 11789942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Amino-2-naphthoic acid | CAS:5959-52-4 | High Purity | Manufacturer BioCrick [biocrick.com]
Minimizing oxidation during 1-amino-2-naphthol hydrochloride synthesis and handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-amino-2-naphthol hydrochloride. The focus is on minimizing oxidation, a critical challenge during its synthesis and handling.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of 1-amino-2-naphthol hydrochloride in a question-and-answer format.
Question 1: My final product of 1-amino-2-naphthol hydrochloride is colored (e.g., purple, pink, brown, or dark) instead of white or colorless. What is the cause and how can I fix it?
Answer:
Discoloration is the most common issue and is almost always due to oxidation. 1-amino-2-naphthol is highly sensitive to atmospheric oxidation.[1] The initially white or colorless precipitate can quickly turn purple or darken upon exposure to air.[1]
Immediate Solutions:
-
Work Quickly: Handle the isolated product as rapidly as possible to minimize air exposure.[1]
-
Use Antioxidants During Workup: Wash the crude product with a dilute solution of an antioxidant like sodium bisulfite or stannous chloride.[1]
Purification of Colored Product:
If your product is already discolored, it can often be purified:
-
Dissolution with Antioxidant: Dissolve the colored hydrochloride in hot water containing a small amount of an antioxidant. Stannous chloride (SnCl₂) is particularly effective.[1][2] For example, a solution of 2 g of stannous chloride in 1 L of water can be used.[1]
-
Decolorization (Optional): If the solution is still colored, you can treat the hot solution with decolorizing carbon and filter it.[1]
-
Reprecipitation: Add concentrated hydrochloric acid (HCl) to the clear, hot filtrate and cool the mixture in an ice bath to reprecipitate the 1-amino-2-naphthol hydrochloride as colorless needles.[1]
-
Washing and Drying: Wash the purified crystals with cold, dilute HCl and then with ether. Dry the product in thin layers on filter paper at a low temperature (not exceeding 30–35°C).[1]
Question 2: The yield of my 1-amino-2-naphthol hydrochloride synthesis is consistently low. What are the potential reasons and how can I improve it?
Answer:
Low yields can result from incomplete reaction, loss of product during workup, or degradation of the product.
Potential Causes and Solutions:
-
Incomplete Reduction: Ensure the reducing agent is fresh and added in the correct stoichiometric amount. When using sodium hydrosulfite, be aware that technical grade material may have a lower purity.[1] The reaction temperature for the reduction is also critical; for instance, when reducing Orange II with sodium hydrosulfite, the temperature should be maintained at 45–50°C.[1]
-
Oxidation: As mentioned in the first question, oxidation not only affects the purity and color but can also lead to the formation of degradation products, thereby lowering the yield of the desired compound. The use of antioxidants like stannous chloride or sodium bisulfite throughout the process is crucial.[1]
-
Loss During Isolation: 1-amino-2-naphthol hydrochloride has some solubility in water. Ensure complete precipitation by adding a sufficient amount of concentrated HCl and cooling the solution thoroughly in an ice bath.[1] Washing with large volumes of water should be avoided. Instead, wash with cold, dilute HCl.[1]
-
pH Control: During the precipitation of the free aminonaphthol (before conversion to the hydrochloride salt), the pH should be carefully controlled to ensure complete precipitation.[1]
Question 3: My 1-amino-2-naphthol hydrochloride solution turns dark shortly after preparation. How can I prevent this?
Answer:
The hydrochloride salt is unstable in solution and decomposes rapidly upon exposure to air.[1] To prepare a stable solution for experimental use, add a small amount of sodium bisulfite.[1] This will largely prevent oxidative decomposition.
Question 4: I observe a claret-colored filtrate after dissolving the crude aminonaphthol and filtering. Is this normal?
Answer:
Yes, a claret-colored filtrate can be normal, especially in larger-scale preparations.[1] This color should not persist in the final crystalline product if the subsequent precipitation with concentrated HCl is performed correctly. The addition of HCl to the hot, colored filtrate should initiate the precipitation of the colorless hydrochloride salt.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 1-amino-2-naphthol hydrochloride?
A1: The primary cause of degradation is oxidation by atmospheric oxygen.[1] The amino and hydroxyl groups on the naphthalene ring make the molecule highly susceptible to oxidation, which results in colored quinone-type structures.
Q2: Which antioxidants are recommended for the synthesis and handling of 1-amino-2-naphthol hydrochloride?
A2: Stannous chloride (SnCl₂) and sodium bisulfite (NaHSO₃) are the most effective and commonly recommended antioxidants.[1] Stannous chloride is often used during the reduction and purification steps, while sodium bisulfite is excellent for stabilizing solutions of the hydrochloride salt.[1] Sulfur dioxide has been reported to be inadequate.[1]
Q3: What are the ideal storage conditions for solid 1-amino-2-naphthol hydrochloride?
A3: The solid material should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[3] Even as a dry solid, it can slowly change over time and should ideally be used within a few weeks of preparation for best results.[1]
Q4: Can I use a different reducing agent besides sodium hydrosulfite or stannous chloride?
A4: While sodium hydrosulfite and stannous chloride are the most common and well-documented reducing agents for this synthesis, other methods like catalytic hydrogenation have been reported.[1] However, the protocols using stannous chloride or sodium hydrosulfite are generally reliable and have the added benefit that the reducing agent or its salts can also act as antioxidants.[1]
Q5: How can I monitor the progress of the reduction reaction?
A5: A simple visual confirmation is often sufficient. For example, when reducing the azo dye Orange II, the vibrant color of the dye will disappear, and the reaction mixture will become nearly colorless or a tan/cream color upon completion of the reduction.[1] For more quantitative analysis, thin-layer chromatography (TLC) could be developed to track the disappearance of the starting material.
Experimental Protocols
Detailed Methodology for the Synthesis of 1-Amino-2-Naphthol Hydrochloride from Orange II
This protocol is adapted from a procedure in Organic Syntheses.[1]
Step 1: Reduction of Orange II
-
In a suitable flask, prepare a suspension of Orange II in water.
-
Heat the suspension to 45–50°C to dissolve the material.
-
Cautiously add a small portion of technical sodium hydrosulfite (about one-tenth of the total required amount) and stir until the initial frothing subsides.
-
Add the remaining sodium hydrosulfite without delay. The initially formed yellow precipitate should convert to the nearly colorless aminonaphthol.
-
To complete the reduction and obtain an easily filterable product, heat the mixture until it begins to froth.
-
Cool the mixture to 25°C in an ice bath.
Step 2: Isolation of Crude 1-Amino-2-Naphthol
-
Collect the pink or cream-colored crude product by filtration.
-
Wash the product with water to remove the slightly yellow mother liquor.
Step 3: Purification and Conversion to Hydrochloride Salt
-
Prepare a solution of stannous chloride dihydrate (2 g) and concentrated hydrochloric acid (53 cc) in 1 L of water at 30°C.
-
Wash the crude aminonaphthol into this solution. The amine will dissolve upon stirring and warming.
-
Filter the solution (which may be deep red) by suction.
-
Add 50 cc of concentrated hydrochloric acid to the filtrate and heat to boiling. Add another 50 cc of concentrated HCl as heating progresses. The color should become fainter.
-
Transfer the hot solution to an ice bath and allow it to cool undisturbed. 1-Amino-2-naphthol hydrochloride will separate as large, colorless needles.
-
Once cold, add another 100 cc of concentrated HCl to ensure complete precipitation.
-
Collect the crystals on a Büchner funnel.
-
Wash the crystals successively with a cold solution of 50 cc of concentrated HCl in 200 cc of water, and then with ether.
-
Dry the product on a filter paper at a temperature not exceeding 30–35°C.
Quantitative Data Summary
The following table summarizes key quantitative parameters from a representative synthesis protocol.[1]
| Parameter | Value/Range | Purpose |
| Reduction Temperature | 45–50°C | Optimal temperature for the reduction of Orange II with sodium hydrosulfite. |
| Purification Solution | 2g SnCl₂·2H₂O + 53cc conc. HCl in 1L H₂O | Dissolves crude aminonaphthol and prevents oxidation during purification. |
| Precipitation Agent | Concentrated Hydrochloric Acid | Converts the aminonaphthol to its hydrochloride salt and precipitates it from solution. |
| Drying Temperature | < 30–35°C | Prevents thermal degradation and oxidation of the final product. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 1-amino-2-naphthol hydrochloride.
Troubleshooting Decision Tree for Product Discoloration
Caption: Decision tree for troubleshooting a discolored product.
References
Technical Support Center: Enhancing Reaction Efficiency of 1-Naphthoic Acid NHS Ester with Primary Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction efficiency of 1-Naphthoic acid N-hydroxysuccinimide (NHS) ester with primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism between 1-Naphthoic acid NHS ester and a primary amine?
The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that then collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.
Q2: What are the critical factors influencing the efficiency of this reaction?
The key factors include pH, the concentration of reactants, solvent, temperature, and the stability of the 1-Naphthoic acid NHS ester. A significant competing reaction is the hydrolysis of the NHS ester, which is also highly pH-dependent.
Q3: What is the optimal pH for the reaction?
The optimal pH for the reaction of NHS esters with primary amines is typically between 8.3 and 8.5.[1] In this range, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester is manageable. At lower pH, the amine is protonated and non-reactive, and at higher pH, the hydrolysis of the ester becomes excessively rapid.[1]
Q4: What are suitable buffers for this reaction?
It is crucial to use buffers that do not contain primary amines, as they will compete with the target amine. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, and HEPES.[2] Buffers containing Tris or glycine should be avoided.[3]
Q5: How does the solubility of 1-Naphthoic acid NHS ester affect the reaction?
1-Naphthoic acid is sparingly soluble in water, and its NHS ester is also expected to have low aqueous solubility.[4] Therefore, it is often necessary to first dissolve the 1-Naphthoic acid NHS ester in a water-miscible, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the aqueous reaction mixture containing the primary amine.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incorrect pH: The reaction buffer is too acidic (pH < 7.5) or too basic (pH > 9.0). | Verify the pH of your reaction buffer immediately before use. Adjust to the optimal range of 8.3-8.5. |
| Hydrolyzed 1-Naphthoic acid NHS ester: The reagent was exposed to moisture during storage or handling. | Use a fresh vial of the reagent. Allow it to warm to room temperature before opening to prevent condensation. Prepare solutions in anhydrous solvents immediately before use. | |
| Amine-containing buffer: Use of buffers like Tris or glycine. | Perform a buffer exchange of your amine-containing sample into a recommended amine-free buffer (e.g., PBS, sodium bicarbonate). | |
| Low reactant concentration: The bimolecular aminolysis is outcompeted by the unimolecular hydrolysis at low concentrations. | Increase the concentration of your primary amine and/or the 1-Naphthoic acid NHS ester. | |
| Precipitate Forms During Reaction | Poor solubility of 1-Naphthoic acid NHS ester: The ester is precipitating out of the aqueous buffer. | Ensure the NHS ester is fully dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction. The final concentration of the organic solvent should ideally be below 10%. |
| Protein aggregation: The change in charge after amine modification can sometimes lead to protein precipitation. | Try performing the reaction at a lower protein concentration. | |
| Inconsistent Results | Degraded DMF: The DMF used to dissolve the NHS ester contains dimethylamine, which reacts with the ester. | Use high-quality, anhydrous, amine-free DMF. A "fishy" odor is an indicator of DMF degradation. |
| Inaccurate quantitation of reactants: Errors in determining the concentration of the primary amine or the NHS ester. | Accurately determine the concentration of your starting materials using a reliable method (e.g., spectrophotometry, HPLC). |
Quantitative Data
The efficiency of the amidation reaction is a balance between the desired reaction with the amine (aminolysis) and the competing hydrolysis of the NHS ester. The following tables provide data on the stability of NHS esters and the effect of pH on reaction outcomes. While specific data for 1-Naphthoic acid NHS ester is limited, the following data for other NHS esters provides a strong indication of expected behavior.
Table 1: Half-life of NHS Esters as a Function of pH
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[2][5] |
| 8.0 | 4 | ~1 hour[2] |
| 8.6 | 4 | 10 minutes[2][5] |
| 9.0 | Room Temperature | Minutes[2] |
Table 2: Influence of pH on Amide Yield (Model System)
| pH | Amide Product Yield (%) |
| 7.5 | 12 |
| 8.1 | 61 |
| 8.5 | 68 |
| > 8.5 | Reduced Yield |
Data adapted from a study on a di-amidation reaction, illustrating the trend of yield with pH.
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthoic Acid NHS Ester
This protocol describes a general method for activating 1-Naphthoic acid using a carbodiimide coupling agent.
Materials:
-
1-Naphthoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, for amine salts)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Naphthoic acid (1 equivalent) in anhydrous DCM or THF.
-
Add N-Hydroxysuccinimide (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Naphthoic acid NHS ester.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Reaction of 1-Naphthoic Acid NHS Ester with a Primary Amine
This protocol provides a general procedure for the conjugation reaction.
Materials:
-
1-Naphthoic acid NHS ester
-
Primary amine-containing molecule
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Amine Solution: Dissolve the primary amine-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the 1-Naphthoic acid NHS ester in a minimal amount of anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL).
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved 1-Naphthoic acid NHS ester to the stirred amine solution. Ensure the final concentration of the organic solvent is less than 10% (v/v).
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4 °C overnight. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer.
Visualizations
Caption: Reaction mechanism of 1-Naphthoic acid NHS ester with a primary amine.
Caption: Competing pathways of aminolysis and hydrolysis for NHS esters.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-Naphthoic Acid Using High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Naphthoic acid is critical in various stages of research and manufacturing. High-Performance Liquid Chromatography (HPLC) with UV detection stands as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methodologies and presents a detailed, representative validated method for the analysis of 1-Naphthoic acid, complete with experimental protocols and performance data.
Comparison of Analytical Techniques for 1-Naphthoic Acid Analysis
The choice of an analytical method for 1-Naphthoic acid is dictated by factors such as required sensitivity, sample matrix complexity, and available instrumentation. While HPLC-UV is a workhorse for many applications, other techniques offer distinct advantages.
Table 1: Performance Comparison of Analytical Methods for 1-Naphthoic Acid Quantification
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 10 - 100 ng/mL | 0.005 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 50 - 500 ng/mL | 0.015 - 50 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% | 95 - 110% |
| Precision (% RSD) | < 15% | < 15% | < 15% |
| Selectivity | Moderate | High | Very High |
| Derivatization Required | No | Often | No |
| Sample Throughput | Medium | Medium | High |
This table summarizes typical performance characteristics based on published data for similar aromatic carboxylic acids.
Validated HPLC-UV Method for 1-Naphthoic Acid
The following section details a representative validated reverse-phase HPLC (RP-HPLC) method for the quantification of 1-Naphthoic acid.
Experimental Protocol
1. Materials and Reagents:
-
1-Naphthoic acid reference standard (>99.5% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water
-
Analytical grade phosphoric acid
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Naphthoic acid reference standard and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 to 100 µg/mL.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Validation Data Summary
The following table presents representative validation data for the described HPLC method.
Table 2: Summary of Validation Parameters for the HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ≥ 3 | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise ≥ 10 | 0.3 |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Visualizing the Validation Workflow
The following diagrams illustrate the key processes in the validation of an analytical method.
Caption: Logical workflow for the validation of an analytical method.
Caption: Experimental workflow for assessing the linearity of the method.
Conclusion
The presented HPLC-UV method provides a reliable and robust approach for the quantification of 1-Naphthoic acid. The validation data demonstrates that the method is linear, accurate, precise, and specific for its intended purpose. While more sensitive techniques like LC-MS/MS exist for trace-level analysis, the described HPLC-UV method is well-suited for routine quality control and research applications where high sensitivity is not the primary requirement. The detailed protocol and validation summary serve as a valuable resource for laboratories seeking to implement and validate their own analytical methods for 1-Naphthoic acid.
A Researcher's Guide to Amino Acid Analysis: An Inter-laboratory Comparison of Leading Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of amino acids is a critical aspect of a wide array of applications, from biomarker discovery and metabolic studies to quality control in biopharmaceutical production. This guide provides an objective comparison of the most prevalent amino acid analysis methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
This publication delves into a comparative analysis of three widely adopted methods for amino acid quantification: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) utilizing pre-column derivatization, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and the traditional Ninhydrin method. The performance of these techniques is evaluated based on key analytical parameters such as accuracy, precision, linearity, and sensitivity.
Comparative Analysis of Method Performance
The selection of an amino acid analysis method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the typical performance characteristics of the compared methods, synthesized from various validation studies.
| Analytical Method | Derivatization Reagent | Accuracy (% Recovery) | Precision (%RSD) | Linearity (R²) | Limit of Detection (LOD) |
| HPLC-FLD | OPA/FMOC-Cl | 91 - 108%[1] | < 5%[2][3] | > 0.999[3] | fmol - pmol[2] |
| PITC | 95 - 105% (typical) | < 5% | > 0.99 | pmol | |
| AQC | 90 - 110% (typical) | < 15%[4] | > 0.995[4] | pmol[4] | |
| LC-MS/MS | None (Direct) | 93 - 101%[5] | < 15%[4] | > 0.99[4] | fmol - pmol[4][6] |
| Ninhydrin Method | Ninhydrin | 90 - 110% (typical) | < 10% | > 0.99 | nmol |
OPA: o-phthalaldehyde, FMOC-Cl: 9-fluorenylmethyl chloroformate, PITC: Phenylisothiocyanate, AQC: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Data is representative of typical performance and may vary based on the specific application and laboratory conditions.
Experimental Protocols and Workflows
Detailed methodologies are crucial for the reproducibility and validation of analytical results. This section provides an in-depth look at the experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Pre-column derivatization is a common strategy in HPLC-based amino acid analysis to enhance the detectability of amino acids, which mostly lack a native chromophore or fluorophore.[7] The choice of derivatization reagent is critical and depends on the specific requirements of the analysis.
1. OPA/FMOC-Cl Derivatization: This is a widely used automated method that allows for the detection of both primary and secondary amino acids.[8][9] OPA reacts with primary amines, while FMOC-Cl derivatizes secondary amines.[9]
-
Sample Preparation: Protein hydrolysis is typically required to release individual amino acids. This is commonly achieved by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).
-
Derivatization: The autosampler automates the derivatization process by mixing the sample with borate buffer, OPA reagent, and then FMOC-Cl reagent prior to injection.[10][11]
-
Chromatographic Separation: Separation is achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile/methanol).[12]
-
Detection: The fluorescent derivatives are detected using a fluorescence detector with excitation/emission wavelengths set appropriately for OPA (e.g., 340/450 nm) and FMOC (e.g., 266/305 nm) derivatives.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful technique for amino acid analysis due to its high sensitivity, specificity, and ability to analyze underivatized amino acids, thus simplifying sample preparation.[13][14]
-
Sample Preparation: A simple "dilute and shoot" approach is often sufficient.[15] This typically involves protein precipitation (e.g., with sulfosalicylic acid or acetonitrile) followed by centrifugation and dilution of the supernatant.[13][15]
-
Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly employed to retain and separate the polar, underivatized amino acids.[7][14]
-
Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific and sensitive quantification of each amino acid based on its unique precursor-to-product ion transition.[14]
-
Data Analysis: Quantification is typically achieved using a stable isotope-labeled internal standard for each amino acid to correct for matrix effects and variations in instrument response.[14]
Ninhydrin Method
The ninhydrin method is a classical colorimetric technique for the determination of amino acids. While less sensitive than modern chromatographic methods, it remains a simple and cost-effective approach for some applications.
-
Principle: Ninhydrin reacts with the alpha-amino group of primary amino acids to produce a deep purple-colored compound known as Ruhemann's purple, which has a maximum absorbance at 570 nm.
-
Procedure:
-
A known volume of the sample is mixed with a ninhydrin reagent.
-
The mixture is heated in a boiling water bath for a specific time (e.g., 15-20 minutes).
-
After cooling, a dilution solvent is added.
-
The absorbance of the solution is measured using a spectrophotometer at 570 nm.
-
-
Quantification: The concentration of amino acids is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of an amino acid standard (e.g., leucine or a mixture of amino acids).
Conclusion
The choice of an amino acid analysis method is contingent on the specific requirements of the study. HPLC-FLD with pre-column derivatization offers a robust and sensitive platform suitable for a wide range of applications. LC-MS/MS provides superior specificity and sensitivity, especially for complex biological matrices, and has the advantage of analyzing underivatized amino acids. The ninhydrin method, while less sensitive, remains a viable option for simpler applications where high throughput is not a primary concern. By understanding the principles, performance characteristics, and experimental workflows of these methods, researchers can make an informed decision to achieve reliable and accurate amino acid quantification in their work.
References
- 1. Round-robin test - Wikipedia [en.wikipedia.org]
- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.pe [scielo.org.pe]
- 4. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 13. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sciex.com [sciex.com]
1-Amino-2-naphthoic acid vs. o-phthaldialdehyde (OPA) for amino acid analysis
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a critical aspect of a wide range of applications, from proteomics and clinical diagnostics to food science and pharmaceutical quality control. Due to the general lack of strong chromophores in most amino acids, derivatization with a fluorescent tag prior to high-performance liquid chromatography (HPLC) is a common strategy to enhance detection sensitivity and selectivity. This guide provides a detailed comparison of two pre-column derivatization reagents: o-phthaldialdehyde (OPA) and 1-naphthoic acid.
It is important to clarify that while the initial topic specified 1-amino-2-naphthoic acid, the available scientific literature points to the use of 1-naphthoic acid , activated as an N-hydroxysuccinimide (NHS) ester, for the derivatization of amino acids. This compound is not commonly cited for this application, likely because its own primary amino group would lead to undesirable side reactions. Therefore, this guide will focus on the comparison of 1-naphthoic acid and the widely used OPA.
Principle of Derivatization
1-Naphthoic Acid: This method involves a two-step process. First, the carboxylic acid of 1-naphthoic acid is activated with N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. This activated ester then readily reacts with the primary amino group of an amino acid under slightly alkaline conditions (pH 8.0-9.0) to form a stable and highly fluorescent 1-naphthoyl-amino acid derivative.[1]
o-Phthaldialdehyde (OPA): The OPA derivatization reaction is a rapid process that occurs at a higher pH (typically around 10) and requires the presence of a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid. OPA reacts with the primary amino group of an amino acid and the thiol to form a fluorescent isoindole derivative.[2]
Performance Comparison
The choice between 1-naphthoic acid and OPA depends on several factors, including the specific amino acids of interest, the required sensitivity, and the desired stability of the derivatives. The following tables summarize the key performance characteristics of each reagent based on available data.
| Feature | 1-Naphthoic Acid (as NHS ester) | o-Phthaldialdehyde (OPA) |
| Specificity | Primary amines | Primary amines |
| Reaction with Secondary Amines (e.g., Proline) | No | No |
| Reaction pH | 8.0 - 9.0 | ~10.2 |
| Reaction Time | 1-2 hours at room temperature[1] | ~1 minute at room temperature |
| Derivative Stability | Stable[1] | Unstable, requires immediate analysis or automated derivatization[3] |
| Additional Reagents | N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., DCC) for activation | A thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) |
| Automation | Can be adapted for automated systems | Well-suited for and often requires automated pre-column derivatization |
| Fluorescence Properties | 1-Naphthoic Acid Derivatives | OPA Derivatives |
| Excitation Wavelength (λex) | Not specified, but derivatives of the related 1-naphthylisocyanate have λex at 238 and 305 nm. | ~340 nm |
| Emission Wavelength (λem) | Not specified, but derivatives of the related 1-naphthylisocyanate have λem at 385 nm. | ~455 nm |
| Quantum Yield (Φf) | Described as "highly fluorescent," but quantitative data is not readily available. | High |
| Limit of Detection (LOD) | Described as enabling "low detection limits," but specific values are not readily available. | High sensitivity, with reported LODs in the femtomole (fmol) range.[4] |
Signaling Pathways and Experimental Workflows
To visualize the chemical reactions and analytical processes, the following diagrams have been generated using the DOT language.
Experimental Protocols
Derivatization with 1-Naphthoic Acid NHS Ester
This protocol is a general guideline and may require optimization.
Materials:
-
1-Naphthoic acid N-hydroxysuccinimide ester (can be synthesized or commercially sourced)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Borate Buffer (pH 8.5)
-
Amino acid standards or sample solution
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL solution of 1-Naphthoic acid NHS ester in anhydrous DMF or DMSO.
-
Sample Preparation: Ensure the amino acid sample is dissolved in a suitable buffer. If the sample buffer contains primary amines (e.g., Tris), it must be exchanged for a non-amine-containing buffer.
-
Reaction: In a microcentrifuge tube or autosampler vial, mix the following:
-
10 µL of amino acid standard or sample solution
-
80 µL of 0.1 M Borate Buffer (pH 8.5)
-
-
Derivatization: Add 10 µL of the 10 mg/mL 1-Naphthoic acid NHS ester solution.
-
Incubation: Vortex the mixture briefly and incubate at room temperature for 1-2 hours, protected from light.
-
Analysis: Inject an appropriate volume of the derivatized sample into the HPLC system.
Derivatization with o-Phthaldialdehyde (OPA)
This protocol is a general guideline for automated pre-column derivatization.
Materials:
-
OPA derivatization reagent (commercially available or prepared in-house) typically containing OPA, a thiol (e.g., 3-mercaptopropionic acid), and a buffer (e.g., borate buffer, pH 10.2)
-
Amino acid standards or sample solution
-
HPLC system with an autosampler capable of programmed derivatization, a fluorescence detector, and a C18 column
Procedure:
-
Reagent Preparation: Prepare or obtain the OPA derivatization reagent. Store in a dark bottle at 4°C.
-
Sample Preparation: Prepare amino acid standards and samples in a suitable diluent.
-
Automated Derivatization Program: Program the autosampler to perform the following steps:
-
Aspirate a defined volume of the OPA reagent.
-
Aspirate a defined volume of the amino acid standard or sample.
-
Mix the reagent and sample in the injection loop or a reaction vial for a specified time (e.g., 1 minute).
-
-
Injection and Analysis: The autosampler injects the derivatized sample directly onto the HPLC column for separation and fluorescence detection.
Summary and Recommendations
1-Naphthoic Acid
-
Advantages:
-
Forms stable derivatives, allowing for manual sample preparation and storage before analysis.
-
The derivatization reaction is straightforward.
-
-
Disadvantages:
-
Requires the synthesis or purchase of the activated NHS ester.
-
Longer reaction time compared to OPA.
-
Limited publicly available data on quantitative performance metrics like LODs and fluorescence quantum yields.
-
Reacts only with primary amines.
-
o-Phthaldialdehyde (OPA)
-
Advantages:
-
Extremely fast reaction, ideal for high-throughput analysis.
-
Very high sensitivity, with detection limits in the femtomole range.
-
Reagents are readily available.
-
-
Disadvantages:
-
Derivatives are unstable, necessitating immediate analysis and making automated derivatization almost essential for good reproducibility.
-
Reacts only with primary amines. For a complete amino acid profile, it is often used in combination with a reagent for secondary amines, such as 9-fluorenylmethyl chloroformate (FMOC).
-
For researchers requiring very high sensitivity and high throughput for the analysis of primary amino acids, OPA with an automated derivatization system is the method of choice. Its speed and sensitivity are well-documented. However, the instability of the derivatives is a significant consideration that must be managed through automation.
For laboratories without access to an autosampler capable of automated derivatization, or for applications where sample stability is a priority, 1-naphthoic acid presents a viable alternative. The stability of its derivatives allows for more flexibility in sample handling and analysis scheduling. While it is described as a sensitive method, further validation would be needed to establish its detection limits for specific applications.
Ultimately, the selection between these two reagents will be guided by the specific analytical requirements, available instrumentation, and the desired trade-offs between speed, sensitivity, and operational convenience.
References
A Comparative Analysis of the Fluorescent Properties of Naphthoic Acid Isomers
Naphthoic acid isomers, particularly 1-naphthoic acid and 2-naphthoic acid, are valuable fluorescent probes utilized in a range of chemical and biological research applications. Their rigid aromatic structure gives rise to intrinsic fluorescence, but the position of the carboxylic acid group on the naphthalene ring significantly influences their photophysical characteristics. This guide provides a detailed comparison of the fluorescent properties of these isomers, supported by experimental data and standardized protocols, to assist researchers in selecting the optimal isomer for their specific applications.
Quantitative Comparison of Fluorescent Properties
The distinct positioning of the carboxyl group in 1-naphthoic acid versus 2-naphthoic acid leads to notable differences in their electronic transitions and, consequently, their fluorescent behavior. The key fluorescence parameters for these isomers are summarized below. It is important to note that these values can be significantly influenced by experimental conditions such as the solvent, pH, and temperature.
| Property | 1-Naphthoic Acid | 2-Naphthoic Acid | Key Differences & Notes |
| Excitation Maximum (λex) | ~295 nm (in Methanol)[1] | ~300-350 nm[1] | The position of the carboxylic acid group subtly influences the electronic transitions, leading to slight variations in the optimal excitation wavelength. |
| Emission Maximum (λem) | ~370 nm (in Methanol)[1] | ~350-400 nm[1] | A discernible difference in the emission wavelength is frequently observed between the two isomers. |
| Quantum Yield (Φf) | Up to 0.664 (in the presence of TX-100 surfactant)[1] | Generally lower than 1-Naphthoic acid[1] | The quantum yield is highly sensitive to the molecular environment. 1-Naphthoic acid often demonstrates a higher quantum yield, signifying more efficient fluorescence.[1] |
| Fluorescence Lifetime (τ) | Varies with environment | Shorter than 1-Naphthoic acid in some contexts[1] | The excited-state lifetime is a critical parameter in time-resolved fluorescence studies. |
Factors Influencing Fluorescence Properties
The fluorescence of both 1- and 2-naphthoic acid is highly sensitive to their local environment. Key factors include:
-
Solvent Polarity : An increase in solvent polarity can cause a red shift (a shift to longer wavelengths) in the emission spectrum.[1][2] This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.[1] In some cases, increasing solvent polarity can lead to a decrease in fluorescence intensity due to processes like intramolecular charge transfer (ICT).[2]
-
pH : The ionization state of the carboxylic acid group has a significant impact on fluorescence.[1][2] Changes in pH can alter the protonation state, which in turn influences the electronic properties of the molecule and its fluorescence quantum yield.[2]
-
Concentration : At high concentrations, naphthoic acid molecules can form non-fluorescent aggregates, leading to self-quenching of fluorescence.[2]
-
Quenching Agents : The presence of other molecules in the solution can deactivate the excited state of naphthoic acid through collisional (dynamic) quenching or the formation of a non-fluorescent complex (static quenching).[2]
Experimental Protocols
Below are detailed methodologies for characterizing the key fluorescent properties of naphthoic acid isomers.
Determination of Excitation and Emission Maxima
Objective: To identify the optimal wavelengths for excitation and the resulting emission peak for each naphthoic acid isomer.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
1-Naphthoic acid and 2-Naphthoic acid
-
Spectroscopic grade solvent (e.g., methanol, cyclohexane)
Procedure:
-
Sample Preparation: Prepare dilute solutions of 1-naphthoic acid and 2-naphthoic acid (e.g., 10⁻⁵ to 10⁻⁶ M) in the chosen solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.[1]
-
Emission Scan: a. Set the fluorometer to emission scan mode. b. Set the excitation monochromator to a wavelength within the expected absorption range (e.g., 290 nm). c. Scan the emission spectrum across a range of longer wavelengths (e.g., 320-500 nm). d. The wavelength at which the highest intensity is observed is the emission maximum (λem).[1]
-
Excitation Scan: a. Set the fluorometer to excitation scan mode.[1] b. Set the emission monochromator to the determined emission maximum (λem).[1] c. Scan the excitation spectrum over a range of shorter wavelengths (e.g., 250-350 nm).[1] d. The wavelength that produces the highest emission intensity is the excitation maximum (λex).[1]
Determination of Fluorescence Quantum Yield (Φf)
Objective: To determine the fluorescence quantum yield of the naphthoic acids relative to a well-characterized standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.57)
-
1-Naphthoic acid and 2-Naphthoic acid
-
Spectroscopic grade solvents
Procedure:
-
Prepare a Series of Solutions: Prepare a series of solutions of both the standard and the sample in the same solvent, if possible. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.[1]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.[1]
-
Measure Fluorescence Emission: a. Excite each solution at the same wavelength used for the absorbance measurements. b. Record the fluorescence emission spectrum for each solution. c. Integrate the area under the emission curve for each measurement.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
"sample" refers to the naphthoic acid isomer and "std" refers to the standard.
-
Visualizations
The following diagrams illustrate the experimental workflow and the structural basis for the differing fluorescent properties of naphthoic acid isomers.
Caption: Workflow for comparing the fluorescence of 1- and 2-naphthoic acid.
Caption: How structure influences the fluorescence properties of naphthoic acids.
This guide provides a foundational understanding of the comparative fluorescence properties of 1-naphthoic and 2-naphthoic acid. For specific applications, it is imperative to characterize these properties under the experimental conditions of interest.
References
A Comparative Guide to 1-Amino-2-naphthoic Acid Fluorescent Tags: Sensitivity and Detection Limits
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent tag is critical for the sensitive and accurate detection of biomolecules. This guide provides a detailed comparison of 1-Amino-2-naphthoic acid (1,2-ANCA) as a fluorescent labeling agent against common alternatives, supported by available experimental data and detailed methodologies.
Overview of this compound (1,2-ANCA) as a Fluorescent Tag
This compound is a derivative of naphthalene, a class of molecules known for their fluorescent properties.[1] When used as a fluorescent probe, its emission characteristics are often sensitive to the local microenvironment, making it a potentially useful tool for studying protein structure, dynamics, and interactions.[1] In practice, 1,2-ANCA is typically activated, for example, as an N-hydroxysuccinimide (NHS) ester, to facilitate covalent labeling of primary amines in biomolecules such as proteins and amino acids.[2] The resulting labeled molecules exhibit fluorescence, allowing for their detection and quantification.[2]
Performance Comparison with Alternative Fluorescent Tags
The choice of a fluorescent tag depends on several factors, including its brightness (a product of its molar extinction coefficient and quantum yield), photostability, and spectral properties that match the available instrumentation. Below is a comparison of the photophysical properties of common fluorescent dyes relative to data available for related naphthalene-based compounds.
Table 1: Comparison of Photophysical Properties of Fluorescent Tags
| Fluorescent Tag | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) | Brightness (ε × Φf) |
| 1-Naphthoic acid | ~295[4] | ~370[4] | Not Reported | Up to 0.664[4] | Not Calculable |
| Anap | 360[3] | 490[3] | 17,500[3] | 0.48[3] | 8,400 |
| FITC | 495 | 525 | 75,000 | 0.92 | 69,000 |
| Rhodamine B | 552 | 577 | 106,000 | 0.65 (in basic ethanol) | 68,900 |
| Cy3 | 550 | 570 | 150,000 | 0.24 | 36,000 |
| Cy5 | 649 | 670 | 250,000 | 0.20 | 50,000 |
*Data for related compounds, not this compound itself.
Experimental Protocols
General Protocol for Protein Labeling with NHS-Ester Activated Dyes
This protocol describes a general method for the covalent labeling of proteins with an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye, such as an activated form of 1,2-ANCA.
Materials:
-
Purified protein of interest (1-5 mg/mL in an amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
NHS-ester activated fluorescent dye
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column like Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. The protein should be at a concentration of at least 2 mg/mL for optimal results.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester activated dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Reaction Setup:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer.
-
Add the dissolved dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is common.
-
-
Incubation: Gently mix the reaction and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove the unreacted dye and byproducts from the labeled protein using a desalting column or by dialysis against a suitable storage buffer.
Protocol for Determination of Fluorescence Quantum Yield
The relative quantum yield of a fluorescently labeled protein can be determined by comparing it to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Labeled protein of interest
-
Appropriate buffer solution
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions of both the standard and the labeled protein sample in the same buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: For each solution, measure the fluorescence emission spectrum using the same excitation wavelength and instrument settings.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The slope of this plot is proportional to the quantum yield.
-
Calculate Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different).
-
Visualizations
References
Navigating the Analytical Landscape for Secondary Amines: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise detection and quantification of secondary amines is a frequent analytical challenge. While a diverse array of methodologies exists, the selection of an appropriate technique is critical for achieving reliable and accurate results. This guide provides a comprehensive comparison of common methods for secondary amine detection, with a special focus on the notable absence of 1-Amino-2-naphthoic acid in this application, thereby highlighting its primary limitation.
This compound: An Unconventional Choice
An extensive review of scientific literature reveals a significant limitation for the use of this compound in the detection of secondary amines: it is not an established or commonly utilized reagent for this purpose. While structurally related compounds like 1-naphthoic acid are employed for the derivatization of primary amines to enhance their fluorescent properties, the reactivity and suitability of this compound for secondary amines are not documented in standard analytical protocols. This lack of established methodology and supporting data is the most critical limitation for its application in secondary amine analysis.
Established Alternatives for Secondary Amine Detection
In contrast to the obscurity of this compound, several robust and well-validated methods are routinely employed for the detection and quantification of secondary amines. These can be broadly categorized into derivatization-based chromatographic methods and qualitative colorimetric tests.
Derivatization Followed by High-Performance Liquid Chromatography (HPLC)
A primary strategy for the sensitive quantification of secondary amines involves a derivatization step to introduce a chromophore or fluorophore, followed by separation and detection using HPLC. This approach overcomes the challenge of detecting small, often non-UV-absorbing amine molecules. Two of the most prominent derivatizing agents are Dansyl chloride and Dabsyl chloride.
Dansyl Chloride (DNS-Cl) reacts with both primary and secondary amines under alkaline conditions to form stable, highly fluorescent sulfonamide adducts.[1] These derivatives can be detected with high sensitivity using a fluorescence detector.
Dabsyl Chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is another effective derivatizing agent for primary and secondary amines. It forms stable, intensely colored sulfonamide derivatives that can be detected in the visible region of the electromagnetic spectrum, which can reduce interference from other components in complex biological samples.[2]
The following table summarizes the key performance characteristics of these two common derivatization agents.
| Feature | Dansyl Chloride | Dabsyl Chloride |
| Target Amines | Primary & Secondary | Primary & Secondary |
| Detection Method | HPLC with Fluorescence Detection | HPLC with UV-Vis Detection |
| Derivative Stability | High | High, stable for up to a month |
| Reaction Conditions | Alkaline pH (9.5-10), Elevated Temp. (e.g., 60°C) | Alkaline pH (8.5-9.5), Elevated Temp. (e.g., 70°C) |
| Limit of Detection (LOD) | 0.015–0.075 µg/mL[3] | 0.13 - 0.57 mg/L[4] |
| Limit of Quantification (LOQ) | 0.05–0.25 µg/mL[3] | 0.45 - 1.89 mg/L[4] |
| Advantages | High sensitivity | Stable derivatives, detection in visible range reduces interference |
| Disadvantages | Potential for side reactions | Longer derivatization time compared to some other reagents |
Qualitative Colorimetric Tests for Solid-Phase Synthesis
In the context of solid-phase peptide synthesis, the detection of unreacted secondary amines (like proline) is crucial for ensuring the success of a coupling reaction. In this setting, qualitative colorimetric tests are often employed.
The Chloranil Test is a widely used method for detecting secondary amines on a solid support. The test involves the reaction of the resin-bound amine with chloranil in the presence of acetaldehyde, resulting in a distinct color change (typically blue or green) if a secondary amine is present.[5][6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of these detection methods, the following diagrams illustrate their reaction mechanisms and a typical experimental workflow.
References
A Comparative Review of Fluorescent Tags for Live Cell Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent tag is paramount for the success of live-cell imaging experiments. This guide provides an objective comparison of commonly used fluorescent proteins, supported by quantitative data and detailed experimental protocols to aid in making informed decisions for your specific research needs.
Fluorescent proteins (FPs) have revolutionized the study of cellular dynamics, allowing for the visualization of proteins, organelles, and various cellular processes in real-time.[1][2] The ideal fluorescent tag should be bright, photostable, mature quickly, and have minimal impact on the biological system under investigation.[3] This guide focuses on a selection of popular monomeric fluorescent proteins across the visible spectrum, providing a direct comparison of their key performance indicators.
Quantitative Comparison of Fluorescent Protein Properties
The performance of a fluorescent protein is determined by several key photophysical properties. Brightness is a product of the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[4] Photostability refers to the protein's resistance to photobleaching under illumination.[5][6] Maturation time is the time required for the protein to fold correctly and become fluorescent.[7][8][9] Finally, pH stability, indicated by the pKa value, determines the pH range in which the protein maintains its fluorescence.[10][11][12]
Below is a summary of these quantitative parameters for a selection of commonly used fluorescent proteins.
| Fluorescent Protein | Color | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Brightness¹ | Photostability (t₁/₂ in s)² | Maturation (t₁/₂ in min)³ | pKa |
| Cyan | |||||||||
| mTurquoise2 | Cyan | 434 | 474 | 30,000 | 0.93 | 27.9 | 90 | 33.5 | 3.1 |
| Green | |||||||||
| EGFP | Green | 488 | 507 | 56,000 | 0.60 | 33.6 | ~50-100 | ~15-25 | 6.0 |
| mNeonGreen | Green | 506 | 517 | 116,000 | 0.80 | 92.8 | >500 | ~10-15 | 5.7 |
| Yellow | |||||||||
| mVenus | Yellow | 515 | 528 | 92,200 | 0.57 | 52.6 | ~50-100 | <17.6 | 6.0 |
| Red | |||||||||
| mCherry | Red | 587 | 610 | 72,000 | 0.22 | 15.8 | ~100-250 | ~15-40 | 4.5 |
| mRuby2 | Red | 559 | 600 | 113,000 | 0.35 | 39.6 | ~100 | ~120 | 5.2 |
| Far-Red | |||||||||
| iRFP670 | Far-Red | 648 | 670 | 80,000 | 0.11 | 8.8 | N/A | N/A | 5.9 |
¹Brightness is calculated as (Molar Extinction Coefficient × Quantum Yield) / 1000. ²Photostability is highly dependent on imaging conditions (e.g., light intensity, illumination mode). The provided values are approximate and intended for relative comparison.[5][13] ³Maturation half-time can vary with expression system and temperature. The values are primarily for maturation at 37°C.[7][14]
Experimental Protocols
To ensure objective comparison of fluorescent tag performance, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Protocol 1: Transfection of Mammalian Cells for Fluorescent Protein Expression
This protocol describes the transient transfection of mammalian cells using lipofection to express the fluorescent protein of interest.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding the fluorescent protein of interest
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
DNA-Lipid Complex Formation: a. In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM. b. In a separate sterile microcentrifuge tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM. c. Combine the diluted DNA and diluted Lipofectamine 3000 (total volume ~250 µL). Mix gently and incubate for 15 minutes at room temperature to allow DNA-lipid complexes to form.
-
Transfection: a. Aspirate the culture medium from the cells and wash once with PBS. b. Add 1.75 mL of fresh, pre-warmed complete culture medium to each well. c. Add the 250 µL of DNA-lipid complex mixture dropwise to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation and Expression: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for fluorescent protein expression before proceeding with imaging or other analyses.
Protocol 2: Comparative Analysis of Fluorescent Protein Brightness in Live Cells
This protocol outlines a method for comparing the in vivo brightness of different fluorescent proteins expressed in mammalian cells.
Materials:
-
Transfected mammalian cells expressing different fluorescent proteins (from Protocol 1)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Widefield fluorescence microscope with a sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: 24-48 hours post-transfection, replace the culture medium with pre-warmed live-cell imaging medium.
-
Image Acquisition: a. Place the culture plate on the microscope stage within an environmental chamber maintaining 37°C and 5% CO₂. b. For each fluorescent protein, use the appropriate excitation and emission filter sets. c. Using identical acquisition settings (exposure time, excitation light intensity, camera gain) for all samples, capture images of multiple fields of view containing fluorescent cells. It is critical to avoid saturation of the camera detector.
-
Data Analysis: a. Open the acquired images in ImageJ/Fiji. b. For each image, draw a region of interest (ROI) around a single fluorescent cell and another ROI in a background area without cells. c. Measure the mean fluorescence intensity within the cell ROI and the background ROI. d. Calculate the corrected total cell fluorescence (CTCF) for each cell using the formula: CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background). e. Repeat this for a statistically significant number of cells for each fluorescent protein. f. Compare the average CTCF values between the different fluorescent proteins to determine their relative in vivo brightness.
Protocol 3: Assessing Photostability of Fluorescent Proteins in Live Cells
This protocol describes a method to quantify and compare the photostability of different fluorescent proteins under continuous illumination.[6]
Materials:
-
Transfected mammalian cells expressing different fluorescent proteins
-
Live-cell imaging medium
-
Confocal or widefield fluorescence microscope with time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare transfected cells for live-cell imaging as described in Protocol 2.
-
Time-Lapse Imaging: a. Locate a cell expressing the fluorescent protein of interest. b. Set up a time-lapse acquisition with continuous illumination using a defined and constant laser power or light source intensity. c. Acquire images at regular intervals (e.g., every 5 seconds) for an extended period (e.g., 5-10 minutes) or until the fluorescence signal is significantly bleached. d. Repeat the process for multiple cells for each fluorescent protein, ensuring identical illumination conditions.
-
Data Analysis: a. Open the time-lapse image series in ImageJ/Fiji. b. Draw an ROI around the fluorescent cell and measure the mean fluorescence intensity in each frame. c. Plot the normalized fluorescence intensity (intensity at time t / initial intensity) against time. d. Determine the time at which the fluorescence intensity drops to 50% of its initial value (t₁/₂). This is the photobleaching half-life. e. Compare the photobleaching half-lives of the different fluorescent proteins to assess their relative photostability. A longer half-life indicates greater photostability.
Visualization of Signaling Pathways and Experimental Workflows
To further aid in the conceptualization of experimental design and the underlying biological processes, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Systematic characterization of maturation time of fluorescent proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maturation half time of most fluorescent prot - Generic - BNID 106462 [bionumbers.hms.harvard.edu]
- 10. caister.com [caister.com]
- 11. forum.microlist.org [forum.microlist.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Systematic characterization of maturation time of fluorescent proteins in living cells (2018) | Enrique Balleza | 436 Citations [scispace.com]
A Researcher's Guide to Accuracy and Precision in Quantitative Amino Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of amino acids is paramount for ensuring product quality, understanding complex biological processes, and meeting regulatory requirements. This guide provides an objective comparison of common analytical methods for quantitative amino acid analysis, supported by experimental data and detailed protocols. The primary methods evaluated include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Amino acid analysis is a cornerstone technique in various scientific disciplines, from characterizing biopharmaceuticals to nutritional analysis of food products.[1][2] The choice of analytical method depends on a variety of factors, including the required sensitivity, the complexity of the sample matrix, throughput needs, and the specific amino acids of interest.[3] Since most amino acids lack a strong chromophore for direct UV detection, a derivatization step is often necessary to enhance their detectability.[4] This can be performed either before (pre-column) or after (post-column) chromatographic separation.[4][5]
Comparative Performance of Key Analytical Methods
The selection of an appropriate analytical technique is a critical decision in the development of robust and reliable methods for amino acid quantification. Each method offers a unique balance of sensitivity, specificity, and throughput. The following table summarizes key performance metrics for HPLC-UV, HPLC-FLD, GC-MS, and LC-MS/MS, providing a clear comparison of their accuracy and precision. The validation of these methods is often performed in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][2][6][7][8]
| Method | Derivatization Reagent | Accuracy (% Recovery) | Precision (%RSD, Intraday) | Precision (%RSD, Interday) | Linearity (R²) |
| HPLC-UV | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | 86.53 - 121.46 | 0.30 - 5.31 | 1.96 - 8.04 | >0.99 |
| Phenylisothiocyanate (PITC) | 97.91 - 101.11 | 0.28 - 1.92 | Not Specified | >0.99 | |
| HPLC-FLD | o-phthalaldehyde (OPA) / 9-fluorenylmethyl-chloroformate (FMOC-Cl) | 70 - 109 | < 2.35 | Not Specified | ≥0.99 |
| GC-MS | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Not Specified | Not Specified | Not Specified | Not Specified |
| Isobutyl chloroformate (iBCF) | 95.8 - 104.2 | < 10 | < 15 | >0.99 | |
| LC-MS/MS | Underivatized | 87.4 - 114.3 | < 11.8 | < 14.3 | ≥0.99 |
| aTRAQ | 87.4 - 114.3 | < 11.8 | < 14.3 | ≥0.99 |
Data compiled from multiple sources.[3][9][10][11][12] The performance metrics can vary based on the specific amino acid, sample matrix, and experimental conditions.
Experimental Protocols and Workflows
Detailed and reproducible experimental protocols are fundamental to achieving accurate and precise amino acid quantification.[3] The following sections provide an overview of the methodologies for the key analytical techniques.
Protein Hydrolysis: The Initial Step
For the analysis of protein-bound amino acids, a hydrolysis step is required to liberate the individual amino acids.[13] Acid hydrolysis is the most common method.
Typical Acid Hydrolysis Protocol:
-
A known quantity of the protein or peptide sample is placed in a hydrolysis tube.
-
6 M HCl is added to the sample. To protect sensitive amino acids like tryptophan and cysteine, a scavenger such as phenol is often included.
-
The tube is sealed under vacuum or flushed with nitrogen to create an oxygen-free environment.[14]
-
Hydrolysis is typically carried out at 110°C for 24 hours or at 145°C for 4 hours.[15]
-
After hydrolysis, the sample is dried to remove the acid.
-
The dried hydrolysate is reconstituted in a suitable buffer for subsequent analysis.
Note: Specific amino acids like tryptophan are degraded by acid hydrolysis and require alternative methods, such as hydrolysis with sulfonic acids or base hydrolysis, for accurate quantification. Cysteine and methionine can be oxidized with performic acid before hydrolysis to the more stable cysteic acid and methionine sulfone.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for amino acid analysis due to its high resolution and sensitivity.[4]
Protocol for HPLC with Pre-column OPA/FMOC-Cl Derivatization and Fluorescence Detection:
-
Sample Preparation: The hydrolyzed sample is reconstituted in a suitable buffer.
-
Automated Derivatization: An autosampler is used for automated pre-column derivatization.[16]
-
Primary amino acids are derivatized with o-phthalaldehyde (OPA).
-
Secondary amino acids (e.g., proline) are derivatized with 9-fluorenylmethyl-chloroformate (FMOC-Cl).[16]
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Hypersil AA ODS, 5 µm, 250 mm x 4.6 mm) is commonly used.[16]
-
Mobile Phase: A gradient elution is typically employed using two mobile phases, such as a sodium acetate buffer and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.[16]
-
-
Fluorescence Detection:
-
Quantification: The concentration of each amino acid is determined by comparing its peak area to that of a known standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique known for its high separation efficiency and sensitivity, making it suitable for analyzing amino acids in complex biological samples.[17] Derivatization is essential to make the amino acids volatile for GC analysis.[18]
Protocol for GC-MS with Two-Step Derivatization:
-
Sample Preparation: The hydrolyzed sample is dried thoroughly.
-
Derivatization: A two-step derivatization is often employed.
-
Extraction: The derivatized amino acids are extracted into an organic solvent suitable for GC injection, such as toluene.[18]
-
GC Separation:
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5ms) is used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the oven to separate the derivatized amino acids.
-
-
Mass Spectrometry:
-
Quantification: Stable isotope-labeled amino acids are often used as internal standards to improve the accuracy and precision of quantification.[18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a preferred method for amino acid analysis due to its high sensitivity, specificity, and speed.[3] It can be used for the analysis of both derivatized and underivatized amino acids.
Protocol for Underivatized LC-MS/MS Analysis:
-
Sample Preparation:
-
The hydrolyzed sample is reconstituted.
-
For biological fluids like plasma, a protein precipitation step is performed, often using an organic solvent like acetonitrile.[3]
-
The sample is centrifuged, and the supernatant is used for analysis.[3]
-
Stable isotope-labeled internal standards for each amino acid are added to the sample prior to analysis to ensure accuracy.[20]
-
-
Chromatographic Separation:
-
Column: Hydrophilic Interaction Chromatography (HILIC) is often used for the separation of polar, underivatized amino acids.[20] An example is an Intrada Amino Acid column.[20]
-
Mobile Phase: A gradient elution with an aqueous mobile phase (e.g., ammonium formate in water) and an organic mobile phase (e.g., acetonitrile) is employed.[20]
-
Flow Rate: A typical flow rate is around 0.6 mL/min.[20]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[20] Specific precursor-to-product ion transitions are monitored for each amino acid and its corresponding internal standard.
-
-
Quantification: The ratio of the peak area of the native amino acid to its stable isotope-labeled internal standard is used for accurate quantification.[20]
Conclusion
The choice of method for quantitative amino acid analysis should be guided by the specific requirements of the application. HPLC-UV offers a cost-effective solution with good precision, while HPLC-FLD provides higher sensitivity.[9] GC-MS delivers excellent separation and sensitivity, particularly for complex matrices.[17] LC-MS/MS stands out for its superior sensitivity, specificity, and high-throughput capabilities, especially with the use of stable isotope-labeled internal standards that minimize matrix effects and improve accuracy.[20][21] By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can select the most appropriate method to achieve accurate and precise quantification of amino acids in their samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. keypublishing.org [keypublishing.org]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nebiolab.com [nebiolab.com]
Safety Operating Guide
Safe Disposal of 1-Amino-2-naphthoic Acid: A Procedural Guide
The proper disposal of 1-Amino-2-naphthoic acid is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a review of the substance-specific Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department.[1][2][3]
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is imperative to conduct a thorough hazard assessment by consulting the Safety Data Sheet for this compound. While some related compounds are not classified as hazardous under GHS, others may cause skin, eye, and respiratory irritation.[4][5][6][7][8] Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][7]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use only in a chemical fume hood. | To avoid inhalation of dust.[4] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through your institution's hazardous waste program.[2][9] Do not dispose of this chemical down the drain or in regular trash.[2][10][11]
1. Waste Identification and Segregation:
-
Classify all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., filter paper, gloves), as hazardous chemical waste.[12]
-
Segregate this waste from other waste streams, such as non-hazardous trash, sharps, and biological waste, at the point of generation.[1][13]
2. Waste Containerization:
-
Use a designated, chemically compatible, and sealable container for collecting solid this compound waste.[10][12] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
Ensure the container is in good condition, free of leaks or cracks, and has a secure screw-on cap.[10][14]
-
The container should be kept closed at all times, except when adding waste.[9][10][14]
3. Waste Labeling:
-
Immediately label the waste container with a hazardous waste tag provided by your EHS department.[2][9]
-
The label must include the following information in clear, legible English:[2][10]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1][2]
-
The approximate quantity of the waste.
-
The date of waste generation.[2]
-
The location of origin (e.g., building and room number).[2]
-
The name and contact information of the principal investigator or responsible person.[2]
-
Checkmarks for the appropriate hazard pictograms as indicated in the SDS.[2]
4. Waste Storage:
-
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[1]
-
The storage area should be secure, well-ventilated, and away from incompatible materials.[10][12]
-
Utilize secondary containment to prevent the spread of material in case of a spill.[9]
5. Arranging for Disposal:
-
Once the container is full or the project is complete, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][9][12]
-
Complete and submit any required waste disposal forms as per your institution's procedures.[2]
Disposal of Empty Containers:
-
To be disposed of as regular trash, empty containers that held this compound must be triple-rinsed with a suitable solvent.[9][10]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[9][10]
-
After triple-rinsing, deface or remove the original label before placing the container in the regular trash.[9]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Isolate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[4][5]
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating agent. All cleanup materials must be disposed of as hazardous waste.[9]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. acs.org [acs.org]
- 12. benchchem.com [benchchem.com]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. geo.utexas.edu [geo.utexas.edu]
Essential Safety and Logistical Information for Handling 1-Amino-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 1-Amino-2-naphthoic acid (CAS RN: 4919-43-1). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes the key safety information based on available Safety Data Sheets (SDS).
| Hazard Category | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[1] |
Minimum Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant lab coat must be worn and fully buttoned. Ensure that clothing worn underneath is made of natural fibers like cotton.
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required.
-
Respiratory Protection: If working in a poorly ventilated area or if dust generation is likely, a NIOSH-approved respirator is necessary.
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Pre-Handling and Preparation:
-
Safety Data Sheet Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.
-
Emergency Equipment Check: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
Assemble PPE: Don all required personal protective equipment as specified above.
2. Handling and Experimental Procedures:
-
Weighing and Transfer: Conduct all weighing and transferring of the solid material within a chemical fume hood to minimize inhalation of dust. Use a spatula for transfers and avoid creating dust clouds.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent. If the process is exothermic, use an ice bath to control the temperature.
-
Heating: If heating is required, use a well-controlled heating mantle or hot plate. Avoid open flames.
-
Spill Management: In the event of a small spill, decontaminate the area with an appropriate absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Post-Handling and Storage:
-
Decontamination: After handling, thoroughly decontaminate all equipment and the work area.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, compatible, and clearly labeled hazardous waste containers.
-
Labeling: The waste container label must include the words "Hazardous Waste" and the full chemical name "this compound".
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
